molecular formula C23H20N2O4 B557759 Fmoc-D-4-Pal-OH CAS No. 205528-30-9

Fmoc-D-4-Pal-OH

Número de catálogo: B557759
Número CAS: 205528-30-9
Peso molecular: 388.4 g/mol
Clave InChI: SCSSXJVRZMQUKA-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-D-(4-pyridyl)alanine>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSXJVRZMQUKA-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205528-30-9
Record name Fmoc-D-4-Pyridylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Applications of Fmoc-D-4-Pal-OH in Peptide Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-canonical, aromatic amino acid derivative that has become an invaluable tool in modern peptide science and therapeutic peptide design. Its unique structural properties—a D-chiral center and a pyridyl functional group—offer strategic advantages for overcoming common challenges in peptide-based drug development, such as poor metabolic stability, low receptor affinity, and unfavorable physicochemical properties. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), quantitative data on its performance, and a case study on its application in modulating the p53-MDM2 signaling pathway.

Introduction to this compound

This compound is a building block used in the synthesis of peptides. The presence of the D-amino acid configuration provides resistance to enzymatic degradation by proteases, significantly enhancing the in vivo half-life of peptide therapeutics. The 4-pyridyl side chain introduces a hydrophilic, aromatic element capable of forming hydrogen bonds, salt bridges, and pi-stacking interactions, which can be exploited to enhance receptor binding affinity and selectivity. Furthermore, the incorporation of this residue can improve the aqueous solubility of peptides, a critical factor for formulation and bioavailability.

Physicochemical and Technical Properties

A summary of the key properties of this compound is presented in Table 1. These characteristics are essential for its handling, storage, and application in peptide synthesis.

PropertyValue
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid
CAS Number 205528-30-9
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Temperature 2-8°C
Solubility Soluble in DMSO (e.g., ~31.25 mg/mL), DMF, and NMP
Key Applications Enhancing metabolic stability, improving receptor binding, increasing aqueous solubility of peptides, use in GnRH antagonists and p53-MDM2 inhibitors.[1][2]

Core Applications in Peptide Science

The strategic incorporation of D-4-pyridylalanine into peptide sequences can confer several advantageous properties:

  • Enhanced Metabolic Stability: The D-configuration of the alpha-carbon makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer plasma half-life and improved pharmacokinetic profile.

  • Improved Receptor Binding and Potency: The pyridyl ring can act as a hydrogen bond acceptor and engage in favorable aromatic interactions within a receptor's binding pocket. This has been successfully exploited in the design of high-affinity Gonadotropin-Releasing Hormone (GnRH) antagonists, where D-pyridylalanine residues at specific positions are crucial for biological activity.[1]

  • Increased Aqueous Solubility: The nitrogen atom in the pyridyl ring can be protonated at physiological pH, increasing the hydrophilicity of the peptide. This can mitigate the poor solubility often associated with hydrophobic peptide sequences, facilitating their formulation and administration.

  • Structural Scaffolding: The rigid, aromatic nature of the pyridyl side chain can introduce conformational constraints, helping to stabilize secondary structures like α-helices or β-turns that are often required for potent biological activity.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc/tBu-based solid-phase peptide synthesis protocols. Below is a detailed methodology for a manual synthesis, which can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acid: this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Option A (Uronium-based): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).

    • Option B (Carbodiimide-based): DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure® or HOBt (Hydroxybenzotriazole).

  • Washing Solvents: DMF, Isopropanol (IPA), DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow Start Start: Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + HBTU/DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Check for free amines) Wash2->KaiserTest Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Incomplete Incomplete Coupling: Recouple KaiserTest->Incomplete Positive Repeat->Deprotection Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Final AA Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End End: Purify & Analyze Precipitation->End Incomplete->Coupling

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Detailed Coupling Protocol (HBTU Activation)

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Preparation: Swell the resin (e.g., 150 mg, ~0.67 mmol/g substitution) in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Activation of this compound: In a separate vial, dissolve this compound (155 mg, 0.4 mmol, 4 eq.) and HBTU (151 mg, 0.4 mmol, 4 eq.) in 1 mL of DMF. Add DIPEA (139 µL, 0.8 mmol, 8 eq.). Vortex briefly. The solution should turn slightly yellow. Pre-activation time should be minimal (1-2 minutes) to avoid side reactions.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. Coupling times for non-hindered amino acids like D-4-Pal are typically fast, often complete within 30-60 minutes.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them with DMF and IPA, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL), IPA (3 x 2 mL), and DCM (3 x 2 mL) to prepare for the next cycle.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., 2 mL of 95% TFA / 2.5% TIS / 2.5% H₂O) and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to a 50 mL tube of cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet with more cold ether. The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data Presentation

The incorporation of D-amino acids can influence the biological activity of peptides. The following tables summarize quantitative data for peptides where D-pyridylalanine or other D-amino acids have been used to inhibit the p53-MDM2 interaction, a key pathway in cancer biology.

Table 2: Binding Affinities of D-Peptide Inhibitors to MDM2

Peptide IDSequenceTarget ProteinBinding Affinity (Kd, nM)
DPMI-αTNWYANLEKLLRMDM2219
DPMI-γDWWPLAFEALLRMDM253

Data sourced from studies on D-peptide inhibitors of the p53-MDM2 interaction. The peptides consist entirely of D-amino acids.

Table 3: In Vitro Inhibitory Activity of p53-MDM2/MDMX Inhibitors

Peptide IDStapling PositionTargetIC₅₀ (nM)
PDI (linear)N/AMDM244
PDI (linear)N/AMDMX550
Stapled PDI 3i, i+7MDM26.3
Stapled PDI 3i, i+7MDMX320

IC₅₀ values represent the concentration required for 50% inhibition in an ELISA assay. "Stapling" refers to a chemical modification to lock the peptide in a helical conformation.

Case Study: Inhibition of the p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the oncoprotein MDM2, which binds to p53 and targets it for ubiquitination and subsequent degradation by the proteasome. Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy.

Peptides derived from the p53 transactivation domain can act as competitive inhibitors of this interaction. However, these L-peptides are susceptible to rapid proteolytic degradation. The use of peptides composed entirely of D-amino acids, such as those incorporating D-4-Pal, provides a solution to this stability issue. These D-peptides can bind with high affinity to MDM2, displacing p53 and leading to its stabilization and the activation of downstream apoptotic pathways.

p53-MDM2 Signaling Pathway Diagram

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 transcribes p21 p21 p53->p21 transcribes BAX BAX p53->BAX transcribes Proteasome Proteasome Degradation p53->Proteasome degraded MDM2->p53 binds Ub Ubiquitin MDM2->Ub DNA_Damage Cellular Stress (e.g., DNA Damage) DNA_Damage->p53 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis D_Peptide D-Peptide Inhibitor (with D-4-Pal) D_Peptide->MDM2 inhibits binding Ub->p53 Ubiquitination

Caption: Inhibition of the p53-MDM2 negative feedback loop by a D-peptide antagonist.

Conclusion

This compound is a versatile and powerful building block for the synthesis of advanced therapeutic peptides. Its ability to confer proteolytic resistance, enhance receptor affinity, and improve solubility makes it a highly attractive component in the design of peptide-based drugs. The successful application of D-pyridylalanine and other D-amino acids in potent inhibitors of the p53-MDM2 interaction highlights the significant potential of this and related non-canonical amino acids in addressing key challenges in modern drug development. The straightforward incorporation of this compound using standard SPPS protocols ensures its accessibility to the broader research community, paving the way for the discovery of novel and more effective peptide therapeutics.

References

The Chiral Twist: A Technical Guide to the Role of D-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome inherent limitations of their naturally occurring L-amino acid counterparts. Among these, the use of D-amino acids, the enantiomers of the proteinogenic L-amino acids, offers a profound advantage in enhancing peptide stability, modulating biological activity, and unlocking novel therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted role of D-amino acids in peptides, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Fundamental Advantage: Enhanced Proteolytic Stability

The primary driver for incorporating D-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation.[1][2][3][4] Proteases, the enzymes responsible for peptide and protein cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptide bonds formed by L-amino acids.[2] By substituting L-amino acids with their D-counterparts, the peptide backbone becomes a poor substrate for these enzymes, leading to a significantly extended half-life in biological systems such as serum and plasma.[1][5][6] This enhanced stability is a critical attribute for peptide drugs, as it can improve their pharmacokinetic profile, reduce dosing frequency, and increase overall therapeutic efficacy.[2][7]

Quantitative Analysis of Proteolytic Resistance

The following table summarizes quantitative data from various studies, illustrating the dramatic impact of D-amino acid substitution on peptide stability in the presence of proteases like trypsin and in human serum.

Peptide/AnalogD-Amino Acid ContentAssay ConditionsHalf-life (t½) of D-PeptideHalf-life (t½) of L-PeptideFold Increase in StabilityReference
Peptide 2D vs. 2L31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8[6]
Peptide 18D vs. 18L38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5[6]
OM19D vs. OM19RL-Arg and L-Lys replaced with D-Arg and D-Lys10 mg/mL Trypsin, 8hHigh activity retainedDegradedSignificant[8]
Polybia-CP analogsAll D-amino acids (D-CP) and D-lysine substitution (D-lys-CP)Trypsin and ChymotrypsinD-CP resistant to both; D-lys-CP resistant to trypsinSusceptibleSignificant[9]

Modulating Biological Activity and Receptor Interaction

The introduction of D-amino acids can have a profound and often unpredictable impact on a peptide's biological activity. While the primary sequence remains the same, the altered stereochemistry can influence the peptide's three-dimensional conformation, which is crucial for receptor binding and subsequent signal transduction.

Impact on Binding Affinity

The effect of D-amino acid substitution on receptor binding affinity is highly context-dependent. In some cases, a single D-amino acid substitution can disrupt the specific interactions required for high-affinity binding to a target receptor that has evolved to recognize L-peptides. Conversely, for certain targets, D-peptides can exhibit equal or even enhanced binding affinity. A powerful technique to discover novel D-peptide binders for L-targets is mirror-image phage display.[4]

The following table presents a compilation of comparative binding affinity data for L- and D-peptide analogs.

Peptide/AnalogTarget Receptor/ProteinBinding Affinity (IC50/Kd) of D-PeptideBinding Affinity (IC50/Kd) of L-PeptideNotesReference
p53(15–29) retro-inversoMDM2~306-fold weaker368 nM (Kd)Retro-inverso isomerization significantly reduces binding affinity.[5]
V13K and analogsCancer cell linesHigher IC50 values (lower activity) with increasing D-amino acid substitutionsLower IC50 values (higher activity)D-amino acid substitution reduced anticancer activity in this case.[10]
Linagliptin precursorsDipeptidyl peptidase-4 (DPP-4)Low picomolar to low nanomolar KdNot directly compared as a simple L/D switch, but structure-activity relationship shows high affinity for D-amino acid containing structures.Demonstrates successful incorporation of D-amino acids in potent enzyme inhibitors.[11]

Signaling Pathways Modulated by D-Amino Acids

While research into the specific signaling pathways modulated by synthetic D-amino acid-containing peptides is ongoing, studies on naturally occurring D-amino acids have revealed their involvement in intercellular communication, particularly in bacteria and their interaction with host organisms.

Bacterial D-Amino Acid Signaling

Bacteria produce a variety of D-amino acids that act as signaling molecules to regulate processes such as biofilm formation and cell wall remodeling.[1][3] Some bacterial D-amino acids can also interact with host receptors. For instance, D-amino acids produced by Staphylococcus species can activate the sweet taste receptor (T1R) in the human airway, which in turn suppresses the innate immune response.[2][12]

bacterial_d_amino_acid_signaling cluster_bacteria Bacteria (e.g., Staphylococcus) cluster_host Host Airway Epithelial Cell bact Bacterial Metabolism daa D-Amino Acids (e.g., D-Ile, D-Phe, D-Leu) bact->daa Production t1r Sweet Taste Receptor (T1R2/T1R3) daa->t1r Binds to scc Solitary Chemosensory Cell inhibit Inhibition of Immune Response t1r->inhibit Activation defensin Antimicrobial Peptide (e.g., Defensin) Secretion inhibit->defensin Suppresses

Bacterial D-Amino Acid Signaling in the Airway.

D-Amino Acids as GPCR Modulators

The vast family of G-protein coupled receptors (GPCRs) represents a major class of drug targets. The ability of D-amino acid-containing peptides to modulate GPCR activity is an active area of research.[9][13][14] Their enhanced stability makes them attractive candidates for developing long-acting GPCR agonists or antagonists. The altered stereochemistry can also lead to biased agonism, where a peptide selectively activates certain downstream signaling pathways over others, offering the potential for more targeted therapies with fewer side effects.[13]

Experimental Protocols

The successful design and evaluation of D-amino acid-containing peptides rely on robust experimental methodologies. This section provides detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based SPPS is the standard method for synthesizing peptides containing D-amino acids. The protocol is largely the same as for L-peptides, with the key difference being the use of Fmoc-protected D-amino acids.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected L- and D-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-D-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using the appropriate L- or D-amino acid.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D/L-AA, HBTU/HATU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Fmoc-Based Solid-Phase Peptide Synthesis Workflow.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The substitution of L-amino acids with D-amino acids can induce significant conformational changes.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. Prepare a buffer blank with the same composition.

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Blank Measurement: Record a spectrum of the buffer blank to establish a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer blank spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

  • Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

    • mdeg is the observed ellipticity in millidegrees

    • c is the molar concentration of the peptide

    • n is the number of amino acid residues

    • l is the path length of the cuvette in centimeters

  • Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). For example, α-helical peptides typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomeric Peptide Separation

Distinguishing between peptides containing D-amino acids and their all-L counterparts is crucial for quality control and characterization. As they are isomers with the same mass, specialized chromatographic techniques are required for their separation.

Materials:

  • Peptide sample

  • LC-MS system with a chiral stationary phase column (e.g., CROWNPAK CR-I(+)) or a reverse-phase C18 column with chiral mobile phase additives.

  • Mobile phases: e.g., for chiral columns, an acidic aqueous phase (e.g., perchloric acid, pH 1.0) and an organic modifier (e.g., acetonitrile/methanol).[15] For reverse-phase columns with derivatization, a gradient of water and acetonitrile with an acid modifier (e.g., formic acid or acetic acid) is common.[6]

  • Derivatization agent (optional, for indirect chiral separation): e.g., Marfey's reagent.

Procedure (Direct Chiral Separation):

  • Column Equilibration: Equilibrate the chiral LC column with the initial mobile phase conditions.

  • Sample Injection: Inject the peptide sample onto the column.

  • Chromatographic Separation: Run a gradient of the organic modifier to elute the peptides. The different interactions of the L- and D-containing peptides with the chiral stationary phase will result in different retention times, allowing for their separation.[14][15]

  • Mass Spectrometry Detection: The eluting peptides are introduced into the mass spectrometer for detection and mass analysis to confirm their identity.

The Drug Development Workflow: Integrating D-Amino Acids

The unique properties of D-amino acid-containing peptides make them highly attractive for drug development. The workflow for developing such therapeutics involves several key stages, from initial design and screening to preclinical and clinical evaluation.

drug_development_workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Development cluster_clinical Clinical Development target Target Identification & Validation lead_id Lead L-Peptide Identification target->lead_id daa_design D-Amino Acid Analog Design lead_id->daa_design library Peptide Library Synthesis daa_design->library screening In Vitro Screening (Binding, Activity, Stability) library->screening in_vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) screening->in_vivo Lead Optimization phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

D-Amino Acid Peptide Drug Development Workflow.

Conclusion

The strategic incorporation of D-amino acids represents a paradigm shift in peptide design, offering a powerful toolkit to address the long-standing challenges of proteolytic instability and poor bioavailability. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative effects, and practical methodologies associated with the use of D-amino acids in peptides. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is paramount to harnessing the full potential of D-amino acid-containing peptides in creating the next generation of innovative therapeutics and research tools. The continued exploration of their impact on complex biological systems will undoubtedly unveil new and exciting opportunities in medicine and biotechnology.

References

A Technical Guide to Fmoc-D-4-Pal-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-Pal-OH, with the CAS number 205528-30-9, is a pivotal building block in modern peptide synthesis and drug discovery.[1][2][3][4][5] This non-natural, D-enantiomer of 4-pyridylalanine is an alanine derivative featuring a pyridyl side chain and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on its alpha-amino group.[6][7][8] The incorporation of this specialized amino acid into peptide sequences offers distinct advantages, including enhanced biological stability and the potential for novel therapeutic activities.[2][3][5][9][10]

The D-configuration of this compound provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[2][3][5][9] This increased stability can significantly prolong the in-vivo half-life of peptide-based drugs.[3][10] Furthermore, the pyridyl side chain introduces unique electronic and structural properties, which can influence a drug candidate's interaction with biological targets and enhance aqueous solubility.[4][7][11][12] These characteristics make this compound a valuable tool for medicinal chemists aiming to design more effective and targeted therapeutics.[4][6][7][11]

Quantitative Data Summary

PropertyValueReferences
CAS Number 205528-30-9[1][2][3][4][5]
Molecular Formula C₂₃H₂₀N₂O₄[1][3][4]
Molecular Weight 388.42 g/mol [1][6]
Purity ≥98%[1][2]
Appearance White to off-white solid[6]
Storage Temperature 4°C (short term), -20°C (long term)[1][2][6]
Solubility Soluble in DMSO[6]

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool in various stages of drug development, from lead discovery to optimization.

  • Enhanced Peptide Stability: The incorporation of D-amino acids, such as D-4-pyridylalanine, into peptide chains significantly enhances their resistance to enzymatic degradation.[3][5][9] This is a crucial attribute for developing peptide therapeutics with improved in-vivo stability and longer duration of action.[3][10]

  • Improved Bioavailability: Peptides containing D-amino acids often exhibit improved bioavailability compared to their L-counterparts.[3][10] This can lead to more effective absorption and utilization in therapeutic applications.

  • Modulation of Biological Activity: The pyridyl group in the side chain can introduce novel biological activities not observed with natural amino acids.[4][7][11] This allows for the fine-tuning of a peptide's binding affinity to specific receptors or enzymes.[7][11] Recent research has demonstrated the use of pyridyl-alanine in creating functionally diverse and stable N-alkylated peptide conjugates, which can enhance the antiproliferative activities of certain peptides.[13]

  • Increased Aqueous Solubility: The incorporation of 4-pyridyl-alanine has been shown to enhance the aqueous solubility of peptides, which is a desirable property for drug formulation and delivery.[12]

Key Suppliers

A number of chemical suppliers provide this compound for research and development purposes. These include:

  • ChemScene[1]

  • Sigma-Aldrich[2]

  • AdooQ Bioscience[14]

  • Advanced ChemTech[3]

  • Aapptec Peptides[4][15]

  • Sunway Pharm Ltd[5]

  • MedChemExpress[6][8]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). The specific resin and coupling reagents may be varied based on the desired C-terminus (acid or amide) and the specific peptide sequence.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid)[14]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in the reaction vessel.[14]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[1]

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and mix for a few minutes to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (this compound, Activator, Base in DMF) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave 4. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify 5. Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Unveiling the Solubility Profile of Fmoc-D-4-Pal-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-4-Pal-OH, an abbreviation for N-α-Fmoc-D-4-pyridylalanine, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique pyridyl side chain offers a strategic advantage by enhancing the aqueous solubility of the resulting peptides, a critical attribute for therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of a typical solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems, crucial for its effective use in stock solution preparation and subsequent peptide synthesis. The following table summarizes the available quantitative data.

Solvent SystemSolubilityMolar Concentration (mM)Methodological Notes
Dimethyl Sulfoxide (DMSO)31.25 mg/mL80.45Requires ultrasonic treatment and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is critical.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL5.36Yields a clear solution; the saturation point was not determined to be higher than this value.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL5.36Provides a clear solution; the saturation point was not determined to be higher than this value.[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL5.36Results in a clear solution; the saturation point was not determined to be higher than this value.[3]

Experimental Protocols

Accurate determination of solubility is paramount for reproducible experimental outcomes. The following protocols outline the preparation of stock solutions and a general method for determining equilibrium solubility.

Protocol 1: Preparation of a 20.8 mg/mL Stock Solution in DMSO[3]

Materials:

  • This compound

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath set to 60°C

Procedure:

  • Weigh the desired amount of this compound into a sterile, appropriate-sized vial.

  • Add the calculated volume of fresh DMSO to achieve a final concentration of 20.8 mg/mL.

  • Vortex the mixture to initially suspend the solid.

  • Place the vial in an ultrasonic bath to aid dissolution.

  • Gently warm the solution to 60°C while mixing until a clear solution is obtained.

  • Allow the solution to cool to room temperature before use. For storage, aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Protocol 2: Preparation of In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

Materials:

  • 20.8 mg/mL this compound in DMSO stock solution

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • To prepare 1 mL of the final formulation, start with 100 µL of the 20.8 mg/mL this compound in DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until uniform.

  • Add 50 µL of Tween-80 and continue mixing until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is achieved. This protocol yields a solution with a concentration of at least 2.08 mg/mL.[3]

Protocol 3: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol describes a general and robust method for determining the equilibrium solubility of a compound in a specific solvent, which can be applied to this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, Acetonitrile)

  • Sealed vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Centrifuge the vial to pellet the remaining solid.

  • Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve on the HPLC.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the equilibrium solubility.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_excess Add Excess this compound to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate settle Allow Solid to Settle agitate->settle centrifuge Centrifuge settle->centrifuge supernatant Extract Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble solid support.[1][2] This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification of intermediates, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1][2] The most prevalent strategy within SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (like tert-butyl, tBu) for permanent protection of amino acid side chains.[3][4] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors, which are only removed during the final cleavage step.[3]

This guide provides a comprehensive technical overview of the core principles, chemical mechanisms, and experimental protocols central to Fmoc-SPPS, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Chemical Mechanisms

The Fmoc-SPPS process is a cyclical series of chemical reactions performed on a growing peptide chain that is covalently anchored to an insoluble resin.[1] The fundamental cycle consists of two main chemical steps: Nα-Fmoc deprotection and amino acid coupling.

The Solid Support (Resin)

The synthesis begins with an insoluble polymer support, or resin, which is typically composed of polystyrene cross-linked with divinylbenzene and functionalized with a linker.[3] The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[1][5] The resin must be swelled in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible to reagents.[1][5]

Resin TypeLinker TypeC-Terminal FunctionalityCleavage Condition for Release
Wang Resin p-alkoxybenzyl alcoholCarboxylic Acid (-COOH)Strong acid (e.g., >90% TFA)
2-Chlorotrityl Chloride (2-CTC) Resin TritylCarboxylic Acid (-COOH) or Protected FragmentsVery mild acid (e.g., 1% TFA in DCM)[5]
Rink Amide Resin Rink AmideAmide (-CONH₂)Strong acid (e.g., >90% TFA)[1][5]
Sieber Amide Resin Sieber AmideProtected Peptide AmideMild acid (e.g., 1% TFA in DCM)
The Fmoc-SPPS Cycle

Once the first Fmoc-protected amino acid is attached to the resin, the peptide chain is elongated through repetitive cycles. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove base & byproducts Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF, IPA) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Final Final Step: Cleavage & Deprotection (TFA + Scavengers) Wash2->Final After final amino acid Start Start: Fmoc-AA-Resin Start->Deprotection

Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis.

The Fmoc group is removed under mild basic conditions, typically using a 20% solution of piperidine in DMF.[5][6] The mechanism is a base-catalyzed β-elimination.[7] A secondary amine, like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[7] This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free N-terminal amine of the peptide. The reactive DBF intermediate is subsequently trapped by the secondary amine to form a stable adduct, driving the reaction to completion.[7]

Fmoc_Deprotection Fmoc Deprotection Mechanism FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction (β-Elimination) FmocPeptide->ProtonAbstraction + Piperidine Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct FreeAmine H₂N-Peptide-Resin (Free Amine) ProtonAbstraction->FreeAmine DBF Dibenzofulvene (DBF) Intermediate ProtonAbstraction->DBF DBF->Adduct + Piperidine Coupling_Mechanism Amino Acid Activation & Coupling cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH ActiveEster Fmoc-AA-Active Ester FmocAA->ActiveEster + Reagent/Base CouplingReagent Coupling Reagent (e.g., HBTU, DIC) CouplingReagent->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack FreeAmine H₂N-Peptide-Resin FreeAmine->PeptideBond ElongatedPeptide Fmoc-AA-NH-Peptide-Resin PeptideBond->ElongatedPeptide

References

Introduction to Solid-Phase Peptide Synthesis (SPPS) and the Role of Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purpose of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the chemical synthesis of peptides, enabling the routine construction of complex peptide chains for research and pharmaceutical development.[][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing after each step.[3]

Successful peptide synthesis is critically dependent on a strategy of temporary and permanent protecting groups. These chemical moieties are used to mask reactive functional groups on the amino acids, preventing unwanted side reactions and ensuring that peptide bond formation occurs exclusively between the desired carboxyl and amino groups.[3][] The most pivotal of these is the temporary protecting group for the α-amino group of the incoming amino acid. In modern peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the predominant choice for this role, forming the basis of the widely adopted Fmoc/tBu strategy.[3]

The Core Purpose of the Fmoc Group in SPPS

The primary function of the Fmoc group is to act as a temporary shield for the α-amino group of an amino acid. This protection is essential for two main reasons:

  • Preventing Uncontrolled Polymerization: Without the Fmoc group, an amino acid would have both a reactive amino group and a reactive carboxyl group, leading to uncontrolled self-polymerization into a mixture of oligomers. The Fmoc group ensures that only the carboxyl group is available for reaction during the coupling step.

  • Ensuring Sequential Assembly: By blocking the N-terminus, the Fmoc group dictates the directionality of peptide chain growth (from C-terminus to N-terminus in SPPS).[3] The group remains in place during the coupling of its amino acid to the growing chain and is then selectively removed to expose a new, single N-terminal amine, ready for the next coupling cycle.

The Chemistry of Fmoc Protection and Deprotection

The utility of the Fmoc group lies in its unique chemical lability. It is stable under the acidic and coupling conditions used in SPPS but can be rapidly and cleanly removed under mild basic conditions.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is achieved through a β-elimination reaction, typically initiated by a secondary amine base such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

The mechanism proceeds in two main steps:

  • Proton Abstraction: The base abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[7][8]

  • β-Elimination: This deprotonation leads to a β-elimination cascade, which releases the unstable carbamic acid intermediate, carbon dioxide, and the highly reactive dibenzofulvene (DBF) byproduct.[7] The free amine of the peptide chain is liberated upon the decomposition of the carbamic acid.[]

  • Scavenging: The excess secondary amine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable fulvene-piperidine adduct.[7] This scavenging step is crucial to prevent DBF from reacting with the newly deprotected N-terminal amine or other nucleophiles, which would result in irreversible chain termination.[7]

Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Piperidine Piperidine (Scavenger) DBF->Piperidine Adduct Fulvene-Piperidine Adduct Piperidine->Adduct cluster_Peptide Fully Protected Peptide on Resin cluster_Reagents Cleavage Reagents N_Terminus N-Terminus (Fmoc Group) Base Base (e.g., Piperidine) N_Terminus->Base Labile to Side_Chains Side Chains (tBu, Trt, etc.) Acid Strong Acid (e.g., TFA) Side_Chains->Acid Labile to C_Terminus C-Terminus (Resin Linker) C_Terminus->Acid Labile to Base->N_Terminus Selectively Cleaves Acid->Side_Chains Simultaneously Cleaves Acid->C_Terminus Simultaneously Cleaves Deprotection Deprotection Wash1 Washing Deprotection->Wash1 Remove Piperidine/Adduct Coupling Coupling Wash1->Coupling Prepare for Coupling Wash2 Washing Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle

References

The Biological Significance of Pyridylalanine in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties to overcome the limitations of native peptide therapeutics. Among these, pyridylalanine (Pya), a structural analog of phenylalanine, has emerged as a particularly valuable building block. Its unique electronic and structural characteristics, owing to the nitrogen atom within the aromatic ring, impart a range of desirable attributes to peptides, including enhanced aqueous solubility, improved enzymatic stability, and modulated receptor binding affinity. This technical guide provides a comprehensive overview of the biological significance of pyridylalanine in peptides, detailing its impact on peptide structure and function, and providing experimental protocols for its synthesis, incorporation, and characterization.

Core Concepts: The Impact of Pyridylalanine Incorporation

The substitution of natural aromatic amino acids, such as phenylalanine or tyrosine, with pyridylalanine can lead to significant alterations in the physicochemical and biological properties of a peptide. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridylalanine) allows for subtle yet impactful modifications of the peptide's characteristics.

Enhanced Aqueous Solubility and Reduced Aggregation

A major hurdle in the development of peptide-based therapeutics is their often-poor solubility in aqueous solutions at physiological pH, leading to challenges in formulation and administration. The incorporation of pyridylalanine, particularly 3-Pal and 4-Pal, has been shown to significantly enhance the aqueous solubility of peptides.[][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, increasing the hydrophilicity of the side chain compared to the purely hydrophobic phenyl group of phenylalanine. This improved solubility can also mitigate the propensity for peptide aggregation and fibrillation, a common issue that can compromise the stability and efficacy of peptide drugs.[][2][3]

Modulated Receptor Binding and Biological Activity

The introduction of pyridylalanine can profoundly influence a peptide's interaction with its biological target. The nitrogen atom can participate in hydrogen bonding or metal coordination, creating new interactions with the receptor that can either enhance or decrease binding affinity.[4][5] This allows for the rational design of peptide analogs with tailored potency and selectivity. For instance, in somatostatin antagonists, the replacement of Tyr³ with pyridylalanine isomers has been shown to maintain high affinity for the somatostatin receptor subtype 2 (SST₂).[6] Furthermore, modifications involving D-3-pyridylalanine in LHRH antagonists have been shown to increase receptor binding affinity.[7]

Improved Enzymatic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic window. The incorporation of unnatural amino acids like pyridylalanine can enhance resistance to enzymatic cleavage.[5][7] The altered side chain can create steric hindrance at the cleavage site or change the electronic properties of the peptide bond, making it a less favorable substrate for proteases. This leads to an extended plasma half-life and improved pharmacokinetic profile.[7]

Metal Binding and Catalysis

The pyridyl group of Pya can act as a ligand for metal ions, enabling the design of metallopeptides with novel functions.[8] Peptides incorporating pyridylalanine have been shown to bind metal ions like Ni²⁺ with low micromolar dissociation constants.[8] This property can be exploited for various applications, including the development of diagnostic imaging agents, radiopharmaceuticals, and artificial enzymes.[6][8] Furthermore, pyridylalanine residues within a peptide sequence can act as catalytic moieties in chemical reactions.

Data Presentation: Quantitative Analysis of Pyridylalanine-Containing Peptides

The following tables summarize quantitative data from various studies, highlighting the impact of pyridylalanine incorporation on the biological properties of peptides.

Table 1: Receptor Binding Affinity of Somatostatin Analogs

CompoundModificationReceptorKd (nM)
[¹⁷⁷Lu]Lu-DOTA-LM3Native (Tyr³)SST₂0.09 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3Tyr³ → l-2-Pyridylalanine³SST₂0.18 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3Tyr³ → 3-Pyridylalanine³SST₂0.15 ± 0.01
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3Tyr³ → 4-Pyridylalanine³SST₂0.11 ± 0.01

Data from Kanellopoulos et al. (2023).[6]

Table 2: In Vitro Potency of Glucagon Analogs

PeptideSequence ModificationEC₅₀ (nM)
Native Glucagon-0.3 ± 0.1
Analog 9Phe⁶, Tyr¹⁰, Tyr¹³ → 3-Pal1.2 ± 0.2

Data from Mroz et al. (2016).[2]

Table 3: Metal Binding Affinity of a Bipyridylalanine-Containing Peptide

PeptideMetal IonKd (µM)
BpyAla-containing cyclic peptideNi²⁺~low micromolar

Data from Carey et al. (2013).[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a generic peptide incorporating Fmoc-L-3-(4-pyridyl)alanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-3-(4-pyridyl)alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-L-3-(4-pyridyl)alanine:

    • The coupling of Fmoc-L-3-(4-pyridyl)alanine is performed using the same procedure as other standard Fmoc-amino acids. Due to the basicity of the pyridine ring, in situ neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA) (1 eq.) during coupling can sometimes improve efficiency, although it is often not necessary with modern coupling reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Materials:

  • Crude synthetic peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Preparative C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (>95%).

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

In Vitro Receptor Binding Assay (Radioligand Competition)

This protocol describes a general procedure for a radioligand competition binding assay to determine the binding affinity (Ki) of a pyridylalanine-containing peptide.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

  • Unlabeled pyridylalanine-containing peptide (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer (for total binding)

    • A high concentration of unlabeled native ligand (for non-specific binding)

    • A serial dilution of the pyridylalanine-containing peptide (for competition curve)

  • Add Radioligand: Add a fixed concentration of the radiolabeled ligand (typically at its Kd value) to all wells.

  • Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Peptide_Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Purification cluster_Evaluation Preclinical Evaluation Target_Identification Target Identification & Validation Lead_Identification Lead Identification (e.g., HTS, Phage Display) Target_Identification->Lead_Identification UAA_Selection Unnatural Amino Acid Selection (Pyridylalanine) Lead_Identification->UAA_Selection Peptide_Design Peptide Design & Computational Modeling UAA_Selection->Peptide_Design SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization In_Vitro_Assays In Vitro Assays (Binding, Functional) Characterization->In_Vitro_Assays Stability_Assays Enzymatic Stability Assays In_Vitro_Assays->Stability_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Stability_Assays->In_Vivo_Studies In_Vivo_Studies->Peptide_Design Optimization

Caption: Workflow for the discovery and development of peptides containing unnatural amino acids.

GPCR_Signaling_Pathway Pya_Peptide Pyridylalanine- Containing Peptide GPCR G-Protein Coupled Receptor (GPCR) Pya_Peptide->GPCR Binding G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Generalized GPCR signaling pathway activated by a pyridylalanine-containing peptide agonist.

Conclusion

The incorporation of pyridylalanine into peptides represents a versatile and powerful tool for overcoming many of the challenges associated with the development of peptide-based therapeutics. By judiciously selecting the isomer and position of pyridylalanine substitution, researchers can rationally design peptide analogs with enhanced solubility, stability, and receptor-specific activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the full potential of pyridylalanine in their research and development endeavors. As our understanding of the structure-activity relationships of unnatural amino acids continues to grow, pyridylalanine is poised to play an increasingly important role in the design of next-generation peptide drugs.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-natural amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences offers unique advantages, including enhanced aqueous solubility and the ability to introduce a versatile chemical handle for post-synthetic modifications. The pyridyl group can also play a crucial role in modulating the biological activity of peptides, for instance, by acting as a hydrogen bond acceptor or participating in coordination chemistry. A significant application of pyridylalanine-containing peptides is in the development of inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, which is a key target in cancer therapy.[1][2][3]

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound, covering all stages from resin preparation to final peptide cleavage and purification.

Data Presentation: Synthesis Parameters and Expected Outcomes

The efficiency of incorporating this compound and the overall success of the peptide synthesis are dependent on several factors, including the choice of resin, coupling reagents, and reaction conditions. Below is a summary of typical parameters and expected outcomes.

ParameterDescriptionTypical Value/RangeExpected Outcome
Resin Selection Choice of solid support based on the desired C-terminal functionality.Rink Amide resin for C-terminal amide; Wang resin for C-terminal carboxylic acid.Determines the C-terminal functional group of the final peptide.
Resin Swelling Soaking the resin in an appropriate solvent to allow for optimal reaction kinetics.30-60 minutes in DMF.Ensures accessibility of reactive sites on the resin.
Fmoc Deprotection Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.20% piperidine in DMF, 2 x 10-minute treatments.Exposes the free amine for the next coupling step.
Amino Acid Coupling Activation and coupling of the incoming Fmoc-amino acid to the deprotected N-terminus.3-4 equivalents of Fmoc-amino acid and coupling reagent.Formation of a new peptide bond.
Coupling Reagents Reagents used to activate the carboxylic acid of the incoming amino acid.HBTU/HCTU/HATU with a tertiary amine base (e.g., DIPEA).Efficient peptide bond formation.
Coupling Time for this compound The reaction time required for the efficient incorporation of this compound.1-4 hours.High coupling efficiency (>95%).
Cleavage Cocktail A mixture of reagents used to cleave the peptide from the resin and remove side-chain protecting groups.TFA/TIS/H2O (95:2.5:2.5).Release of the crude peptide from the solid support.
Crude Peptide Purity The purity of the peptide after cleavage and before purification.50-80% (sequence-dependent).[4]A higher initial purity simplifies the subsequent purification process.
Final Peptide Yield The amount of purified peptide obtained relative to the theoretical maximum.10-40% (sequence-dependent).The overall efficiency of the synthesis and purification process.
Final Peptide Purity The purity of the peptide after purification by RP-HPLC.>95%.[4]A high-purity peptide suitable for biological and pharmaceutical applications.

Experimental Protocols

Materials and Reagents
  • This compound

  • Standard Fmoc-protected amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HCTU, HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

Protocol for Manual Solid-Phase Peptide Synthesis

1. Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., 100 mg, with a substitution level of 0.5-1.0 mmol/g) into a solid-phase synthesis vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF using a filtration apparatus.

2. First Amino Acid Loading (if starting with an unloaded resin)

Follow the resin manufacturer's specific protocol for loading the first Fmoc-amino acid.

3. Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the peptide sequence, including this compound.

  • Step 3.1: Fmoc Deprotection

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine.

  • Step 3.2: Amino Acid Coupling

    • In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (relative to the resin substitution) and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF.

    • Add 6-8 equivalents of DIPEA to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. For standard amino acids, a coupling time of 1-2 hours is typically sufficient. For this compound, a longer coupling time of 2-4 hours may be beneficial to ensure high coupling efficiency.

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 1 minute) and then with DCM (3 x 1 minute).

  • Step 3.3: Monitoring the Coupling Reaction (Optional but Recommended)

    • A small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

4. Final Fmoc Deprotection

After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 3.1.

5. Peptide Cleavage and Side-Chain Deprotection

  • Wash the final peptidyl-resin thoroughly with DCM (5 x 1 minute) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

6. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA).

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure peptide, and confirm the identity and purity by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualizations

Experimental Workflow for this compound SPPS

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin Resin (e.g., Rink Amide) Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Pal_Coupling Couple this compound (Extended Time: 2-4h) Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

p53-MDM2 Signaling Pathway Inhibition

p53_MDM2_Pathway cluster_cellular_stress Cellular Stress cluster_cellular_response Cellular Response DNA_Damage DNA Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 Activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Activates MDM2 MDM2 (Oncoprotein) p53->MDM2 Induces Expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 Binds and Inhibits MDM2->Proteasomal_Degradation Targets p53 for Peptide_Inhibitor Peptide Inhibitor (contains D-4-Pal) Peptide_Inhibitor->MDM2 Blocks p53 Binding

Caption: Inhibition of the p53-MDM2 interaction by a synthetic peptide containing D-4-pyridylalanine.

References

Application Notes and Protocols for Coupling Fmoc-D-4-Pal-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-natural amino acid increasingly utilized in peptide-based drug discovery to introduce unique structural and functional properties. Its pyridyl side chain can enhance solubility, introduce a site for metal chelation, or serve as a handle for further chemical modification.[1] However, the steric hindrance posed by the pyridyl group can present challenges during solid-phase peptide synthesis (SPPS), leading to incomplete couplings and the formation of deletion peptide impurities.

These application notes provide a comprehensive overview of recommended coupling methods for the efficient incorporation of this compound into peptide sequences. The following sections detail various coupling reagents and protocols, present a comparative analysis of their effectiveness for sterically hindered amino acids, and offer troubleshooting strategies to minimize side reactions such as racemization.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered amino acids like this compound. While direct quantitative comparisons for this compound are not extensively published, data from studies on other challenging amino acids provide valuable insights into the relative performance of common coupling reagents. Uronium/aminium salt-based reagents, particularly those forming OAt or Oxyma esters, are generally more effective than standard carbodiimide reagents for such difficult couplings.

Below is a summary of quantitative data for the coupling of a sterically hindered amino acid, illustrating the performance of various coupling reagents. This data serves as a valuable reference for selecting a suitable method for this compound.

Coupling ReagentAdditiveBase (equiv.)Product Purity (%)Deletion Peptide (%)Reference
HATU -DIPEA (2)97.90 2.09[2]
HBTU -DIPEA (2)53.1546.84[2]
COMU -DIPEA (2)99.2 0.8[2]
DIC HOBt-8.483.1[2]
DIC HOAt-37.560.2[2]
DIC OxymaPure-42.850.4[2]

Data from the synthesis of a pentapeptide containing a sterically hindered Aib-Aib sequence, demonstrating the efficiency of different coupling reagents in a challenging context.[2]

Key Takeaways:

  • HATU and COMU demonstrate superior coupling efficiency for sterically hindered residues, yielding the highest purity of the desired peptide and minimal deletion byproducts.[2][3]

  • HBTU is less effective than HATU for challenging couplings.[3]

  • Standard carbodiimide activation with DIC/HOBt is largely inefficient for sterically hindered amino acids.[2]

  • The use of additives like HOAt and OxymaPure with DIC significantly improves coupling efficiency compared to HOBt alone.[2][4]

Recommended Coupling Protocols

Based on the available data for sterically hindered amino acids, the following protocols are recommended for the efficient coupling of this compound in SPPS.

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.[3][5]

Materials:

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF (3-5 times).

  • In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA or 2,4,6-Collidine to the amino acid/HATU solution and mix briefly.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling.[6]

  • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[6]

Protocol 2: DIC/Oxyma-Mediated Coupling

The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) provides a cost-effective and efficient method for coupling, with reduced risk of racemization compared to HOBt.[7][8]

Materials:

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform N-terminal Fmoc deprotection of the resin-bound peptide.

  • Wash the resin thoroughly with DMF (3-5 times).

  • In a separate reaction vessel, dissolve this compound and OxymaPure® in DMF.

  • Add the solution to the resin.

  • Add DIC to the resin slurry.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction for completion using a suitable test (e.g., Kaiser test).[7]

  • Upon completion, wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).

Potential Side Reactions and Mitigation Strategies

Racemization

The activation of the carboxylic acid group during coupling can lead to epimerization at the α-carbon, resulting in the incorporation of the L-enantiomer of 4-pyridylalanine.[9][10] This is a significant concern as it can be challenging to separate the resulting diastereomeric peptides.

Mitigation Strategies:

  • Choice of Reagents: Use of HATU or DIC/Oxyma is known to suppress racemization compared to other reagents.[3][7]

  • Base Selection: Employ a sterically hindered base such as 2,4,6-collidine instead of DIPEA, especially with onium salt reagents, to minimize α-proton abstraction.[11]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

  • Temperature Control: Avoid elevated temperatures during coupling unless necessary, as higher temperatures can increase the rate of racemization.

A study on the synthesis of a somatostatin antagonist containing pyridylalanine revealed racemization issues, highlighting the importance of careful monitoring and control of coupling conditions.[1]

Experimental Workflows and Signaling Pathways

To visualize the key processes in SPPS and the activation of this compound, the following diagrams are provided.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin First AA Loading Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Fmoc_AA_Resin->Deprotection Deprotected_Resin H2N-AA-Resin Coupled_Peptide Fmoc-Peptide-Resin Cleavage Cleavage & Deprotection Purified_Peptide Purified Peptide Cleavage->Purified_Peptide Purification Washing1 Washing (DMF) Deprotection->Washing1 Remove Piperidine Coupling Coupling (this compound + Activator) Washing1->Coupling Prepare for Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Remove Excess Reagents Washing2->Cleavage Final Cycle Washing2->Deprotection Next Cycle

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Activation_Pathways cluster_HATU HATU Activation cluster_DIC_Oxyma DIC/Oxyma Activation Fmoc_Pal This compound HATU HATU + Base (DIPEA) DIC_Oxyma DIC + OxymaPure OAt_Ester Fmoc-D-4-Pal-OAt (Highly Reactive) HATU->OAt_Ester Activation Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond Oxyma_Ester Fmoc-D-4-Pal-Oxyma (Reactive) DIC_Oxyma->Oxyma_Ester Activation Oxyma_Ester->Peptide_Bond Resin_Amine H2N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Activation pathways for this compound using HATU and DIC/Oxyma.

References

Application Notes and Protocols for Choosing the Right Coupling Reagent for Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is an unnatural amino acid increasingly utilized in peptide synthesis to introduce unique structural and functional properties into novel therapeutic peptides and peptidomimetics. The incorporation of a pyridine ring can enhance solubility, introduce a site for metal chelation, or modulate biological activity. However, the bulky and sterically hindering pyridyl group, coupled with the potential for racemization, makes the selection of an appropriate coupling reagent a critical step for successful solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to selecting the optimal coupling reagent for this compound, including a comparative analysis of common reagents, detailed experimental protocols, and decision-making workflows.

Properties of this compound

This compound is a derivative of the amino acid alanine, featuring a 4-pyridyl moiety attached to the β-carbon. This structural feature introduces significant steric bulk, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Consequently, this can lead to incomplete coupling reactions and the formation of deletion sequences. Furthermore, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the carboxyl group and the susceptibility of the α-carbon to epimerization, particularly under basic conditions.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for achieving high coupling efficiency and minimizing racemization when incorporating sterically hindered and racemization-prone amino acids like this compound. The following table summarizes the key characteristics and performance of commonly used coupling reagents in SPPS.

Coupling ReagentClassAdditiveRelative Reactivity & Performance NotesPotential Drawbacks
HATU Aminium/Uronium SaltHOAtVery High. Considered one of the most efficient reagents, especially for hindered couplings and suppressing racemization due to the formation of a highly reactive OAt-active ester.[1]Higher cost. Can cause guanidinylation of the N-terminal amine if used in large excess.[2]
HCTU Aminium/Uronium Salt6-Cl-HOBtHigh. More reactive than HBTU due to the electron-withdrawing chloro group.[1] Effective for difficult sequences and can be used for fast Fmoc SPPS.[3]Potential for side reactions if not used correctly.
COMU Aminium/Uronium SaltOxymaPureHigh. Reactivity is comparable to HATU.[4] Based on the non-explosive OxymaPure, making it a safer alternative to benzotriazole-based reagents.[5]Higher cost compared to carbodiimides.
PyBOP Phosphonium SaltHOBtHigh. Generally efficient for most amino acids and offers a good balance of reactivity and safety.[6][7]Byproducts can be difficult to remove in solution-phase synthesis. May be less efficient for severely hindered couplings compared to HATU.
DIC/Oxyma CarbodiimideOxymaPureGood. A cost-effective option that generally provides low levels of racemization.[7][8]Slower reaction rates compared to onium salts. Potential for N-acylurea formation.
DIC/HOBt CarbodiimideHOBtModerate. A widely used and cost-effective combination. The addition of HOBt minimizes racemization.[2]Slower than onium salts and may be less effective for highly hindered couplings.

Experimental Workflows and Decision Making

General Workflow for SPPS Coupling

The following diagram illustrates a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (this compound + Reagent) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle 5.

A typical Fmoc-SPPS coupling cycle.
Decision-Making for Coupling Reagent Selection

The selection of the most appropriate coupling reagent for this compound depends on several factors, including the desired purity, cost considerations, and the specific peptide sequence. The following flowchart provides a logical approach to this decision-making process.

Reagent_Selection Start Start: Choose Coupling Reagent for this compound HighPurity Is Highest Purity & Minimizing Racemization the Top Priority? Start->HighPurity CostConcern Is Cost a Major Constraint? HighPurity->CostConcern Yes HATU Use HATU HighPurity->HATU No SafetyConcern Are there concerns about explosive byproducts? CostConcern->SafetyConcern Yes PyBOP Use PyBOP CostConcern->PyBOP No COMU Use COMU SafetyConcern->COMU No DIC_Oxyma Use DIC/Oxyma SafetyConcern->DIC_Oxyma Yes

Decision flowchart for coupling reagent selection.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. These protocols are based on a 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

Protocol 2: Coupling with COMU
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 5.1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and COMU (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 5.1.

Protocol 3: Coupling with PyBOP
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 5.1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), PyBOP (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 5.1.

Protocol 4: Coupling with DIC/Oxyma
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 5.1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF.

    • Add the solution to the deprotected resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 5.1.

Conclusion and Recommendations

The successful incorporation of the sterically hindered and potentially racemization-prone amino acid this compound requires careful selection of the coupling reagent.

  • For maximum coupling efficiency and minimal risk of racemization , especially in the synthesis of long or complex peptides, HATU and COMU are the recommended reagents. COMU offers a superior safety profile due to the absence of potentially explosive benzotriazole byproducts.

  • PyBOP represents a robust and slightly more economical alternative to HATU and COMU, providing good performance for many applications.

  • For routine syntheses where cost is a primary concern , the DIC/Oxyma system provides a reliable and low-racemization method, albeit with potentially longer reaction times.

It is crucial to monitor the completion of each coupling step, for instance by using the Kaiser test, and to consider double coupling when incorporating this compound, particularly when it is preceded by another bulky amino acid. By following the guidelines and protocols outlined in this document, researchers can enhance the success rate of synthesizing peptides containing the valuable unnatural amino acid, D-4-pyridylalanine.

References

Standard Procedure for Fmoc Deprotection of Pyridylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids, such as the isomers of pyridylalanine (Pal), into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. The pyridine side chain can influence peptide conformation, solubility, and receptor binding affinity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the most common Nα-protection strategy in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, allowing for an orthogonal protection scheme with acid-labile side-chain protecting groups.

This document provides a detailed application note and standard operating procedure for the efficient deprotection of the Fmoc group from pyridylalanine residues during SPPS. It addresses key considerations, potential side reactions, and optimized protocols for the three isomers: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal).

Key Considerations for Fmoc Deprotection of Pyridylalanine

The defining feature of pyridylalanine is its basic pyridine side chain. The basicity of the pyridine nitrogen can potentially influence the Fmoc deprotection step. While generally the side chain of pyridylalanine does not require a protecting group during standard Fmoc-SPPS, it is a crucial factor to consider. The unprotonated pyridine ring is a nucleophile and a base, which could theoretically interfere with the piperidine-mediated deprotection mechanism or lead to side reactions. However, for most standard applications, the basicity is low enough not to cause significant issues.

Standard Deprotection Reagents and Conditions

The standard and most widely used reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

Reagent ComponentConcentration (v/v)Purpose
Piperidine20%A secondary amine that acts as the base to initiate the β-elimination of the Fmoc group.
DMF80%A polar aprotic solvent that swells the resin and facilitates the diffusion of reagents.

Alternative deprotection reagents can be employed to mitigate specific side reactions or to deprotect sterically hindered amino acids.

Alternative ReagentConcentrationNotes
4-Methylpiperidine20% in DMFA less volatile and less toxic alternative to piperidine with similar efficacy.
DBU1-2% in DMF1,8-Diazabicyclo[5.4.0]undec-7-ene is a stronger, non-nucleophilic base that can accelerate deprotection for difficult sequences.

Experimental Protocols

Standard Fmoc Deprotection Protocol for Pyridylalanine

This protocol is suitable for the deprotection of Fmoc-2-Pal, Fmoc-3-Pal, and Fmoc-4-Pal residues in a standard SPPS cycle.

Materials:

  • Peptide-resin with N-terminal Fmoc-pyridylalanine

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (for washing)

  • Dichloromethane (DCM) (for washing)

  • Solid-phase synthesis vessel (manual or automated)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial DMF Wash: Wash the resin with DMF (3 x 1 min) to remove any residual solvents or reagents from the previous step.

  • Fmoc Deprotection (Step 1): Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3 minutes at room temperature. Drain the solution.

  • Fmoc Deprotection (Step 2): Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for 10-15 minutes at room temperature.

  • DMF Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 1 min each) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • DCM Wash: Wash the resin with DCM (3 x 1 min) to prepare for the next coupling step.

  • Monitoring Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to confirm the presence of a free primary amine, indicating complete deprotection. A positive Kaiser test (blue beads) indicates successful deprotection.

Protocol for Difficult Sequences or Aggregation

In cases of peptide aggregation or difficult sequences, which can hinder deprotection, a stronger deprotection cocktail may be necessary.

Deprotection Solution: 2% DBU, 2% piperidine (v/v) in DMF.

Procedure:

  • Follow steps 1 and 2 of the standard protocol.

  • Fmoc Deprotection: Add the 2% DBU, 2% piperidine/DMF solution to the resin and agitate for 5-10 minutes at room temperature. A second treatment may be necessary for particularly difficult sequences.

  • Follow steps 5 through 7 of the standard protocol.

Data Presentation

While specific quantitative data for the deprotection of each pyridylalanine isomer is not extensively published in a comparative format, the standard protocols described are generally reported to result in high deprotection efficiency (>99%) for most peptide sequences. The success of the deprotection is typically monitored qualitatively (e.g., Kaiser test) and confirmed by the purity of the final cleaved peptide by HPLC.

ParameterStandard Protocol (20% Piperidine/DMF)Difficult Sequence Protocol (2% DBU/2% Piperidine/DMF)
Deprotection Time 3 min + 10-15 min5-10 min (may be repeated)
Typical Efficacy >99%>99%
Primary Use Routine SPPSAggregated or sterically hindered sequences

Potential Side Reactions and Troubleshooting

While the Fmoc deprotection of pyridylalanine is generally straightforward, potential side reactions common to all Fmoc-SPPS should be considered:

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. To minimize DKP formation, use a fast coupling protocol for the third amino acid and consider using a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin).

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, prolonged exposure to piperidine can lead to the formation of a cyclic aspartimide, which can result in racemization and the formation of β-aspartyl peptides. Using a milder deprotection cocktail (e.g., 20% piperidine with 0.1 M HOBt) or a shorter deprotection time can mitigate this side reaction.

  • Incomplete Deprotection: This can lead to deletion sequences in the final peptide. If incomplete deprotection is suspected (negative or weak Kaiser test), repeat the deprotection step or switch to a stronger deprotection reagent like DBU.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the standard Fmoc deprotection process and the chemical mechanism.

Fmoc_Deprotection_Workflow start Fmoc-Pyridylalanine-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (3x) swell->wash1 deprotect1 Deprotection 1 (20% Piperidine/DMF, 3 min) wash1->deprotect1 deprotect2 Deprotection 2 (20% Piperidine/DMF, 10-15 min) deprotect1->deprotect2 wash2 Wash with DMF (5-7x) deprotect2->wash2 wash3 Wash with DCM (3x) wash2->wash3 kaiser Kaiser Test (Optional) wash3->kaiser end H2N-Pyridylalanine-Resin (Ready for next coupling) kaiser->end

Caption: Experimental workflow for Fmoc deprotection of pyridylalanine.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid Fmoc_AA Fmoc-NH-CHR-CO-Resin piperidine + Piperidine intermediate [Intermediate Anion] piperidine->intermediate Proton Abstraction elimination β-Elimination intermediate->elimination products H2N-CHR-CO-Resin + Dibenzofulvene elimination->products adduct Dibenzofulvene-Piperidine Adduct products->adduct + Piperidine

Caption: Chemical mechanism of piperidine-mediated Fmoc deprotection.

Application Notes and Protocols for Cleavage of Peptides Containing D-4-Pyridylalanine (D-4-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleavage from the resin and concomitant removal of side-chain protecting groups. While standard cleavage protocols are effective for a wide range of peptide sequences, the presence of non-standard amino acids, such as D-4-pyridylalanine (D-4-Pal), necessitates careful consideration of the cleavage cocktail to ensure high yield and purity. The pyridine ring in D-4-Pal introduces a basic moiety that can be protonated under the acidic conditions of cleavage, potentially influencing the reaction and leading to unwanted side products if not properly managed.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of cleavage cocktails for peptides containing D-4-Pal. The protocols outlined below are based on established principles of peptide chemistry and are intended to serve as a starting point for optimization.

Selecting the Appropriate Cleavage Cocktail

The choice of cleavage cocktail is paramount for minimizing side reactions and achieving a high purity of the crude peptide. Trifluoroacetic acid (TFA) is the most common reagent for the final cleavage in Fmoc-based SPPS.[1][2] However, neat TFA can lead to the formation of reactive cationic species from the protecting groups and the resin linker, which can modify sensitive amino acid residues. Scavengers are therefore added to the TFA to quench these reactive species.[2]

For peptides containing D-4-Pal, the primary consideration is the basicity of the pyridyl nitrogen. Under the strongly acidic conditions of TFA cleavage, the pyridine ring will be protonated. While this generally protects the ring from electrophilic attack, it is crucial to employ a scavenger cocktail that can effectively handle both the standard protecting group-derived cations and any potential side reactions involving the pyridylalanine residue.

Due to the limited specific literature on cleavage of D-4-Pal containing peptides, the following recommendations are based on general principles for peptides containing other basic or sensitive residues.

Recommended Cleavage Cocktails

A summary of commonly used cleavage cocktails and their general applications is provided in Table 1.

Cleavage Cocktail (Reagent)Composition (v/v)Target Peptides & Remarks
Standard (TFA/TIS/H₂O) 95:2.5:2.5Suitable for most peptides without sensitive residues. Recommended as a starting point for D-4-Pal peptides that do not contain other sensitive residues like Cys, Met, or Trp.[1]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)An "odorless" alternative effective for peptides with Trt-protected residues. May not prevent the oxidation of Met.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust and widely used cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr. Recommended for complex D-4-Pal peptides.[3]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent methionine oxidation.[3]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Suited for cleaving and deprotecting peptides with arginine residues protected by sulfonyl groups.

Experimental Protocols

The following are detailed protocols for the cleavage of peptides containing D-4-Pal from the solid support. It is always recommended to perform a small-scale trial cleavage to optimize conditions before proceeding with the bulk of the resin.

General Workflow for Peptide Cleavage

The overall process for cleaving a peptide from the resin and isolating the crude product is depicted in the following workflow diagram.

Cleavage_Workflow Resin Peptide-Resin Wash Wash and Dry Resin Resin->Wash Cleavage Cleavage with TFA Cocktail Wash->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation/Filtration) Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Analysis Analysis (HPLC/MS) Dry->Analysis

Caption: General workflow for peptide cleavage and isolation.

Protocol 1: Standard Cleavage for D-4-Pal Peptides without other Sensitive Residues

This protocol is recommended as a starting point for peptides containing D-4-Pal where other sensitive residues such as Cys, Met, or Trp are absent.

Materials:

  • Peptide-resin (fully protected, N-terminal Fmoc group removed)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Glass reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a glass reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents.

    • Wash the resin with DCM (3 x 5 mL) to swell the resin and remove the DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (Freshly Prepared):

    • In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v).

    • For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. Ensure the resin is well-suspended in the cocktail.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through the sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with a small amount of cold ether and centrifuge again. Repeat this step twice to remove residual scavengers and TFA.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Store the dried crude peptide at -20°C or lower.

Protocol 2: Robust Cleavage for Complex D-4-Pal Peptides

This protocol is recommended for peptides containing D-4-Pal along with other sensitive residues like Cys, Met, or Trp. The use of Reagent K provides a more robust scavenger environment to prevent various side reactions.[3]

Materials:

  • Same as Protocol 1, with the addition of:

    • Phenol

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

Procedure:

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K - Freshly Prepared):

    • In a fume hood, prepare Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5 v/v).

    • For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).

    • Caution: Thioanisole and EDT have strong, unpleasant odors and should be handled with care in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Follow step 3 from Protocol 1. The reaction time may be extended to 4 hours for peptides with multiple protecting groups that are difficult to cleave.

  • Peptide Precipitation and Isolation:

    • Follow step 4 from Protocol 1.

  • Drying and Storage:

    • Follow step 5 from Protocol 1.

Troubleshooting and Optimization

The successful cleavage of peptides containing D-4-Pal may require some optimization depending on the specific peptide sequence. The following decision workflow can guide the selection of an appropriate cleavage strategy.

Cleavage_Decision Start Start: Peptide containing D-4-Pal Sensitive_Residues Does the peptide contain other sensitive residues (Cys, Met, Trp)? Start->Sensitive_Residues Protocol_1 Use Protocol 1: Standard Cleavage (TFA/TIS/H₂O) Sensitive_Residues->Protocol_1 No Protocol_2 Use Protocol 2: Robust Cleavage (Reagent K) Sensitive_Residues->Protocol_2 Yes Incomplete_Cleavage Incomplete Cleavage or Low Purity? Protocol_1->Incomplete_Cleavage Protocol_2->Incomplete_Cleavage Optimize Optimize: - Increase cleavage time - Use stronger scavenger cocktail - Check resin and protecting groups Incomplete_Cleavage->Optimize Yes Analysis Proceed to Purification Incomplete_Cleavage->Analysis No Optimize->Start Re-evaluate

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery for enhancing biological activity, improving metabolic stability, and modulating pharmacokinetic properties. Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH), a derivative of alanine containing a pyridyl group, is a valuable building block in the synthesis of potent and stable peptide-based therapeutics. The pyridyl moiety can introduce beneficial properties such as increased solubility and the potential for specific interactions with biological targets.[1]

This document provides detailed application notes and experimental protocols for the synthesis of bioactive peptides incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS). As a case study, we focus on the synthesis of Degarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer, which contains D-4-pyridylalanine at position 3 (denoted as D-3-Pal in some literature, which is chemically identical to D-4-Pal).[2]

Application of this compound in the Synthesis of Degarelix

Degarelix is a synthetic decapeptide antagonist of the GnRH receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. By blocking this receptor in the pituitary gland, Degarelix rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels in men with prostate cancer.[2] The inclusion of several unnatural amino acids, including D-4-pyridylalanine, contributes to its high binding affinity and prolonged duration of action.

The synthesis of Degarelix via Fmoc-SPPS presents unique challenges, particularly concerning the base-sensitive hydroorotyl (Hor) moiety on one of the aminophenylalanine residues. Careful optimization of the synthesis strategy, including the choice of protecting groups and coupling reagents, is crucial to minimize side reactions, such as the rearrangement of the Hor group to a hydantoin derivative, and to ensure a high purity of the final product.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Fmoc-SPPS of Degarelix. These values are based on typical yields and purities achieved in optimized industrial-scale synthesis.

Table 1: Resin Loading and Peptide Chain Elongation

ParameterValueMethod of Determination
Resin TypeRink Amide AM Resin-
Initial Resin Loading~0.67 mmol/gSpectrophotometric analysis of Fmoc cleavage
Average Coupling Efficiency per Cycle>99%Ninhydrin test or UV monitoring of Fmoc deprotection
Overall Yield of Crude Peptide on Resin~85-90%Gravimetric analysis after synthesis completion

Table 2: Cleavage, Purification, and Final Product Characteristics

ParameterValueMethod of Analysis
Crude Peptide Purity (post-cleavage)~75-87%RP-HPLC
Overall Yield (after purification)~37%RP-HPLC
Final Purity of Degarelix Acetate>99.0%RP-HPLC
Identity ConfirmationCorrect MassMass Spectrometry

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide AM resin

  • Fmoc-protected amino acids (including this compound)

  • Side-chain protecting groups: tert-butyl (tBu) for Serine, tert-butyloxycarbonyl (Boc) for Lysine (specifically for the isopropyl-lysine derivative), Trityl (Trt) can also be used for Serine.

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), or alternatives like TBTU.

  • Activation base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, Isopropanol (IPA)

  • Acetylation reagent: Acetic anhydride

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and 2,2'-(Ethylenedioxy)diethanethiol (EDT) (e.g., 95% TFA, 2.5% TIS, 2.5% EDT)

  • Precipitation solvent: Cold diethyl ether

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Protocol 1: Solid-Phase Synthesis of Degarelix

This protocol outlines the manual synthesis of the decapeptide Degarelix on Rink Amide resin.

  • Resin Swelling and Preparation:

    • Swell the Fmoc-Rink Amide AM resin in DMF for 1-2 hours in a peptide synthesis vessel.

    • Drain the DMF.

    • Perform an initial Fmoc deprotection by adding 20% piperidine in DMF to the resin and agitating for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and IPA (3 times).

  • Amino Acid Coupling Cycle (repeated for each amino acid): a. Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
    • Drain the solution.
    • Repeat the 20% piperidine treatment for 15 minutes.
    • Wash the resin thoroughly with DMF (5 times) and IPA (3 times). b. Amino Acid Activation and Coupling:
    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.
    • Add the activated amino acid solution to the resin.
    • Add DIPEA or Collidine as the base.
    • Agitate the mixture for 1-2 hours. The completion of the coupling can be monitored by a Ninhydrin test. c. Washing:
    • Wash the resin with DMF (5 times) and IPA (3 times).

  • Sequence of Amino Acid Addition: The amino acids are coupled sequentially starting from the C-terminus: D-Ala, Pro, iPr-Lys(Boc), Leu, D-4Aph(Cbm), 4Aph(Hor), Ser(tBu or Trt), Fmoc-D-3-Pal-OH , D-4-Cl-Phe, D-2-Nal.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal D-2-Nal, wash the resin thoroughly.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Peptide Cleavage from Resin:

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% EDT) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with additional fresh cleavage cocktail.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

    • Purify the peptide by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

  • Analysis:

    • Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Visualizations

Experimental Workflow for Degarelix Synthesis

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (Iterative Cycles) cluster_2 Final Steps on Resin cluster_3 Cleavage and Purification A Swell Rink Amide Resin in DMF B Initial Fmoc Deprotection (20% Piperidine/DMF) A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Wash (DMF, IPA) C->D E Amino Acid Activation (Fmoc-AA-OH, DIC, HOBt) D->E F Coupling to Resin E->F G Wash (DMF, IPA) F->G H Repeat for each Amino Acid (including this compound) G->H H->C Next Cycle I Final Fmoc Deprotection H->I J N-terminal Acetylation (Acetic Anhydride, DIPEA) I->J K Cleavage from Resin (TFA Cocktail) J->K L Precipitation (Cold Diethyl Ether) K->L M Purification (RP-HPLC) L->M N Lyophilization M->N O Pure Degarelix N->O

Caption: Workflow for the solid-phase synthesis of Degarelix.

Signaling Pathway of GnRH Receptor Antagonism by Degarelix

G cluster_0 Hypothalamus cluster_1 Pituitary Gonadotroph Cell cluster_2 Gonads GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Gq11 Gq/11 Protein GnRHR->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC LH_FSH LH & FSH Synthesis & Secretion Ca2->LH_FSH PKC->LH_FSH Testosterone Testosterone Production LH_FSH->Testosterone Stimulates Degarelix Degarelix Degarelix->GnRHR Binds & Blocks

Caption: Mechanism of action of Degarelix as a GnRH receptor antagonist.

References

Application Notes and Protocols for Fmoc-D-4-Pal-OH Incorporation in Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide range of therapeutic and diagnostic agents, including nucleic acids, proteins, and small molecule drugs. The efficacy of these peptides is intrinsically linked to their amino acid composition, which governs their physicochemical properties and their ability to traverse cellular membranes. The incorporation of unnatural amino acids presents a compelling strategy to enhance the functionality of CPPs, offering improvements in stability, cellular uptake, and cargo delivery efficiency.

This document provides detailed application notes and experimental protocols for the incorporation of the unnatural amino acid Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) into CPPs. The pyridyl group of D-4-Pal-OH can introduce unique properties to peptides, such as increased aqueous solubility, which can be advantageous for peptide synthesis and formulation.[1]

Key Benefits of Incorporating this compound into CPPs

The introduction of D-4-pyridylalanine into a CPP sequence can offer several potential advantages:

  • Enhanced Aqueous Solubility: The pyridine ring of 4-Pal can improve the solubility of the resulting peptide in aqueous solutions, simplifying handling and formulation.[1]

  • Modulation of Hydrophobicity and Amphipathicity: The aromatic and polar nature of the pyridyl group can alter the hydrophobic-hydrophilic balance of the CPP, potentially influencing its interaction with the cell membrane and its uptake mechanism.

  • Increased Proteolytic Stability: The incorporation of a D-amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the CPP.

  • Potential for pH-Responsive Behavior: The pyridine moiety has a pKa that may allow for pH-dependent conformational changes or interactions, which could be exploited for targeted cargo release in specific cellular compartments (e.g., endosomes).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-4-Pal-OH Containing CPP

This protocol outlines the manual synthesis of a model CPP containing a D-4-Pal-OH residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Milli-Q water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • This compound Incorporation:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the cleavage solution.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Start: Fmoc-Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAA 3. Couple Fmoc-Amino Acid (DIC/Oxyma) Deprotect1->CoupleAA Wash1 Wash (DMF, DCM) CoupleAA->Wash1 Kaiser Kaiser Test Wash1->Kaiser Repeat Repeat for all Amino Acids Kaiser->Repeat Positive Deprotect2 4. Final Fmoc Deprotection Kaiser->Deprotect2 Negative Repeat->Deprotect1 Cleave 5. Cleavage from Resin (TFA cocktail) Deprotect2->Cleave Precipitate 6. Precipitate in Cold Ether Cleave->Precipitate Purify 7. Purify by RP-HPLC Precipitate->Purify Analyze 8. Analyze by Mass Spectrometry Purify->Analyze End End: Purified Peptide Analyze->End

Solid-Phase Peptide Synthesis Workflow.

Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled CPP containing D-4-Pal-OH using flow cytometry.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescently labeled CPP (e.g., FITC-labeled)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare different concentrations of the fluorescently labeled CPP in serum-free DMEM.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the CPP solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Washing:

    • Remove the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptides.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells and resuspend the pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized peptide.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

Workflow for Cellular Uptake Assay:

Cellular_Uptake_Workflow Start Start: Cultured Cells Seed 1. Seed Cells in Plate Start->Seed Treat 2. Treat with Fluorescent CPP Seed->Treat Incubate 3. Incubate (e.g., 1-4h at 37°C) Treat->Incubate Wash 4. Wash to Remove Surface-Bound Peptide Incubate->Wash Harvest 5. Harvest Cells (Trypsinization) Wash->Harvest Analyze 6. Analyze by Flow Cytometry Harvest->Analyze End End: Quantified Cellular Uptake Analyze->End

Cellular Uptake Assay Workflow.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the D-4-Pal-OH containing CPP.[2][3]

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CPP solution at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the CPP in serum-free DMEM.

    • Remove the culture medium and add the CPP solutions to the wells.

    • Include a negative control (cells with medium only) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for 24-72 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

While specific quantitative data for CPPs containing this compound is not yet widely available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. Researchers are encouraged to populate these tables with their own experimental results.

Table 1: Physicochemical Properties of a Model CPP and its D-4-Pal-OH Analog

Peptide SequenceMolecular Weight (Da)Calculated pIGrand Average of Hydropathicity (GRAVY)
Model CPP (e.g., RKKRRQRRR)
Model CPP + D-4-Pal-OH

Table 2: Cellular Uptake of Fluorescently Labeled CPPs in HeLa Cells

PeptideConcentration (µM)Mean Fluorescence Intensity (MFI)Uptake Efficiency (%)
Control (Untreated)00
Model CPP-FITC10
Model CPP + D-4-Pal-OH-FITC10

Table 3: Cytotoxicity of CPPs in HeLa Cells after 24h Incubation (MTT Assay)

PeptideConcentration (µM)Cell Viability (%)IC50 (µM)
Control (Untreated)0100>100
Model CPP10
25
50
100
Model CPP + D-4-Pal-OH10
25
50
100

Signaling Pathways and Cellular Uptake Mechanisms

The cellular uptake of CPPs can occur through various mechanisms, primarily direct translocation across the plasma membrane or endocytosis. The specific pathway is influenced by the peptide's sequence, concentration, and the nature of the cargo.

Diagram of Potential Cellular Uptake Pathways:

CPP_Uptake_Pathways CPP CPP with D-4-Pal-OH Membrane Cell Membrane CPP->Membrane Direct Direct Translocation Membrane->Direct Energy-Independent Endocytosis Endocytosis Membrane->Endocytosis Energy-Dependent Cytosol Cytosol Direct->Cytosol Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol Release of Cargo

Potential Cellular Uptake Pathways for CPPs.

Conclusion

The incorporation of this compound into cell-penetrating peptides offers a promising avenue for enhancing their therapeutic potential. The protocols and guidelines presented in this document provide a framework for the synthesis, characterization, and evaluation of these novel CPPs. Further research is warranted to fully elucidate the impact of D-4-pyridylalanine on the structure-activity relationship of CPPs and to generate comprehensive quantitative data on their performance as delivery vectors.

References

Application Notes and Protocols for Fmoc-D-4-Pal-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-natural, D-enantiomer of the amino acid 4-pyridylalanine. Its incorporation into peptide libraries offers significant advantages for drug discovery and development. The pyridine ring in the side chain can enhance the aqueous solubility of peptides, a crucial property for bioavailability.[1] Furthermore, the use of a D-amino acid provides resistance to proteolytic degradation, thereby increasing the in vivo stability of peptide-based therapeutics.

These application notes provide detailed protocols for the synthesis of One-Bead-One-Compound (OBOC) peptide libraries using this compound via the split-and-mix method, along with protocols for screening these libraries against biological targets, with a focus on G protein-coupled receptors (GPCRs).

Key Properties and Advantages of Incorporating this compound

The unique characteristics of this compound make it a valuable building block in combinatorial peptide chemistry.

PropertyAdvantage in Peptide Library SynthesisReference
D-Amino Acid Configuration Increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-life of peptide hits.
4-Pyridyl Side Chain Enhances the aqueous solubility of the resulting peptides, improving their drug-like properties.[1]
Aromaticity of Pyridine Ring Can participate in π-π stacking and hydrogen bonding interactions, potentially leading to higher binding affinities with biological targets.
Fmoc Protecting Group Compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for straightforward integration into existing workflows.[2]

Experimental Protocols

Protocol 1: Synthesis of an OBOC Peptide Library using Split-and-Mix Method

This protocol outlines the synthesis of a pentapeptide library with the general structure X-X-X-X-X-Resin, where 'X' represents a variable amino acid, including D-4-pyridylalanine.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Reaction vessels

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Split Synthesis (First Position):

    • Divide the resin equally into separate reaction vessels, one for each amino acid to be coupled (including this compound).

  • Amino Acid Coupling:

    • In each vessel, add a pre-activated solution of the corresponding Fmoc-amino acid. To pre-activate, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Shake the vessels for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Mix and Repeat:

    • Combine all the resin portions into a single vessel.

    • Repeat steps 2 (Fmoc Deprotection), 3 (Split Synthesis), and 4 (Amino Acid Coupling) for the subsequent amino acid positions in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin with DMF and DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptides from the resin and remove side-chain protecting groups.

    • Precipitate the peptides in cold diethyl ether, centrifuge, and lyophilize.

G cluster_setup Resin Preparation cluster_cycle Split-and-Mix Cycles (Repeat for each position) cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Split Split Resin into N portions Deprotect1->Split Couple_AA1 Couple Fmoc-AA1 Split->Couple_AA1 Couple_AAD4Pal Couple this compound Split->Couple_AAD4Pal Couple_AAN Couple Fmoc-AAN Split->Couple_AAN Mix Mix all resin portions Couple_AA1->Mix Couple_AAD4Pal->Mix Couple_AAN->Mix Deprotect_Cycle Fmoc Deprotection Mix->Deprotect_Cycle Wash_Cycle Wash Deprotect_Cycle->Wash_Cycle Wash_Cycle->Split Next Cycle Final_Wash Final Wash Wash_Cycle->Final_Wash Final Cycle Cleave Cleave from Resin (TFA) Final_Wash->Cleave Precipitate Precipitate and Lyophilize Cleave->Precipitate Library Peptide Library Precipitate->Library

Caption: Split-and-Mix Synthesis Workflow.

Protocol 2: On-Bead Screening of an OBOC Library Against a GPCR

This protocol describes a method for identifying peptides from the synthesized library that bind to a specific GPCR expressed on the surface of cells.

Materials:

  • OBOC peptide library on beads

  • Cells expressing the target GPCR

  • Fluorescently labeled antibody against the GPCR or a fluorescently labeled ligand

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescence microscope or flow cytometer

  • Micromanipulator

Procedure:

  • Bead Preparation: Wash the peptide library beads with PBS.

  • Blocking: Incubate the beads in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour to prevent non-specific binding.

  • Incubation with Cells:

    • Incubate the blocked beads with the GPCR-expressing cells for 2 hours at 37°C with gentle agitation.

    • Wash the beads gently with PBS to remove unbound cells.

  • Fluorescent Labeling:

    • Incubate the bead-cell complexes with a fluorescently labeled antibody or ligand specific to the GPCR for 1 hour.

    • Wash the beads with PBS to remove unbound fluorescent labels.

  • Hit Identification:

    • Visualize the beads using a fluorescence microscope. Beads with bound cells will exhibit fluorescence.

    • Alternatively, use a flow cytometer to sort the fluorescent beads.

  • Hit Isolation and Sequencing:

    • Isolate the individual fluorescent "hit" beads using a micromanipulator.

    • Determine the amino acid sequence of the peptide on each hit bead using Edman degradation or mass spectrometry.

G cluster_prep Library Preparation cluster_binding Binding Assay cluster_analysis Hit Identification Start OBOC Library on Beads Wash1 Wash Beads Start->Wash1 Block Block with BSA Wash1->Block Incubate_Cells Incubate with GPCR-expressing cells Block->Incubate_Cells Wash2 Wash unbound cells Incubate_Cells->Wash2 Label Add fluorescent label Wash2->Label Wash3 Wash unbound label Label->Wash3 Visualize Visualize (Microscopy/Flow Cytometry) Wash3->Visualize Isolate Isolate Fluorescent 'Hit' Beads Visualize->Isolate Sequence Sequence Peptide on Hit Bead Isolate->Sequence Hit_Peptide Identified Hit Peptide Sequence->Hit_Peptide

Caption: On-Bead Screening Workflow.

Illustrative Application: Targeting a GPCR Signaling Pathway

Peptide libraries containing this compound can be screened to identify novel ligands for GPCRs, which are a major class of drug targets. The identified peptides can act as agonists or antagonists of GPCR signaling.

Example: Glucagon-Like Peptide-1 Receptor (GLP-1R) Signaling

The GLP-1R is a class B GPCR that plays a crucial role in glucose homeostasis. Activation of GLP-1R by its endogenous ligand, GLP-1, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent potentiation of insulin secretion. A peptide library incorporating D-4-pyridylalanine could be screened to discover novel, stable agonists of GLP-1R for the treatment of type 2 diabetes.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLP1R GLP-1R G_protein G Protein (Gs) GLP1R->G_protein Activates Peptide D-4-Pal Peptide Ligand Peptide->GLP1R Binds AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates

Caption: GLP-1R Signaling Pathway.

Conclusion

The use of this compound in the synthesis of peptide libraries provides a powerful tool for the discovery of novel therapeutic peptides with enhanced stability and solubility. The protocols outlined in these application notes provide a framework for the successful creation and screening of such libraries, paving the way for the identification of promising new drug candidates targeting a wide range of diseases.

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis of D-4-Pal-containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. One such unnatural amino acid, D-4-pyridylalanine (D-4-Pal), is a key component in several gonadotropin-releasing hormone (GnRH) agonists, such as Triptorelin (though Triptorelin itself contains D-tryptophan, D-4-Pal is a common substitution in analogous research). These peptides are crucial in therapeutic areas like oncology and reproductive medicine.

The synthesis of peptides containing D-4-Pal can be achieved through both manual and automated solid-phase peptide synthesis (SPPS). The choice between these two methodologies depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. This document provides a detailed comparison of manual and automated SPPS for the synthesis of D-4-Pal-containing peptides, complete with experimental protocols, comparative data, and visualizations of the respective workflows and the relevant biological signaling pathway.

Data Presentation: Manual vs. Automated Synthesis of a Model D-4-Pal-Containing Peptide

The following table summarizes typical quantitative data for the synthesis of a model decapeptide containing a D-4-Pal residue, comparing the manual and automated approaches.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 2 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1.5 - 2.5 hours10 - 20 minutes (for setup)
Total Time per Cycle 2.5 - 4 hours45 - 90 minutes
Typical Overall Yield 15 - 30%25 - 50%
Final Crude Purity 60 - 85%75 - 95%
Reagent Consumption Higher, due to manual dispensing and larger wash volumesOptimized and lower due to precise robotic fluid handling
Reproducibility Operator-dependent, can be variableHigh, with consistent results between runs
Throughput Low (typically one or a few peptides at a time)High (multiple parallel syntheses possible)

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (including Fmoc-D-4-Pal-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotection1 Cleavage Cleavage from Resin Loop->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow Setup Setup: - Sequence Programming - Reagent Loading Synthesis Automated Synthesis Cycle: - Deprotection - Washing - Amino Acid Delivery & Coupling Setup->Synthesis Cleavage Manual Cleavage from Resin Synthesis->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Automated Solid-Phase Peptide Synthesis Workflow

Experimental Protocols

The following are representative protocols for the synthesis of a D-4-Pal-containing peptide using the Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a model decapeptide containing D-4-Pal on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethylether (cold)

  • Manual SPPS reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the reaction vessel.

    • Add DMF to swell the resin for at least 1 hour.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

  • Washing:

    • Wash the resin with DMF (5 x 1 min).

    • Wash with DCM (3 x 1 min).

    • Wash with DMF (3 x 1 min).

  • Amino Acid Coupling (for each amino acid, including this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF.

    • Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin with DMF (5 x 1 min).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles:

    • Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection:

    • After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol outlines the synthesis of the same model peptide on an automated peptide synthesizer.

Materials and Instruments:

  • Automated peptide synthesizer

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-protected amino acids (including this compound) dissolved in DMF

  • Coupling solution: DIC and OxymaPure® in DMF

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail and purification reagents as in the manual protocol.

Procedure:

  • Synthesizer Setup:

    • Load the reaction vessel with the Rink Amide resin.

    • Place the vials containing the dissolved Fmoc-amino acids, coupling solution, and deprotection solution in the designated positions on the synthesizer.

    • Ensure all solvent reservoirs are filled.

  • Programming the Synthesis:

    • Enter the desired peptide sequence into the synthesizer's software.

    • Define the synthesis protocol, including reaction times for deprotection and coupling, and the washing steps. A standard cycle for a 0.1 mmol scale synthesis may include:

      • Fmoc deprotection: 2 x 7 minutes.

      • DMF washes: 5 x 45 seconds.

      • Coupling: 45 minutes with a 4-fold excess of amino acid and coupling reagents.

      • DMF washes: 5 x 45 seconds.

  • Automated Synthesis:

    • Initiate the synthesis program. The instrument will automatically perform the repeated cycles of deprotection, washing, and coupling for each amino acid in the sequence.

  • Cleavage and Purification:

    • Once the synthesis is complete, the synthesizer will perform a final deprotection and wash, leaving the peptide-resin ready for cleavage.

    • Transfer the resin from the reaction vessel.

    • Perform the cleavage and purification steps manually as described in the manual protocol (steps 8 and 9).

Signaling Pathway of GnRH Agonists Containing D-4-Pal

Peptides containing D-4-Pal often function as agonists for the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of these agonists to the GnRHR on pituitary gonadotroph cells initiates a signaling cascade that ultimately leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_Agonist GnRH Agonist (D-4-Pal-containing peptide) GnRHR GnRH Receptor (GnRHR) GnRH_Agonist->GnRHR Binding Gq_11 Gq/11 Protein GnRHR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activation Transcription Gene Transcription (LHβ, FSHβ) Ca2_release->Transcription Modulation MAPK_Cascade->Transcription Modulation

GnRH Receptor Signaling Pathway

Conclusion

Both manual and automated solid-phase synthesis are viable and effective methods for producing D-4-Pal-containing peptides. Manual synthesis offers a lower initial cost and greater flexibility for troubleshooting and optimization on a smaller scale. However, it is labor-intensive, and the reproducibility and purity can be operator-dependent.

Automated synthesis, on the other hand, provides significantly higher throughput, reproducibility, and purity with reduced hands-on time.[2][3] While the initial investment in an automated synthesizer is higher, the long-term benefits in terms of efficiency, consistency, and labor savings make it the preferred method for the routine synthesis of multiple peptides and for applications in drug discovery and development where high purity and reliability are paramount. The choice of method will ultimately depend on the specific needs, resources, and goals of the research laboratory or production facility.

References

Application Notes & Protocols: Post-Synthesis Modification of Peptides with D-4-Pyridylalanine (D-4-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to D-4-Pyridylalanine (D-4-Pal)

D-4-Pyridylalanine (D-4-Pal) is a non-proteinogenic amino acid characterized by the presence of a pyridine ring at the β-carbon of alanine. Its incorporation into peptide sequences is a key strategy in medicinal chemistry and drug development. The unique properties of the pyridine ring—a bioisostere of a phenyl ring with a basic nitrogen atom—can significantly alter the physicochemical and biological properties of a peptide.

The use of the D-enantiomer, specifically, offers a crucial advantage by providing steric hindrance that enhances peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[1] This increased stability can lead to a longer plasma half-life and improved bioavailability of peptide-based therapeutics.[1]

Rationale for Post-Synthesis Incorporation of D-4-Pal

Post-synthesis modification, particularly at the N-terminus, allows for the late-stage introduction of specific functionalities to a pre-assembled peptide chain. This approach is highly efficient for creating peptide libraries where the core sequence remains constant while the N-terminal residue is varied. Incorporating D-4-Pal post-synthetically can be used to:

  • Enhance Receptor Binding: The pyridyl nitrogen can act as a hydrogen bond acceptor, potentially improving affinity and selectivity for specific biological targets. Modifications involving D-pyridylalanine are used in synthetic LHRH antagonists to enhance receptor binding affinity.[2]

  • Improve Pharmacokinetic Properties: The introduction of D-amino acids is a well-established method to increase resistance to proteolysis, thereby extending the therapeutic window of the peptide.[1][3]

  • Modulate Solubility and Aggregation: The polar pyridine ring can influence the overall solubility and aggregation propensity of the peptide.

  • Develop Peptide Catalysts: Peptides containing pyridylalanine residues have been identified as efficient asymmetric catalysts for certain chemical reactions.[4]

Key Applications in Drug Development

Peptides modified with D-4-Pal and similar unnatural amino acids are instrumental in developing next-generation therapeutics.

  • Oncology: Luteinizing hormone-releasing hormone (LHRH) antagonists often incorporate hydrophobic D-amino acids like D-4-Pal to increase potency and stability for use in treating hormone-dependent cancers.[2]

  • Metabolic Diseases: Modified peptides are being investigated as agonists or antagonists for various G-protein coupled receptors (GPCRs) involved in metabolic regulation.[3]

  • Infectious Diseases: Enhancing the stability of antimicrobial peptides (AMPs) with D-amino acids can improve their efficacy against resistant pathogens.[5]

Experimental Protocols

This section provides a detailed protocol for the N-terminal modification of a resin-bound peptide with Fmoc-D-4-Pal-OH, followed by cleavage, purification, and characterization.

Workflow for On-Resin N-terminal Modification with D-4-Pal

G Figure 1: On-Resin Peptide Modification Workflow A Start: Peptide-Resin (N-terminus deprotected) B 1. Swell Resin (e.g., in DMF) A->B D 3. Coupling Reaction: Add activated amino acid to resin B->D C 2. Prepare Coupling Solution: Activate this compound C->D E 4. Wash Resin (Remove excess reagents) D->E F 5. Cleavage & Global Deprotection (e.g., with TFA cocktail) E->F G Crude D-4-Pal Modified Peptide F->G H 6. Purification (RP-HPLC) G->H I End: Pure, Characterized Peptide H->I

Caption: Workflow for post-synthesis N-terminal modification.

Protocol: On-Resin N-Terminal Coupling of this compound

This protocol assumes a starting amount of 0.1 mmol of a peptide synthesized on a solid support (e.g., Rink Amide resin) from which the final N-terminal Fmoc group has been removed.[6][7]

Materials:

  • Peptide-on-resin (0.1 mmol scale)

  • This compound (CAS 205528-30-9)[8][9]

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Washing Solvents: DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Solid Phase Synthesis Vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the peptide-resin (0.1 mmol) in a synthesis vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes on a shaker.[6]

    • Drain the DMF.

  • Preparation of Coupling Solution (Activation of this compound):

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, ~155 mg) and HBTU (3.95 equivalents, 0.395 mmol, ~150 mg) in DMF (~5 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol, ~140 µL) to the solution.

    • Agitate the mixture for 2-5 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the swelled peptide-resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 2-4 hours.[10] For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitoring the Coupling (Optional):

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[11] A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • 3x with DMF

      • 3x with DCM

      • 3x with Methanol

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Place the dry, modified peptide-resin in a round-bottom flask.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) at a volume of ~10 mL per gram of resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Data Presentation

Quantitative Parameters for On-Resin Coupling

Quantitative data for post-synthesis modifications are sequence and substrate-dependent. The following table provides typical parameters used for on-resin N-terminal coupling reactions.

ParameterValue/ReagentPurpose / Notes
Peptide Scale 0.1 mmolStandard laboratory scale for synthesis.
Amino Acid This compound3-4 equivalents relative to resin loading.
Coupling Reagent HBTU / HATU / PyBOP3-4 equivalents. Activates the carboxyl group.[10][11]
Base DIPEA / 2,4,6-Collidine6-8 equivalents. Maintains basicity for coupling.
Solvent DMF or NMPStandard solvents for solid-phase synthesis.
Reaction Time 2 - 24 hoursTime is dependent on the steric hindrance of the N-terminus.[10]
Temperature Room TemperatureStandard condition for most coupling reactions.
Expected Yields and Purity

The efficiency of on-resin modifications can be very high, often surpassing solution-phase methods.

MetricExpected ValueMethod of AnalysisReference
Coupling Efficiency >90%Kaiser Test / LC-MS of cleaved aliquot[10]
Crude Peptide Purity 50 - 80%RP-HPLCGeneral SPPS knowledge
Final Purity (Post-HPLC) >95%RP-HPLC[12]
Overall Yield (Post-HPLC) 10 - 40%Based on initial resin loadingGeneral SPPS knowledge

Note: Yields are highly variable and depend on the length and sequence of the peptide, as well as the efficiency of each synthesis and purification step.

Characterization of D-4-Pal Modified Peptides

Proper characterization is essential to confirm the successful modification and purity of the final peptide.[12][13]

Characterization Workflow

G Figure 2: Peptide Characterization Workflow A Crude Peptide Product (Post-Cleavage) B Purification by Reverse-Phase HPLC (RP-HPLC) A->B C Collect Fractions (Based on UV absorbance at 220/280 nm) B->C D Analysis of Fractions: Mass Spectrometry (MALDI-TOF or ESI-MS) C->D E Confirmation of Correct Mass (Observed vs. Calculated) D->E F Pool Pure Fractions & Lyophilize E->F G Final Purity Assessment (Analytical RP-HPLC) F->G H Pure, Verified D-4-Pal Peptide G->H

Caption: Logical flow for purification and analysis.

Analytical Techniques
TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purification of the target peptide from deletion sequences, truncated peptides, and scavenger byproducts.[14]A chromatogram showing separation of the main product peak from impurities.
Mass Spectrometry (MS) To confirm the identity of the peptide by verifying its molecular weight.[15]A mass spectrum showing an observed mass that matches the calculated mass of the D-4-Pal modified peptide.
Analytical RP-HPLC To assess the final purity of the lyophilized peptide.[14]A chromatogram with a single major peak, allowing for purity calculation (e.g., >95%).
NMR Spectroscopy For structural elucidation, particularly for complex peptides or to confirm stereochemistry.[15]Provides detailed structural information, though not typically required for routine confirmation.

Conceptual Signaling Pathway

The functional consequence of incorporating D-4-Pal is often the modulation of a biological pathway. For example, an LHRH antagonist containing D-4-Pal can block the LHRH receptor on a cancer cell, thereby inhibiting downstream proliferative signals.

G Figure 3: Conceptual Pathway Inhibition cluster_0 Extracellular cluster_1 Intracellular (Cancer Cell) A D-4-Pal Modified Peptide (LHRH Antagonist) C LHRH Receptor A->C X Inhibition A->X B Natural Ligand (LHRH) B->C Activates D Downstream Signaling (e.g., Gq/11, PLC) C->D Signal Transduction E Cell Proliferation & Survival D->E X->C

Caption: Inhibition of a receptor by a D-4-Pal modified peptide.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-D-4-Pal-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

This compound, or N-Fmoc-3-(4-pyridyl)-D-alanine, presents unique coupling challenges due to a combination of factors. The pyridyl group can influence the solubility of the amino acid derivative.[1][2] Additionally, as with other non-standard amino acids, steric hindrance can play a role in reducing coupling efficiency.

Q2: My standard coupling protocol with HBTU is giving a low yield for this compound. What is the likely cause?

Low coupling efficiency with standard reagents like HBTU is a common issue for sterically hindered or otherwise "difficult" amino acids. The reactivity of HBTU may be insufficient to drive the reaction to completion, especially if peptide aggregation is also occurring. For such cases, more potent coupling reagents are often required.

Q3: Can the solvent I use affect the coupling efficiency of this compound?

Absolutely. The choice of solvent is critical in SPPS. N,N-Dimethylformamide (DMF) is a common choice, but its quality is paramount as impurities like dimethylamine can cause premature Fmoc deprotection.[3] For difficult sequences, solvents like N-methylpyrrolidone (NMP) or the use of solvent mixtures can improve solvation of the peptide-resin complex and enhance coupling yields.[3] However, it's worth noting that Fmoc-amino acids may show greater decomposition over extended periods in NMP compared to DMF.[3]

Q4: How do I know if the coupling reaction has gone to completion?

A qualitative ninhydrin (Kaiser) test is a common method to monitor the completeness of a coupling reaction. A positive result (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests that the coupling is complete.

Q5: What is "double coupling" and should I consider it for this compound?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly recommended strategy for difficult couplings, including those involving this compound, to ensure the reaction proceeds to completion.[4]

Troubleshooting Guide

Poor coupling of this compound can be a significant hurdle in the synthesis of pyridyl-containing peptides. This guide provides a systematic approach to troubleshooting and overcoming these challenges.

Problem: Low Coupling Yield with this compound

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Insufficiently Reactive Coupling Reagent Switch to a more potent uronium/phosphonium salt reagent such as HATU, HCTU, or COMU.[5][6][7] These reagents are known to be more effective for hindered amino acids.
Poor Solubility of this compound Ensure complete dissolution of the amino acid derivative in the solvent before adding it to the resin. Gentle warming or sonication can aid dissolution.[8] Consider using a solvent mixture, such as DMF/DCM, to improve solubility.[3]
Steric Hindrance Increase the reaction time for the coupling step.[9] Perform a "double coupling" to drive the reaction to completion.
Peptide Aggregation on Resin Use a high-swelling resin to improve reagent access to the reaction sites. Solvents like NMP or the addition of chaotropic salts can help disrupt aggregation.[3]
Suboptimal Reagent Stoichiometry Increase the equivalents of the Fmoc-amino acid, coupling reagent, and base. A common starting point is 3-5 equivalents of each relative to the resin loading.[10]
Degraded Reagents or Solvents Use fresh, high-purity solvents and coupling reagents. DMF, in particular, can degrade over time to form dimethylamine, which can interfere with the reaction.[3]

Quantitative Data Summary

While direct, peer-reviewed quantitative comparisons for this compound are limited, the relative effectiveness of various coupling reagents for hindered amino acids is well-documented. The following table provides an estimated comparison of coupling efficiencies based on established performance with difficult couplings.

Coupling ReagentAdditiveTypical BaseEstimated Coupling Efficiency for Hindered Amino AcidsKey Considerations
HBTUHOBtDIPEAModerateStandard, cost-effective reagent. May be insufficient for highly hindered couplings.
HATU -DIPEA/CollidineHigh Highly effective for hindered amino acids with rapid reaction kinetics.[6][7]
HCTU-DIPEAHighMore reactive than HBTU due to the 6-chloro substitution.
COMU -DIPEAHigh Based on non-explosive OxymaPure, making it a safer alternative to benzotriazole-based reagents. By-products are water-soluble, which is advantageous for purification.[5]
DICHOBt/OxymaPure-Moderate to HighA reliable carbodiimide method that minimizes racemization, especially when paired with OxymaPure.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the efficient coupling of this compound to a resin-bound peptide.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

    • Confirm the presence of free primary amines using a ninhydrin (Kaiser) test.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA or collidine (6-10 equivalents) to the solution and mix briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the sequence.

  • Monitoring and Washing:

    • Monitor the reaction progress with a ninhydrin test. A negative result (yellow beads) indicates completion.

    • If the ninhydrin test is positive after the initial coupling time, a second coupling (double coupling) is recommended. Drain the reaction solution and repeat steps 2.2 and 2.3 with a fresh solution of activated amino acid.

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

  • Chain Elongation:

    • Proceed to the deprotection of the newly coupled this compound to continue the peptide synthesis.

Protocol 2: Double Coupling Strategy for this compound

This protocol should be employed when a single coupling reaction is insufficient to achieve complete reaction.

  • First Coupling:

    • Follow steps 1 and 2 from Protocol 1.

    • Allow the initial coupling reaction to proceed for 1-2 hours.

  • Intermediate Wash:

    • Drain the reaction solution.

    • Wash the resin with DMF (3 times) to remove by-products from the first coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 2.2 of Protocol 1.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a ninhydrin test to confirm completion.

    • If the test is negative, proceed with the washing steps as described in step 3.3 of Protocol 1.

Visualizations

experimental_workflow cluster_start Start cluster_coupling Coupling Step cluster_monitoring Monitoring cluster_decision Decision cluster_end End start Resin with free N-terminus activate Activate this compound with Coupling Reagent (e.g., HATU) start->activate couple Add to Resin (1-4 hours) activate->couple ninhydrin Ninhydrin Test couple->ninhydrin wash Wash Resin ninhydrin->wash Negative double_couple Double Couple ninhydrin->double_couple Positive deprotect Fmoc Deprotection wash->deprotect end Continue Synthesis deprotect->end double_couple->couple

Caption: Troubleshooting workflow for poor this compound coupling.

signaling_pathway This compound This compound Activated_Ester Activated Ester Intermediate This compound->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Coupled Peptide-Resin Activated_Ester->Coupled_Peptide Resin_Peptide Resin-Bound Peptide (with free N-terminus) Resin_Peptide->Coupled_Peptide Byproducts Byproducts Coupled_Peptide->Byproducts

Caption: General mechanism of this compound coupling.

References

preventing racemization of Fmoc-D-4-Pal-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) during the activation step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule, in this case, the D-enantiomer of 4-pyridylalanine, into a mixture of both its D and L forms.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect L-amino acid into the peptide chain, resulting in a diastereomeric impurity.[1] This impurity can be difficult to separate from the desired peptide and may alter the biological activity and immunogenicity of the final product, which is a significant issue in drug development.[1][2]

Q2: What is the primary mechanism causing racemization during the activation of Fmoc-amino acids?

A2: The main pathway for racemization during the activation of Fmoc-amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] The proton on the alpha-carbon of this cyclic intermediate is acidic and can be easily removed by a base.[4] This results in a planar, achiral intermediate. Subsequent reaction or non-stereospecific reprotonation can lead to a mixture of both L- and D-isomers.[4]

Q3: Which factors primarily contribute to the racemization of this compound during coupling?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagent: The choice of coupling reagent significantly impacts the activation of the amino acid and its propensity for racemization.[1]

  • Base: The type and concentration of the base used for activation are crucial. Strong, sterically unhindered bases can increase the rate of racemization.[1][5]

  • Activation Time: Prolonged pre-activation of the Fmoc-amino acid before adding it to the resin increases the opportunity for racemization.[1]

  • Temperature: Elevated temperatures, often used to enhance coupling efficiency (e.g., in microwave-assisted SPPS), can also accelerate the rate of racemization.[1][6][7]

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide containing a D-4-pyridylalanine residue, suggesting racemization occurred during coupling.

Here are steps to troubleshoot and mitigate this issue:

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in controlling racemization. Some reagents are more prone to promoting oxazolone formation than others.

  • Recommended Action: Switch to a coupling reagent known to suppress racemization.

    • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, and HCTU are generally preferred over carbodiimides alone for sensitive amino acids as they form active esters less prone to cyclizing into the oxazolone intermediate.[4] Phosphonium-based reagents like PyBOP are also effective.[4] COMU, a third-generation uronium coupling reagent, has shown good performance in minimizing racemization of other aromatic amino acids.[8]

    • Additives: The addition of HOBt or, more effectively, HOAt or OxymaPure can suppress racemization.[9] For instance, when coupling Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin with DCC, the presence of HOBt resulted in 18% of the epimerized product, which was reduced to 6% when HOAt was used instead.[10]

Step 2: Assess the Base Used in the Coupling Reaction

The base used during activation can abstract the alpha-proton of the activated amino acid, a key step in racemization.

  • Recommended Action: If you are using a strong, sterically unhindered base like N,N-diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base.

    • Sterically Hindered Bases: Bases like 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP) are less likely to cause racemization.[1][5][7] For the coupling of Phenylglycine, which is also prone to racemization, the best results were obtained with TMP or 2,6-dimethylpyridine (DMP).[8]

Step 3: Review Your Experimental Protocol

Procedural details such as pre-activation time and reaction temperature can significantly impact the level of racemization.

  • Recommended Actions:

    • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation increases the formation of the racemization-prone oxazolone intermediate.[1]

    • Control the Temperature: If using microwave-assisted synthesis, consider lowering the coupling temperature. While higher temperatures accelerate coupling, they also increase the rate of racemization.[1] For some sensitive amino acids like histidine and cysteine, lowering the microwave coupling temperature from 80°C to 50°C has been shown to limit racemization.[7][11] For particularly sensitive couplings, performing the reaction at 0°C may be beneficial.[4]

Quantitative Data on Racemization

Fmoc-Amino AcidCoupling Reagent/Base% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHHATU/NMMHigh[6]
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%[6]
Fmoc-L-Cys(Trt)-OHVarious reagentsOccurred with all except DIC/Oxyma[6]
Fmoc-L-Ser(tBu)-OHHATU/NMMSome racemization[6]
Fmoc-L-Ser(tBu)-OHOther reagentsNegligible[6]
Fmoc-Phg-OHHATU/DIPEAHigh[8]
Fmoc-Phg-OHCOMU/TMP<2%[8]
Fmoc-Phg-OHDEPBT/TMP<2%[8]

Experimental Protocols

Low-Racemization Coupling Protocol for this compound using COMU/TMP

This protocol is adapted from methods shown to minimize racemization for other aromatic amino acids like Phenylglycine.[8]

Materials:

  • This compound

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)

  • 2,4,6-Trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

    • Add TMP (4 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction:

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

    • Once complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

Visualizations

RacemizationMechanism Fmoc_AA This compound Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Intermediate) Activated_Ester->Oxazolone Cyclization Peptide_D Desired Peptide Bond (D-isomer) Activated_Ester->Peptide_D + Amine Attack (Desired Pathway) Planar_Intermediate Planar, Achiral Intermediate Oxazolone->Planar_Intermediate + Base (Proton Abstraction) Planar_Intermediate->Peptide_D + Amine Attack Peptide_L Racemized Peptide Bond (L-isomer) Planar_Intermediate->Peptide_L + Amine Attack Base Base Amine Resin-N-terminus

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Diastereomeric Impurity Observed Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Step2 Step 2: Assess Base Step1->Step2 Action1 Switch to COMU, HATU, or DEPBT. Add Oxyma or HOAt. Step1->Action1 Step3 Step 3: Review Protocol Step2->Step3 Action2 Switch to sterically hindered base (e.g., TMP, Collidine). Step2->Action2 Action3 Minimize pre-activation time. Lower coupling temperature. Step3->Action3 End Racemization Minimized Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for racemization.

References

dealing with Fmoc-D-4-Pal-OH solubility issues in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-D-4-Pal-OH in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMF important?

This compound is a derivative of the amino acid D-alanine, specifically a pyridylalanine derivative, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] It is a building block used in solid-phase peptide synthesis (SPPS) to incorporate a non-standard amino acid into a peptide sequence.[3] Replacing naturally occurring amino acids like phenylalanine and tyrosine with 4-pyridylalanine can enhance the aqueous solubility of the final peptide.[2]

Its solubility in DMF is critical because DMF is a common solvent used in SPPS for both the coupling of amino acids and the removal of the Fmoc protecting group.[4][5][6] Poor solubility can lead to incomplete reactions, lower peptide yields, and increased impurities.

Q2: I am having difficulty dissolving this compound in DMF. Is this a known issue?

While specific quantitative solubility data for this compound in DMF is not extensively published, challenges with the solubility of certain Fmoc-amino acids in peptide synthesis solvents are a known phenomenon. The solubility is influenced by the interplay between the hydrophobic Fmoc group and the polarity of the amino acid side chain.[7] The pyridyl group in this compound introduces polarity, which can affect its solubility profile.

Q3: What factors can influence the solubility of this compound in DMF?

Several factors can impact the solubility:

  • Purity of DMF: DMF can degrade over time to form dimethylamine and formic acid.[6] Dimethylamine, a secondary amine, can cause premature removal of the Fmoc group, leading to side reactions.[6] Always use high-purity, amine-free DMF for peptide synthesis.

  • Water Content: The presence of water in DMF can affect the solubility of Fmoc-amino acids. It is recommended to use anhydrous DMF.

  • Temperature: Generally, solubility increases with temperature. However, elevated temperatures can also accelerate the degradation of the Fmoc-amino acid.[7]

  • Aggregation: Fmoc-protected amino acids, particularly during peptide synthesis on a solid support, can be prone to aggregation, which reduces their effective solubility and reactivity.[8][9]

Troubleshooting Guide

Issue: this compound is not dissolving completely in DMF at room temperature.

1. Initial Steps:

  • Verify DMF Quality: Ensure you are using high-purity, peptide-synthesis-grade DMF. If the DMF is old or has been opened multiple times, consider using a fresh bottle.

  • Gentle Heating: Warm the solution gently to 30-40°C. Do not overheat, as this can cause degradation.

  • Sonication: Use a sonicator bath to aid dissolution. The mechanical agitation can help break up solid particles.

2. If solubility is still an issue, consider the following:

  • Co-solvents: For particularly difficult sequences or when aggregation is suspected, the addition of a co-solvent can be beneficial. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF and often provides better solvation.[6][10] In some cases, a small amount of Dichloromethane (DCM) can be used in conjunction with DMF, although this is less common in modern Fmoc-based SPPS.

  • Alternative Solvents: If DMF is consistently problematic, consider switching to an alternative solvent system for the coupling step. NMP is an excellent choice, and for "greener" synthesis, solvent mixtures like DMSO/ethyl acetate have been explored.[10][11]

Issue: The solution is cloudy or forms a gel over time.

This may be indicative of aggregation.

  • Chaotropic Agents: In the context of solid-phase peptide synthesis, the addition of chaotropic salts like LiCl to the solvent can help disrupt secondary structures and improve solvation, though this is more relevant to the growing peptide chain on the resin.[8]

  • Reduced Concentration: If preparing a stock solution, try preparing a more dilute solution.

Data on Solubility of this compound

While specific data for DMF is limited, the following table summarizes known solubility information in other solvents.

Solvent/SystemConcentrationConditionsCitation
DMSO31.25 mg/mL (80.45 mM)Ultrasonic and warming and heat to 60°C. Use newly opened DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.36 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.36 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.36 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Small-Scale Solubility Test for this compound in DMF

  • Preparation: Add a known, small amount of this compound (e.g., 5 mg) to a clean, dry vial.

  • Solvent Addition: Add a measured volume of high-purity DMF (e.g., 100 µL) to the vial.

  • Initial Observation: Vortex the vial for 1-2 minutes and observe if the solid dissolves completely.

  • Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of DMF (e.g., 50 µL) and vortex again.

  • Repeat: Continue adding small, measured volumes of DMF until the solid is completely dissolved.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Aiding Dissolution: If dissolution is slow, gentle warming (30-40°C) and sonication can be applied at each step. Note these conditions in your observations.

Visual Guides

Troubleshooting_Fmoc_Solubility start Start: this compound Solubility Issue in DMF check_dmf 1. Verify DMF Quality (High-purity, amine-free?) start->check_dmf use_fresh_dmf Use fresh, high-purity DMF check_dmf->use_fresh_dmf No physical_methods 2. Apply Physical Methods (Sonication, Gentle Warming 30-40°C) check_dmf->physical_methods Yes use_fresh_dmf->check_dmf dissolved_1 Issue Resolved physical_methods->dissolved_1 Dissolves co_solvent 3. Consider Co-solvents / Alternative Solvents (e.g., NMP) physical_methods->co_solvent Does not dissolve nmp Switch to NMP or other suitable solvent system co_solvent->nmp Yes aggregation 4. Suspect Aggregation? (Cloudy solution, gel formation) co_solvent->aggregation No dissolved_2 Issue Resolved nmp->dissolved_2 dilute Prepare a more dilute solution aggregation->dilute Yes contact_support Further Assistance Needed: Contact Technical Support aggregation->contact_support No resolved_3 Issue Resolved dilute->resolved_3 Fmoc_DMF_Interaction cluster_Solvation Solvation in Pure DMF cluster_Issues Potential Issues Fmoc_Pal This compound Hydrophobic Fmoc Group Polar Pyridyl Side Chain DMF DMF (Dimethylformamide) Polar Aprotic Solvent Fmoc_Pal:hydrophobic->DMF van der Waals Interactions Fmoc_Pal:polar->DMF Dipole-Dipole Interactions Water Water (Impurity) Fmoc_Pal->Water Hydrogen Bonding (can reduce solubility) Amine Dimethylamine (Impurity) Fmoc_Pal->Amine Premature Fmoc Deprotection

References

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from D-4-Pyridylalanine (D-4-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-4-pyridylalanine (D-4-Pal) during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you resolve these specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is incomplete Fmoc removal a common issue when incorporating D-4-Pal?

A1: Incomplete Fmoc deprotection from D-4-pyridylalanine can stem from a combination of factors inherent to its structure and the growing peptide chain:

  • Steric Hindrance: The bulky pyridyl group of D-4-Pal can sterically hinder the approach of the piperidine base to the Fmoc group, slowing down the deprotection reaction.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may be promoted by aromatic residues like D-4-Pal. This aggregation can physically block reagent access to the N-terminal Fmoc group.[1]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide-resin can limit the diffusion of the deprotection solution.

Q2: What are the direct consequences of incomplete Fmoc removal?

A2: The primary consequence of incomplete Fmoc removal is the generation of deletion sequences, where the subsequent amino acid fails to couple to the un-deprotected N-terminus. This leads to a heterogeneous crude peptide mixture that is often difficult to purify, ultimately lowering the overall yield of the target peptide.

Q3: How can I detect incomplete Fmoc deprotection of D-4-Pal?

A3: Several methods can be employed to monitor the completeness of the Fmoc removal step:

  • Qualitative Colorimetric Tests: The Kaiser test is a rapid and sensitive method for detecting free primary amines on the resin. A negative result (yellow beads) after deprotection indicates incomplete Fmoc removal.

  • Quantitative UV-Vis Spectrophotometry: The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc cleavage. This adduct has a characteristic absorbance maximum around 301 nm.[2] Automated peptide synthesizers often utilize this method to extend deprotection times until the reaction is complete.[2]

Q4: Are there alternative deprotection reagents that are more effective for sterically hindered residues like D-4-Pal?

A4: Yes, when standard piperidine conditions are insufficient, stronger or alternative base systems can be employed:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be more effective for removing Fmoc groups from sterically hindered amino acids.[3] It is often used in combination with piperidine, which acts as a scavenger for the dibenzofulvene byproduct.

  • Piperazine: Piperazine is another secondary amine that can be used as an alternative to piperidine and may offer advantages in certain contexts.[4]

  • 4-Methylpiperidine (4-MP): 4-MP has been shown to have similar efficacy to piperidine and can be a suitable substitute.[5]

Troubleshooting Guide: Incomplete Fmoc Removal from D-4-Pal

This guide provides a systematic approach to troubleshooting and resolving incomplete Fmoc deprotection of D-4-Pal.

Initial Assessment

The first step is to confirm that the Fmoc group is indeed not being completely removed. This can be done using a qualitative test like the Kaiser test or by quantitative UV monitoring.

Diagram: Troubleshooting Workflow for Incomplete Fmoc Deprotection

TroubleshootingWorkflow start Incomplete Fmoc Removal Suspected kaiser_test Perform Kaiser Test start->kaiser_test kaiser_negative Negative Result (Yellow Beads) kaiser_test->kaiser_negative Incomplete Deprotection kaiser_positive Positive Result (Blue Beads) kaiser_test->kaiser_positive Complete Deprotection troubleshoot Implement Troubleshooting Strategies kaiser_negative->troubleshoot continue_synthesis Proceed with Next Coupling kaiser_positive->continue_synthesis

Caption: A logical workflow for diagnosing and addressing incomplete Fmoc removal.

Optimization of Standard Deprotection Conditions

If incomplete deprotection is confirmed, the first course of action is to optimize the standard piperidine-based protocol.

ParameterStandard ConditionOptimized Condition for D-4-PalRationale
Deprotection Time 1 x 10-20 min2 x 15-30 minIncreased time and a second treatment with fresh reagent can drive the reaction to completion for sterically hindered residues.
Piperidine Concentration 20% in DMF30-50% in DMFA higher concentration of the base can increase the reaction rate.[6]
Temperature Room Temperature30-40°CMild heating can help overcome the activation energy barrier for sterically hindered sites, but caution is advised to avoid side reactions.
Solvent DMFNMP (N-Methyl-2-pyrrolidone)NMP has better solvating properties than DMF and can help to disrupt peptide aggregation, improving reagent accessibility.
Alternative Deprotection Strategies

If optimizing the standard conditions does not resolve the issue, consider using alternative reagents.

Reagent CocktailConcentrationConditionsConsiderations
DBU/Piperidine 2% DBU / 20% Piperidine in DMF/NMP2 x 5-10 min at RTDBU is a much stronger base and can be very effective for difficult deprotections. Piperidine is still required to scavenge the DBF byproduct.[3]
Piperazine/DBU 5% Piperazine / 2% DBU in NMP2 x 5 min at RTThis combination has been reported to be highly efficient and can reduce diketopiperazine formation.[4]
4-Methylpiperidine 20% in DMF2 x 15-30 min at RTA direct replacement for piperidine that may offer improved performance in some cases.[5]

Diagram: Fmoc Deprotection Mechanism

FmocDeprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate1->Deprotected_Peptide DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: The base-catalyzed elimination mechanism of Fmoc group removal.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

This test is used to detect the presence of free primary amines on the resin, indicating successful Fmoc deprotection.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ColorInterpretation
Intense Blue/Purple Positive result: Free primary amines are present (successful deprotection).
Yellow/Colorless Negative result: No free primary amines are present (incomplete deprotection).
Protocol 2: UV Monitoring of Fmoc Deprotection (Quantitative)

This method allows for the real-time quantitative monitoring of the Fmoc deprotection reaction.

Procedure:

  • Set the UV detector of your automated peptide synthesizer or a flow-through spectrophotometer to a wavelength of 301 nm.

  • During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

  • Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.

  • The completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance does not return to baseline after the standard time, it indicates incomplete deprotection, and the deprotection step should be extended or repeated.[2]

By systematically applying these troubleshooting strategies and monitoring techniques, researchers can overcome the challenges associated with incomplete Fmoc removal from D-4-pyridylalanine and improve the efficiency and success rate of their peptide synthesis.

References

Technical Support Center: Pyridylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pyridylalanine (Pya) in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the incorporation of pyridylalanine in SPPS?

A1: The primary side reactions associated with pyridylalanine in SPPS are:

  • Racemization/Epimerization: Loss of stereochemical integrity at the α-carbon of the pyridylalanine residue during activation and coupling. This is a significant concern, particularly with certain coupling reagents and basic conditions.[1][2]

  • N-Alkylation of the Pyridyl Ring: The nitrogen on the pyridine ring is nucleophilic and can be susceptible to alkylation from carbocations generated during the cleavage of protecting groups (e.g., from tert-butyl based protectors) or from the resin linker itself.[3] While often a deliberate modification, unintentional alkylation can lead to impurities.

  • N-Acylation of the Pyridyl Ring: Although less commonly reported as a side reaction, the pyridyl nitrogen can potentially be acylated by activated amino acids or capping reagents, especially if the coupling reaction is slow or incomplete.

Q2: Is it necessary to protect the side chain of pyridylalanine during SPPS?

A2: Generally, the pyridyl side chain of Pya is left unprotected during standard Fmoc- or Boc-based SPPS.[4] The pyridine ring is relatively stable to the conditions used for Nα-deprotection and coupling. However, for particularly sensitive sequences or if N-alkylation is a recurring issue, side chain protection strategies could be considered, though this is not standard practice and may introduce other complications.

Q3: Which pyridylalanine isomer (2-Pya, 3-Pya, or 4-Pya) is most prone to side reactions?

A3: The electronic properties of the pyridine ring vary with the position of the nitrogen atom, which can influence its susceptibility to side reactions. 4-Pya is generally more nucleophilic than 3-Pya and 2-Pya, potentially making it more prone to N-alkylation and N-acylation. However, steric hindrance can also play a role. Specific studies comparing the side reaction profiles of the different isomers under identical SPPS conditions are limited.

Q4: How do I detect racemization of pyridylalanine in my synthetic peptide?

A4: Racemization can be detected and quantified using chiral chromatography techniques. The most common method involves:

  • Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids. To account for racemization that may occur during hydrolysis, this is often done using deuterated acid (e.g., 6N DCl in D₂O).

  • Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent).

  • Chromatographic Separation: The resulting diastereomers are separated and quantified by reverse-phase HPLC (RP-HPLC). Alternatively, direct analysis of the intact peptide by chiral HPLC or capillary electrophoresis (CE) can be employed if a suitable chiral stationary phase is available.[2][5]

Troubleshooting Guides

Issue 1: Racemization/Epimerization of Pyridylalanine

Symptoms:

  • Appearance of a new peak in the HPLC chromatogram with the same mass as the target peptide, often eluting close to the main peak.

  • Broadening of the pyridylalanine-containing peptide peak.

  • Confirmation of D-pyridylalanine presence by chiral amino acid analysis.

Root Causes & Solutions:

Root CauseMitigation StrategyExperimental Protocol
Over-activation of the carboxylic acid Use a coupling reagent known for low racemization. Add a racemization suppressant.Protocol: Employ coupling reagents like HATU or HCTU in combination with an additive such as Oxyma or 6-Cl-HOBt. Avoid prolonged pre-activation times. A typical coupling cocktail would be Amino Acid/Coupling Reagent/Base/Additive (e.g., 4:3.9:6:4 equivalents in DMF).
Prolonged exposure to basic conditions Minimize the time the activated pyridylalanine is exposed to the basic coupling environment. Use a weaker base if compatible with the coupling reagent.Protocol: Instead of extended pre-activation, add the coupling reagent and base to the amino acid solution immediately before adding it to the deprotected resin. Consider using a collidine-based activation instead of DIPEA where appropriate.
Steric hindrance of the coupling partner Double couple the pyridylalanine residue to ensure complete reaction and minimize the time the activated species is present.Protocol: After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel, wash the resin with DMF, and repeat the coupling procedure with a fresh solution of activated pyridylalanine.

Diagram: Racemization Mechanism via Oxazolone Formation

Racemization Activated_AA Activated Fmoc-Pya-OH Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization L_Pya L-Pyridylalanine Peptide Activated_AA->L_Pya Direct Coupling (Desired) Enolate Enolate Form Oxazolone->Enolate Tautomerization (Loss of Chirality) D_Pya D-Pyridylalanine Peptide Oxazolone->D_Pya Nucleophilic Attack (D-isomer formation) Enolate->Oxazolone Re-protonation N_Alkylation_Workflow Crude_Peptide Crude Peptide Mixture LCMS LC-MS Analysis Crude_Peptide->LCMS MS_Data Mass Spectrum Data LCMS->MS_Data Expected_Mass Expected Mass Peak MS_Data->Expected_Mass Unexpected_Mass Unexpected Mass Peak (+ alkyl group mass) MS_Data->Unexpected_Mass MSMS Tandem MS (MS/MS) on Unexpected Peak Unexpected_Mass->MSMS Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Confirmation Confirmation of N-Alkylated Pya Fragmentation->Confirmation

References

Technical Support Center: Optimizing Cleavage of D-4-Pal Peptides from Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the cleavage of D-4-Pal peptides from Wang resin.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of peptides from Wang resin, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Peptide Yield

Q: I performed the cleavage, but my final peptide yield is very low. What could be the cause?

A: Low peptide yield can stem from several factors, primarily incomplete cleavage or issues with precipitation.

  • Incomplete Cleavage: The acidic conditions may not have been sufficient to fully cleave the ester bond linking the peptide to the Wang resin.[1] This can be due to insufficient concentration of trifluoroacetic acid (TFA) or an inadequate reaction time.[2] For peptides containing sterically hindered residues or those known to be difficult, extending the cleavage time may be necessary.[3]

  • Peptide Re-attachment to Resin: Cationic species generated from the linker during cleavage can react with the cleaved peptide, causing it to re-attach to the resin. This is more likely if an insufficient amount of scavengers is used.

  • Poor Precipitation: Some peptides, particularly short or very hydrophobic ones, may not precipitate well in cold ether.[4][5] In such cases, the peptide remains dissolved in the TFA/ether mixture.[4]

Solutions:

  • Optimize Cleavage Time: For standard peptides, a cleavage time of 1-2 hours is generally sufficient.[6] However, for sequences containing Arg(Pmc), the time may need to be extended to 2-4 hours, and for Arg(Mtr), it could be over 6 hours.[3] It is advisable to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.

  • Increase TFA Concentration: Ensure your cleavage cocktail contains a high concentration of TFA, typically 95% or a 50% solution in Dichloromethane (DCM).[3][7]

  • Improve Precipitation: If you suspect poor precipitation, try reducing the volume of TFA under a stream of nitrogen before adding cold ether.[8] Alternatively, after removing the ether, you can redissolve the residue in an appropriate buffer for direct purification.[4]

  • Re-cleave the Resin: If you suspect incomplete cleavage, you can subject the same resin to a second round of the cleavage procedure to recover more peptide.[8]

ProblemPossible CauseRecommended Solution
Low Peptide Yield Incomplete cleavageIncrease cleavage time to 2-4 hours and ensure TFA concentration is at least 90%.[2][3] Consider a second cleavage of the resin.[8]
Peptide re-attachment to the resinEnsure an adequate concentration of scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail to trap reactive cations.[2]
Poor precipitation of the peptideReduce the TFA volume before adding cold ether.[8] For hydrophobic peptides, consider alternative work-up procedures.[4][5]

Issue 2: Presence of Unexpected Peaks in HPLC Analysis

Q: My crude peptide shows several unexpected peaks in the HPLC chromatogram. What are these impurities and how can I avoid them?

A: Unexpected peaks are often the result of side reactions occurring during the TFA cleavage and deprotection step. The highly reactive cationic species generated from protecting groups can modify sensitive amino acid residues if not effectively "trapped" by scavengers.[9][10]

  • Alkylation of Sensitive Residues: Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to modification by carbocations.[2][10] For instance, the indole ring of Tryptophan can be alkylated.[11]

  • Oxidation: Methionine and Tryptophan residues can be oxidized. Performing the cleavage under an inert atmosphere (like nitrogen or argon) can help minimize this.[2]

  • Incomplete Deprotection: Some side-chain protecting groups, such as Arg(Pbf), may require longer exposure to the cleavage cocktail for complete removal.[2]

Solutions:

  • Use an Appropriate Scavenger Cocktail: The choice of scavengers is critical and should be tailored to your peptide sequence.[2] A common and effective cocktail for many peptides is Reagent K, which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[10]

  • Protect Tryptophan with a Boc group: Using Fmoc-Trp(Boc) can prevent the sulfonation of tryptophan when cleaving peptides containing arginine residues with Mtr, Pmc, or Pbf protecting groups.

  • Extend Cleavage Time for Difficult Protecting Groups: If you suspect incomplete deprotection, increase the cleavage duration and monitor the progress with a small-scale test cleavage followed by HPLC analysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of scavengers in the cleavage process?

A1: During the final cleavage with TFA, protecting groups from amino acid side chains are removed, generating highly reactive carbocations.[2][9] These cations can react with nucleophilic residues in your peptide, such as Trp, Met, Cys, and Tyr, leading to unwanted side products.[2][10] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations, thereby preventing these side reactions and improving the purity of the crude peptide.[2][9]

Q2: How do I select the appropriate scavenger cocktail for my peptide?

A2: The choice of scavengers depends on the amino acid composition of your peptide. A general-purpose cocktail that is effective for most peptides is TFA/TIS/water (95:2.5:2.5, v/v/v).[12] However, for peptides containing sensitive residues, a more specialized cocktail is recommended.

Sensitive Amino Acid(s)Recommended Scavenger(s)Rationale
NoneTriisopropylsilane (TIS), WaterTIS is an effective scavenger for t-butyl cations, and water helps in the hydrolysis of the ester linkage.[2]
Cysteine (Cys)1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)These thiol-containing scavengers protect Cys residues from modification.[2] DTT is a less odorous alternative to EDT.[2]
Methionine (Met)ThioanisoleHelps to prevent the alkylation of the thioether side chain of Met.
Tryptophan (Trp)1,2-Ethanedithiol (EDT), ThioanisoleThese scavengers protect the indole ring of Trp from alkylation.[2]
Arginine (Arg)Triisopropylsilane (TIS)Helps to scavenge cations generated from the Pbf, Pmc, or Mtr protecting groups.

Q3: What are the standard conditions for peptide cleavage from Wang resin?

A3: For most peptides, cleavage can be achieved by treating the peptide-resin with a TFA-based cocktail for 1-2 hours at room temperature.[6] The resin should be washed with DCM and dried before adding the cleavage cocktail.[7] After the reaction, the peptide is precipitated from the TFA solution by adding cold diethyl ether.[6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage from Wang Resin

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 times) and dry it under a high vacuum for at least 4 hours.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[7] For peptides with sensitive residues, refer to the scavenger table above.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Swirl the mixture occasionally and allow the reaction to proceed for 1-2 hours at room temperature.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin 3 times with small portions of fresh TFA and combine the filtrates.[6] Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[6]

  • Peptide Isolation: If a precipitate forms, keep the mixture at 4°C for at least 1 hour to maximize precipitation.[6] Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be dissolved in an appropriate solvent, such as 20% aqueous acetic acid, and lyophilized.[6]

Protocol 2: TMSBr Procedure for Peptides Containing Arg(Mtr)

This procedure is more rapid for cleaving peptides containing Arg(Mtr) and removing the Mtr group.[6]

  • Fmoc Deprotection: If the N-terminal Fmoc group is still present, remove it by treating the resin with 20% piperidine in DMF for 30 minutes.[6]

  • Resin Washing: Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove residual piperidine and DMF.[6]

  • Cleavage Cocktail Preparation: For 100 mg of peptide-resin, prepare a cleavage mixture by combining 250 µL of ethanedithiol, 50 µL of m-cresol, 590 µL of thioanisole, and 3.75 mL of TFA. Cool this mixture in an ice bath and then add 660 µL of TMSBr.[6]

  • Cleavage Reaction: Add the cooled cleavage mixture to the peptide-resin and let it stand for 15 minutes at 0°C under a nitrogen atmosphere.[6]

  • Peptide Isolation: Follow steps 4-6 from the Standard TFA Cleavage protocol to precipitate and isolate the peptide.[6]

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) start->prepare_cocktail cleavage Cleavage Reaction (1-2 hours, RT) start->cleavage prepare_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide (add cold ether) filtration->precipitation centrifugation Centrifuge and Decant precipitation->centrifugation wash Wash Peptide Pellet (cold ether) centrifugation->wash dry Dry Crude Peptide wash->dry end End: Lyophilized Peptide dry->end

Caption: General workflow for peptide cleavage from Wang resin.

Scavenger_Selection start Analyze Peptide Sequence sensitive_residues Contains Trp, Met, Cys, or Arg(Pbf)? start->sensitive_residues standard_cocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) sensitive_residues->standard_cocktail No specialized_cocktail Use Specialized Cocktail: e.g., Reagent K or add EDT/Thioanisole sensitive_residues->specialized_cocktail Yes

Caption: Decision flowchart for selecting a cleavage cocktail.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_scavenging Scavenging cluster_peptide Peptide TFA TFA Carbocation Reactive Carbocation (e.g., t-Butyl cation) TFA->Carbocation removes ProtectingGroup Protecting Group (e.g., t-Butyl) ProtectingGroup->Carbocation TrappedCarbocation Trapped Carbocation Carbocation->TrappedCarbocation SideProduct Undesired Side Product (Alkylated Peptide) Carbocation->SideProduct causes side reaction Scavenger Scavenger (e.g., TIS, EDT) Scavenger->TrappedCarbocation traps Peptide Peptide with Sensitive Residue (e.g., Trp, Cys) Peptide->SideProduct

Caption: Role of scavengers in preventing side reactions.

References

minimizing diketopiperazine formation with D-4-Pal at N-terminus

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Diketopiperazine Formation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), particularly when a D-amino acid like D-4-pyridylalanine (D-4-Pal) is at the N-terminus.

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide with an N-terminal D-4-Pal

Probable Cause: You are likely experiencing significant "traceless" DKP formation, where the D-4-Pal-Xaa dipeptide is cleaving from the resin during the Fmoc deprotection step of the second amino acid. This is a common issue with sequences containing N-terminal D-amino acids, which can favor the cis-amide bond conformation required for cyclization.[1]

Recommended Solutions:

  • Resin Selection: Switch from standard acid-labile resins like Wang or Rink Amide to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization reaction.[1][2]

  • Modified Deprotection Conditions: Avoid standard 20% piperidine in DMF/NMP. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.[2][3][4] This combination has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[2][4]

  • Lower Reaction Temperature: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) to slow down the rate of the cyclization reaction.[1][3]

  • Use of Dipeptide Building Blocks: Incorporate a pre-formed dipeptide, such as Fmoc-D-4-Pal-Xaa-OH, to bypass the susceptible dipeptide stage on the resin, thereby avoiding DKP formation at this step.[2][3]

Issue 2: Presence of a Cyclic Dipeptide Byproduct in Cleavage Solution

Probable Cause: The formation of a cyclic dipeptide of D-4-Pal and the adjacent amino acid (Xaa) is a direct indicator of DKP formation. This byproduct is often detectable by LC-MS.[1][5]

Recommended Solutions:

  • Optimize Coupling of the Third Amino Acid:

    • Use Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU or HCTU to ensure the intermolecular coupling of the third amino acid is significantly faster than the intramolecular DKP formation.

    • Simultaneous Deprotection/Coupling: A "one-pot" deprotection and coupling procedure can be effective. Here, the deprotection of the dipeptide is performed in the presence of the activated third amino acid, effectively trapping the free amine before it can cyclize.

  • Cleavage Cocktail Optimization: While DKP formation primarily occurs during synthesis, cleavage conditions can impact the final purity. Ensure a suitable cleavage cocktail is used to efficiently cleave the desired peptide while minimizing side reactions. For peptides without sensitive residues, a standard cocktail like 95% TFA, 2.5% TIS, 2.5% H₂O is often sufficient.[3]

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during solid-phase peptide synthesis (SPPS). The reaction is an intramolecular cyclization where the free N-terminal amine of a resin-bound dipeptide attacks the amide bond, leading to the formation of a stable six-membered ring and cleavage of the dipeptide from the resin.[2][3][6] This results in a significant loss of the desired peptide, leading to low yields.[1] In what is termed "traceless" DKP formation, the primary impurity is lost from the solid support, which can lead to a deceptively clean crude product profile but a very low overall yield.[1][6]

Q2: Why is a sequence with an N-terminal D-amino acid like D-4-Pal particularly susceptible to DKP formation?

A2: Several factors contribute to the increased susceptibility of sequences with N-terminal D-amino acids to DKP formation:

  • Favorable Conformation: Dipeptides containing a D-amino acid in the first position are known to be more prone to DKP formation because they can more readily adopt the necessary cis-amide bond conformation that precedes cyclization.[1]

  • Steric Factors: While the side chain of D-4-Pal itself isn't exceptionally bulky, the overall stereochemistry can influence the backbone conformation.

  • Basic Conditions: The basic conditions required for Fmoc group removal, typically using piperidine, create a free N-terminal amine that acts as the nucleophile for the intramolecular cyclization.[3][6] Prolonged exposure to these basic conditions increases the likelihood of DKP formation.[3]

Q3: How can I detect and quantify DKP formation?

A3: The most effective method for detecting and quantifying DKP formation is Liquid Chromatography-Mass Spectrometry (LC-MS).[5] You can analyze the cleavage solution for the presence of the cyclic dipeptide, which will have a distinct molecular weight. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the DKP byproduct relative to the desired peptide product.[5][7]

Data Presentation

Table 1: Influence of N-Terminal Amino Acid on Dissociation Half-Life via DKP Formation *

N-Terminal Amino Acid (Xaa in Xaa-Pro-Gly4-Lys7)ClassificationDissociation Half-Life at 75°C (min)
GlnPolar/Charged~24
GluPolar/ChargedRelatively Fast
LysPolar/ChargedRelatively Fast
SerPolar/ChargedRelatively Fast
PheAromaticModerate
TyrAromaticModerate
TrpAromaticSlow
GlyNonpolar276
ValNonpolar127

Data adapted from studies on model peptides to illustrate general trends. Specific rates for D-4-Pal are not available but are expected to be influenced by its aromatic and pseudo-basic nature.[8]

Table 2: Comparison of Fmoc Deprotection Conditions for DKP Suppression

Deprotection ReagentTypical ConditionsEfficacy in DKP SuppressionReference
20% Piperidine in DMF/NMP2 x 10 minStandard, can lead to significant DKP formation.[4][6]
2% DBU / 5% Piperazine in NMP2 x 5-7 minHighly effective at reducing DKP formation.[2][3][4]

Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc Deprotection

Objective: To efficiently remove the Fmoc group from the N-terminal D-4-Pal-Xaa dipeptide while minimizing DKP formation.

Materials:

  • Fmoc-D-4-Pal-Xaa-Peptide-Resin (preferably on 2-CTC resin)

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • N-Methyl-2-pyrrolidone (NMP) for washing

Procedure:

  • Resin Preparation: After the coupling of the second amino acid (Xaa), thoroughly wash the peptide-resin with NMP (3 x 1 min).

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5-7 minutes.

  • Drain and Second Deprotection: Drain the deprotection solution and add a fresh portion of the solution. Agitate for an additional 5-7 minutes.

  • Washing: Drain the deprotection solution and immediately wash the resin thoroughly with NMP (5 x 1 min).

  • Proceed Immediately: Proceed to the next coupling step without delay to minimize the exposure of the free amine.

Protocol 2: Coupling of the Third Amino Acid using Pre-activation

Objective: To achieve rapid coupling of the third amino acid to the deprotected D-4-Pal-Xaa-peptide-resin, outcompeting the intramolecular DKP formation.

Materials:

  • Deprotected D-4-Pal-Xaa-Peptide-Resin

  • Fmoc-Amino Acid (3rd residue, 4 eq.)

  • HATU (3.9 eq.)

  • DIPEA (8 eq.)

  • NMP

Procedure:

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in NMP. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Drain the final wash solvent from the deprotected peptide-resin. Immediately add the pre-activated amino acid solution.

  • Agitation: Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: Monitor the coupling reaction using a Kaiser test or other appropriate method to ensure completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP.

Visualizations

DKP_Formation PeptideResin Fmoc-Xaa2-Xaa1-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/NMP) PeptideResin->Deprotection FreeAmine H2N-Xaa2-Xaa1-Resin (Free N-terminal Amine) Deprotection->FreeAmine Coupling Coupling of 3rd Amino Acid (Intermolecular Reaction) FreeAmine->Coupling Desired Pathway Cyclization Intramolecular Cyclization (Favored by cis-amide bond) FreeAmine->Cyclization Side Reaction Tripeptide Fmoc-Xaa3-Xaa2-Xaa1-Resin (Desired Product) Coupling->Tripeptide DKP Diketopiperazine (Byproduct) + Truncated Peptide Cyclization->DKP Troubleshooting_DKP Start Low Peptide Yield or DKP Byproduct Detected CheckSequence Is there a D-amino acid at N-terminus or Pro/N-alkyl at position 2? Start->CheckSequence StandardConditions Standard Synthesis Conditions CheckSequence->StandardConditions No Strategy1 Strategy 1: Modify Deprotection CheckSequence->Strategy1 Yes Strategy2 Strategy 2: Change Resin Strategy1->Strategy2 Details1 Use 2% DBU / 5% Piperazine in NMP. Reduce deprotection time. Strategy1->Details1 Strategy3 Strategy 3: Use Dipeptide Building Block Strategy2->Strategy3 Details2 Switch to 2-Chlorotrityl Chloride (2-CTC) Resin. Strategy2->Details2 Strategy4 Strategy 4: Lower Temperature Strategy3->Strategy4 Details3 Synthesize and couple Fmoc-D-4-Pal-Xaa-OH. Strategy3->Details3 Details4 Perform deprotection and coupling at 0-5°C. Strategy4->Details4 End Improved Yield and Purity Details1->End Details2->End Details3->End Details4->End

References

Technical Support Center: HPLC Purification of D-4-Pal-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of peptides incorporating the unnatural amino acid D-4-pyridylalanine (D-4-Pal).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC purification of D-4-Pal-containing peptides?

A1: Peptides containing D-4-Pal present a unique combination of challenges for reverse-phase HPLC (RP-HPLC) purification. The primary difficulties arise from two key features of this unnatural amino acid:

  • Basicity of the Pyridyl Group: The pyridine ring in D-4-Pal has a pKa of approximately 5.2-6.0, making it basic. At the typical acidic pH of RP-HPLC mobile phases (e.g., using 0.1% trifluoroacetic acid, TFA), the pyridyl group will be protonated, carrying a positive charge. This can lead to strong, unwanted ionic interactions with residual free silanol groups on the silica-based stationary phase, resulting in poor peak shape, tailing, and reduced resolution.[1][2][3]

  • Diastereomeric Nature: The incorporation of a D-amino acid into a peptide composed of L-amino acids creates a diastereomer. Diastereomers have different physicochemical properties and can often be separated by RP-HPLC on achiral columns.[4][5][6] However, the separation can be challenging and may require careful optimization of chromatographic conditions to achieve baseline resolution from the all-L isomer or other synthesis-related impurities.[4]

  • Hydrophobicity: While D-4-Pal itself is not excessively hydrophobic, the overall hydrophobicity of the peptide sequence will significantly influence its retention behavior and solubility.[7][8]

Q2: How does the basicity of the D-4-Pal residue affect peak shape, and how can this be mitigated?

A2: The protonated pyridyl group of D-4-Pal can interact with negatively charged silanol groups on the column packing material, leading to secondary retention mechanisms that cause significant peak tailing.[1][3][9] To mitigate this, several strategies can be employed:

  • Use of Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent.[9][10] It pairs with the positively charged pyridyl group, masking its charge and reducing interactions with silanols. For peptides with basic residues like D-4-Pal, a higher concentration of TFA (e.g., 0.2-0.25%) may be necessary to improve peak shape and resolution.[11][12][13]

  • Low pH Mobile Phase: Maintaining a low pH (typically around 2) suppresses the ionization of silanol groups, minimizing their interaction with the basic peptide.[1][14]

  • Modern, High-Purity Silica Columns: Using columns packed with high-purity silica with minimal residual silanol groups can significantly improve peak shape for basic compounds.[3][9]

Q3: What are the key parameters to optimize for separating D-4-Pal-containing peptide diastereomers?

A3: The separation of diastereomers on an achiral stationary phase relies on subtle differences in their interaction with the stationary phase due to different three-dimensional structures. Key parameters to optimize include:

  • Gradient Slope: A shallow gradient (e.g., a slow increase in the percentage of organic solvent per minute) increases the interaction time with the stationary phase and often improves the resolution of closely eluting species like diastereomers.[4]

  • Temperature: Temperature can affect the selectivity of the separation. It is advisable to screen a range of temperatures (e.g., 30°C to 65°C) to find the optimal condition for your specific peptide diastereomers.[15] Increased temperature can also improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[7][15]

  • Organic Modifier: While acetonitrile is the most common organic modifier, trying other solvents like methanol or isopropanol can alter the selectivity of the separation and may improve the resolution of diastereomers.

  • Stationary Phase Chemistry: While a standard C18 column is a good starting point, testing different stationary phases (e.g., C8, phenyl-hexyl) can provide different selectivities that may be beneficial for separating challenging diastereomers.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic D-4-Pal residue and column silanols.Increase TFA concentration in the mobile phase to 0.2-0.25%. Ensure the mobile phase pH is low (~2). Use a modern, high-purity silica column or a column specifically designed for basic compounds.[1][3][9][11][12]
Column overload.Reduce the amount of sample injected onto the column.
Poor Resolution of Diastereomers Inadequate separation conditions.Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). Optimize the column temperature. Try a different stationary phase (e.g., C8 or Phenyl-Hexyl instead of C18).[4][15]
Co-elution with other impurities.Use an orthogonal purification method (e.g., ion-exchange chromatography) before the final RP-HPLC step.[14]
Low Recovery Poor solubility of the peptide in the mobile phase.Add a small amount of an organic solvent like isopropanol to the mobile phase. Increase the column temperature to improve solubility.[15]
Irreversible adsorption to the column.Ensure adequate ion-pairing with TFA. Use a different stationary phase.
Split Peaks Mobile phase pH is close to the pKa of the D-4-Pal residue or other ionizable groups.Ensure the mobile phase pH is at least 2 units away from the pKa of all ionizable groups. A pH of ~2 is generally effective.
Column void or blockage.Backflush the column. If the problem persists, replace the column.

Experimental Protocols

General Protocol for RP-HPLC Purification of a D-4-Pal-Containing Peptide

This protocol provides a starting point for developing a purification method. Optimization will be required for each specific peptide.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative). A column with high-purity silica is recommended.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative (adjust based on column diameter).

  • Detection: UV at 220 nm (for the peptide bond) and 260 nm (for the pyridyl group).[14]

  • Column Temperature: 40°C.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be used, but minimize the volume.

  • Gradient Program (Scouting Run):

    • 0-5 min: 5% B

    • 5-45 min: 5% to 65% B (linear gradient)

    • 45-50 min: 65% to 95% B

    • 50-55 min: 95% B

    • 55-60 min: 95% to 5% B

    • 60-70 min: 5% B (re-equilibration)

  • Optimization: Based on the scouting run, create a shallower gradient around the elution time of the target peptide to improve resolution. For example, if the peptide elutes at 30% B, a new gradient could be 20-40% B over 40 minutes.

  • Fraction Collection: Collect fractions across the peak(s) of interest during the preparative run.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to determine purity and identify the correct product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H2O B: 0.1% TFA in ACN) MobilePhasePrep->Injection Gradient Gradient Elution (Shallow Gradient) Injection->Gradient Detection UV Detection (220nm & 260nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation QC QC of Fractions (Analytical HPLC & MS) Fractionation->QC Pooling Pool Pure Fractions QC->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: General workflow for the HPLC purification of D-4-Pal-containing peptides.

Troubleshooting_Tree Start Poor Peak Shape (Tailing) Cause1 Secondary Interactions? Start->Cause1 Solution1 Increase TFA to 0.2-0.25% Use High-Purity Column Cause1->Solution1 Yes Cause2 Column Overload? Cause1->Cause2 No Solution2 Reduce Sample Load Cause2->Solution2 Yes Cause3 Poor Resolution? Cause2->Cause3 No Solution3 Decrease Gradient Slope Optimize Temperature Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Synthesis of Peptides with Multiple D-4-Pyridylalanine (D-4-Pal) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic peptides containing multiple D-4-pyridylalanine (D-4-Pal) residues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the synthesis of peptides containing multiple D-4-Pal residues?

A1: The primary challenges stem from the physicochemical properties of the D-4-pyridylalanine side chain. These include:

  • Aggregation: The aromatic pyridyl rings can lead to strong intermolecular π-π stacking interactions, promoting peptide aggregation on the solid support. This can hinder reagent access and lead to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences.[1]

  • Poor Solubility: Peptides rich in hydrophobic and aromatic residues like D-4-Pal often exhibit poor solubility in standard solvents used for synthesis and purification.

  • Side Reactions: The basic nature of the pyridine ring can potentially lead to side reactions, although this is less common than aggregation. More critically, standard side-chain protecting groups are often not used for the pyridine nitrogen, leaving it reactive.

  • Difficult Purification: The combination of aggregation, potential for closely related impurities, and poor solubility can make the final purification by reverse-phase high-performance liquid chromatography (RP-HPLC) challenging.

Q2: How can I minimize aggregation during the synthesis of my D-4-Pal-containing peptide?

A2: Several strategies can be employed to disrupt peptide aggregation during solid-phase peptide synthesis (SPPS):

  • Use of "Difficult Sequence" Protocols: Employing higher temperatures (e.g., microwave-assisted synthesis) can disrupt secondary structures and improve coupling efficiency.

  • Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help break up aggregates.[1]

  • Solvent Choice: While DMF is standard, N-methyl-2-pyrrolidone (NMP) can be a better solvent for hydrophobic and aggregating peptides.[2][3]

  • Resin Choice: Using a low-loading resin or a resin with a flexible linker (e.g., PEG-based resins) can provide more space between peptide chains, reducing aggregation.

  • Pseudoproline Dipeptides: If the sequence allows, insertion of pseudoproline dipeptides at strategic locations can disrupt the formation of β-sheet structures that lead to aggregation.[3]

Q3: What is the recommended coupling strategy for incorporating multiple D-4-Pal residues?

A3: For incorporating D-4-Pal and other residues in a potentially "difficult" sequence, a robust coupling strategy is essential.

  • Coupling Reagents: Use of highly efficient aminium/uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIEA) is recommended.[4]

  • Extended Coupling Times: For residues prone to difficult coupling, extending the reaction time or performing a double coupling (repeating the coupling step) can improve efficiency.

  • Monitoring: It is crucial to monitor the completion of each coupling step using a qualitative test like the Kaiser (ninhydrin) test to ensure the reaction has gone to completion before proceeding to the next step.[1]

Q4: Are there any specific considerations for the cleavage and deprotection of peptides with multiple D-4-Pal residues?

A4: Yes, the final cleavage and deprotection step requires careful consideration to maximize yield and minimize side reactions.

  • Cleavage Cocktail: A standard cleavage cocktail such as trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v) is generally effective.[1][4] The scavengers (TIS and water) are crucial to quench reactive carbocations generated during the removal of side-chain protecting groups.

  • Reaction Time: The cleavage time may need to be optimized. While 2-3 hours is typical, longer times may be necessary for complete deprotection of all side chains, but this also increases the risk of side reactions.[1]

  • Precipitation: After cleavage, the peptide is typically precipitated in cold diethyl ether. The efficiency of precipitation can be sequence-dependent, and for some D-4-Pal peptides, multiple precipitations or the use of alternative non-solvents might be necessary to obtain a solid product.

Q5: What are the best practices for purifying peptides rich in D-4-Pal?

A5: Purification of hydrophobic and aggregation-prone peptides requires optimization of RP-HPLC conditions.

  • Column Choice: A C18 stationary phase is standard. For very hydrophobic peptides, a C4 or C8 column might provide better resolution.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is common. For peptides that are difficult to elute, using a stronger organic modifier like isopropanol in the mobile phase can be beneficial.

  • Solubility: Dissolving the crude peptide can be challenging. It may require initial solubilization in a small amount of a strong organic solvent like DMSO or DMF before dilution with the HPLC mobile phase.

  • Orthogonal Purification: If standard RP-HPLC does not yield the desired purity, an orthogonal purification method like ion-exchange chromatography could be considered as an additional step.

Troubleshooting Guides

Problem 1: Low Crude Peptide Yield
Potential Cause Recommended Solution
Incomplete Coupling - Use a more potent coupling reagent (e.g., HATU, HBTU). - Perform double couplings for D-4-Pal and adjacent residues. - Increase coupling reaction time. - Confirm completion with a Kaiser test after each coupling.[1]
Peptide Aggregation - Switch to NMP as the synthesis solvent.[2][3] - Incorporate microwave heating during coupling and deprotection. - Add chaotropic agents like LiCl to the reaction mixture.[1]
Premature Chain Termination - Ensure high purity of reagents and solvents. - Check for incomplete Fmoc deprotection.
Loss During Cleavage/Precipitation - Optimize the cleavage cocktail and time. - Test different precipitation solvents (e.g., methyl t-butyl ether).
Problem 2: Poor Purity Profile (Multiple Peaks in HPLC)
Potential Cause Recommended Solution
Deletion Sequences - This is often due to incomplete coupling. See solutions for "Incomplete Coupling" above.
Truncated Sequences - May result from incomplete Fmoc deprotection. Extend deprotection time or use a stronger base solution (e.g., DBU in DMF, though caution is advised with sensitive residues).[5][6]
Side Product Formation - Optimize the cleavage cocktail to include appropriate scavengers. - Minimize the time the peptide is in the cleavage cocktail.
Aggregation during Purification - Dissolve the crude peptide in a minimal amount of DMSO or DMF before injecting it onto the HPLC. - Use a less hydrophobic column (C8 or C4).

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for a D-4-Pal-Containing Peptide

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the Rink Amide resin (or other suitable resin) in DMF for at least 30 minutes.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (8 equivalents) in DMF for 5-10 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, extend the time to 4 hours or perform a double coupling.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection
  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Slowly add the combined filtrate to a 10-fold volume of ice-cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times and dry the final product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing Washing Washing->Deprotection Next Cycle Cleavage TFA Cleavage Washing->Cleavage Final Cycle Monitoring->Coupling Positive (Recouple) Monitoring->Washing Negative Precipitation Ether Precipitation Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Purification RP-HPLC Isolation->Purification Analysis LC-MS / MALDI-TOF Purification->Analysis

Caption: Workflow for the synthesis of D-4-Pal containing peptides.

troubleshooting_logic Start Low Yield or Purity Issue CheckCoupling Check Coupling Efficiency (Kaiser Test) Start->CheckCoupling CheckAggregation Assess Aggregation Risk CheckCoupling->CheckAggregation Complete ImproveCoupling Optimize Coupling: - Double Couple - Use HATU/HBTU - Increase Time CheckCoupling->ImproveCoupling Incomplete CheckCleavage Review Cleavage Protocol CheckAggregation->CheckCleavage Low Risk ReduceAggregation Mitigate Aggregation: - Use NMP Solvent - Microwave Synthesis - Add Chaotropic Agents CheckAggregation->ReduceAggregation High Risk OptimizeCleavage Optimize Cleavage: - Adjust Cocktail/Scavengers - Optimize Time CheckCleavage->OptimizeCleavage Suboptimal Purification Optimize Purification: - Change HPLC Column/Solvents - Use Additives (DMSO) CheckCleavage->Purification Optimal ImproveCoupling->Purification ReduceAggregation->Purification OptimizeCleavage->Purification

Caption: Troubleshooting logic for D-4-Pal peptide synthesis.

References

Technical Support Center: Managing Aggregation of Peptides Containing Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the aggregation of peptides containing Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] Aggregation can render the N-terminal amine of the growing peptide inaccessible, leading to incomplete deprotection and coupling reactions.[1] This results in truncated sequences, low yields, and difficult purification of the target peptide.

Q2: Are peptides containing this compound particularly prone to aggregation?

A2: While any peptide sequence can be prone to aggregation based on its composition, sequences rich in hydrophobic residues are particularly susceptible.[2] Aromatic amino acids, such as the pyridylalanine in this compound, can contribute to aggregation through π-π stacking interactions.[3] The specific impact of D-4-Pal-OH on aggregation is sequence-dependent. It is advisable to anticipate potential aggregation issues when synthesizing peptides containing this residue, especially in sequences with other hydrophobic or aromatic amino acids.

Q3: What are the visible signs of peptide aggregation during synthesis?

A3: In batch synthesis, a key indicator of aggregation is the shrinking or clumping of the resin beads. In continuous-flow synthesis, aggregation can be detected by a broadening and flattening of the UV chromatogram peak during the Fmoc-deprotection step.[2] A positive Kaiser test (indicating free amines) that is followed by a failed coupling step can also be a sign of aggregation, as the aggregation may be sterically hindering the coupling reaction.

Q4: Can I use standard coupling reagents for incorporating this compound?

A4: Yes, standard coupling reagents such as HBTU, HATU, and DIC/Oxyma can be used for the incorporation of this compound. However, in cases of difficult couplings, which can be exacerbated by aggregation, it may be necessary to use more potent activating agents like PyAOP or to perform a double coupling.[4]

Q5: Are there any specific side reactions to be aware of with this compound?

A5: The pyridyl group of D-4-Pal-OH is a basic moiety. While generally stable during Fmoc-SPPS, there is a potential for side reactions, particularly if harsh acidic or basic conditions are used repeatedly. It is important to use standard, well-established protocols and to purify the final peptide carefully to remove any potential byproducts.

Troubleshooting Guides

Problem 1: Incomplete Fmoc Deprotection

Symptom: Positive Kaiser test after the first deprotection step, but a negative or weak Kaiser test after the second deprotection, or HPLC-MS analysis of a cleaved test peptide shows a significant amount of the (n-1) deletion sequence.

Possible Cause: Aggregation of the peptide-resin is preventing the piperidine solution from efficiently accessing the Fmoc group.

Solutions:

StrategyDescriptionKey Considerations
Use a Stronger Base Replace the standard 20% piperidine in DMF with a solution containing 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]DBU is a very strong, non-nucleophilic base that can enhance deprotection efficiency. However, it should be used with caution as it can promote side reactions like aspartimide formation if Asp residues are present in the sequence.[4]
Increase Temperature Perform the deprotection step at an elevated temperature (e.g., 40-50 °C).Increased temperature can help to disrupt secondary structures and improve reagent diffusion.[6]
Change Solvent System Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents such as the "Magic Mixture" (DCM/DMF/NMP 1:1:1 v/v/v with 1% Triton X-100).[2][7]NMP and the "Magic Mixture" have better solvating properties for aggregating peptides.[2][8]
Sonication Briefly sonicate the reaction vessel during the deprotection step.[5]Sonication can help to physically break up resin clumps and improve reagent access.
Problem 2: Incomplete Coupling of this compound or Subsequent Amino Acids

Symptom: Positive Kaiser test after the coupling step, indicating unreacted free amines. HPLC-MS analysis of the crude peptide shows a high proportion of deletion sequences.

Possible Cause: Peptide aggregation is sterically hindering the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain.

Solutions:

StrategyDescriptionKey Considerations
Double Coupling After the initial coupling reaction, drain the vessel, wash the resin, and perform a second coupling with a fresh solution of the activated amino acid.[7]This is a straightforward method to try and drive the reaction to completion.
Use Chaotropic Salts Add a chaotropic salt such as 0.4 M LiCl or KSCN to the coupling reaction.These salts disrupt hydrogen bonds that contribute to aggregation. The resin must be thoroughly washed after the coupling step to remove the salt.
Incorporate Backbone Protection Synthesize the peptide with an N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acid at a strategic position (e.g., every 6-8 residues) before the difficult region.[5]These groups physically disrupt the hydrogen bonding that leads to aggregation. They are removed during the final TFA cleavage.
Utilize Pseudoproline Dipeptides If the sequence allows, introduce a pseudoproline dipeptide at a Ser or Thr residue preceding the difficult coupling.[5]Pseudoprolines introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation. The native Ser or Thr is regenerated upon final cleavage.[5]
Elevated Temperature Coupling Perform the coupling reaction at a higher temperature (e.g., 50-60 °C).[5]This can increase reaction kinetics and help overcome steric hindrance.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Troubleshooting an Aggregating Sequence with the "Magic Mixture"

This protocol is recommended when aggregation is observed during the synthesis of a peptide containing this compound.

  • Prepare "Magic Mixture": Prepare a solution of DCM/DMF/NMP (1:1:1 v/v/v) containing 1% (v/v) Triton X-100.

  • Fmoc Deprotection: Treat the aggregating peptide-resin with 20% piperidine in the "Magic Mixture" for 30 minutes at 40 °C.

  • Washing: Wash the resin with the "Magic Mixture" (3 x 1 min) followed by DMF (3 x 1 min).

  • Coupling: Perform a double coupling of the next Fmoc-amino acid using HATU (4 eq.) and DIPEA (8 eq.) in NMP at 50 °C for 2 hours for each coupling.

  • Washing: Wash the resin with NMP (5 x 1 min).

  • Monitoring: After each coupling, a small sample of the resin should be cleaved and analyzed by HPLC-MS to monitor the synthesis progress.

Visualizations

experimental_workflow cluster_SPPS_Cycle Fmoc-SPPS Cycle for Difficult Sequences cluster_Troubleshooting Troubleshooting Loop start Start Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF or 2% DBU/DMF) start->deprotection wash1 Wash (DMF/NMP) deprotection->wash1 coupling Amino Acid Coupling (e.g., this compound + HATU/DIPEA) wash1->coupling wash2 Wash (DMF/NMP) coupling->wash2 monitoring Monitor Reaction (Kaiser Test / HPLC-MS) wash2->monitoring end_cycle End Cycle monitoring->end_cycle incomplete_rxn Incomplete Reaction? monitoring->incomplete_rxn incomplete_rxn->end_cycle No modify_conditions Modify Conditions: - Change Solvent - Add Chaotropic Salts - Increase Temperature - Double Couple incomplete_rxn->modify_conditions Yes modify_conditions->deprotection

Caption: A generalized workflow for an Fmoc-SPPS cycle with an integrated troubleshooting loop for managing difficult sequences.

aggregation_management_strategies cluster_prevention Preventative Strategies cluster_mitigation Mitigation Strategies aggregation Peptide Aggregation (Intermolecular H-Bonds) backbone_prot Backbone Protection (Hmb/Dmb) aggregation->backbone_prot Prevent pseudoproline Pseudoproline Dipeptides aggregation->pseudoproline Prevent low_load_resin Low-Loading Resin aggregation->low_load_resin Prevent solvents Special Solvents (NMP, DMSO, Magic Mixture) aggregation->solvents Disrupt chaotropes Chaotropic Salts (LiCl, KSCN) aggregation->chaotropes Disrupt temperature Elevated Temperature aggregation->temperature Disrupt strong_base Stronger Deprotection Base (DBU) aggregation->strong_base Disrupt

Caption: Logical relationship of strategies to prevent and mitigate peptide aggregation during SPPS.

References

Validation & Comparative

A Researcher's Guide to the Analysis of Fmoc-D-4-Pal-OH Peptides: HPLC and Mass Spectrometry in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel peptides, ensuring the purity and identity of the final product is paramount. This guide provides a comprehensive comparison of the two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the analysis of peptides containing the unnatural amino acid Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH). We will delve into the principles of these methods, present illustrative comparative data, and provide detailed experimental protocols to assist you in your research endeavors.

This compound is an Fmoc-protected derivative of D-4-pyridylalanine, an unnatural amino acid increasingly incorporated into peptide sequences to modulate their structural and functional properties. The pyridine ring in its side chain can influence peptide conformation, solubility, and potential for metal coordination, making it a valuable building block in drug discovery. However, the unique characteristics of this amino acid can also present challenges during synthesis and purification, necessitating robust analytical methods for quality control.

The Dynamic Duo: HPLC and Mass Spectrometry for Peptide Analysis

The combination of HPLC and mass spectrometry, often hyphenated as LC-MS, is the gold standard for the analysis of synthetic peptides.[1][2] HPLC provides high-resolution separation of the target peptide from impurities, while mass spectrometry offers precise mass determination and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing peptide purity.[3][4] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity.[5] A C18 stationary phase is typically employed, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase is used to elute the peptides. The peptide backbone absorbs UV light at low wavelengths (214-220 nm), allowing for sensitive detection.[3]

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is an indispensable tool for confirming the molecular weight of a synthetic peptide and identifying impurities.[3] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for peptide analysis. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information, further confirming its identity.

Performance Comparison: HPLC vs. Mass Spectrometry

The following tables provide an illustrative comparison of the performance of HPLC and mass spectrometry for the analysis of a model this compound containing peptide.

Table 1: Purity Assessment

ParameterHPLC (UV Detection)Mass Spectrometry (ESI-MS)
Primary Function Quantifies purity based on peak areaConfirms molecular weight of the main component and impurities
Limit of Detection (LOD) ~0.01% of the main peak area~0.1% for confident identification of impurities
Limit of Quantification (LOQ) ~0.05% of the main peak areaNot typically used for quantification without standards
Linearity Excellent over a wide concentration rangeNon-linear response, dependent on ionization efficiency
Resolution of Impurities High resolution of closely related impuritiesCan distinguish impurities with different masses

Table 2: Identity Confirmation

ParameterHPLC (UV Detection)Mass Spectrometry (ESI-MS/MS)
Primary Function Retention time provides some evidence of identityProvides definitive molecular weight and sequence information
Specificity Low; retention time can be influenced by many factorsHigh; provides unique mass and fragmentation patterns
Structural Information NoneDetailed information on amino acid sequence and modifications
Confirmation of D-amino acid Indirectly through chiral chromatographyDoes not distinguish between D and L isomers

Alternative Analytical Techniques

While HPLC and MS are the primary methods, other techniques can provide valuable complementary information:

  • Amino Acid Analysis (AAA): This technique hydrolyzes the peptide into its constituent amino acids, which are then quantified.[7][8] AAA is considered the gold standard for accurate peptide quantification.[7]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[9][10][11] It offers a different separation mechanism than HPLC and can be useful for resolving impurities that co-elute in RP-HPLC.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of a peptide in solution.[3]

Experimental Workflows and Logical Relationships

To visualize the processes involved in peptide synthesis and analysis, the following diagrams are provided.

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis and Purification Resin Resin Fmoc-D-4-Pal-OH_Coupling This compound Coupling Resin->Fmoc-D-4-Pal-OH_Coupling 1. Coupling Deprotection Deprotection Fmoc-D-4-Pal-OH_Coupling->Deprotection 2. Deprotection Cleavage Cleavage Deprotection->Cleavage 3. Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Purification Preparative HPLC Crude_Peptide->HPLC_Purification Analytical_HPLC Analytical HPLC HPLC_Purification->Analytical_HPLC Purity Check Mass_Spectrometry Mass Spectrometry HPLC_Purification->Mass_Spectrometry Identity Confirmation Pure_Peptide Pure Peptide Analytical_HPLC->Pure_Peptide Mass_Spectrometry->Pure_Peptide

Caption: Workflow for the synthesis and analysis of this compound peptides.

Analytical_Techniques_Comparison cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis Peptide_Sample This compound Peptide Sample HPLC_System HPLC System (Pump, Injector, Column) Peptide_Sample->HPLC_System Ion_Source Ion Source (e.g., ESI) Peptide_Sample->Ion_Source UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram (Purity Data) UV_Detector->Chromatogram Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Mass_Spectrum Mass Spectrum (Identity Data) Mass_Analyzer->Mass_Spectrum

References

Interpreting MS/MS Fragmentation of D-4-Pyridylalanine-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of peptides containing unnatural amino acids is crucial for accurate sequencing and characterization. This guide provides a comparative analysis of the collision-induced dissociation (CID) mass spectrometry/mass spectrometry (MS/MS) fragmentation of peptides containing the unnatural amino acid D-4-pyridylalanine (D-4-Pal) versus those containing the natural aromatic amino acids Phenylalanine (Phe) and Tyrosine (Tyr), and the basic amino acid Histidine (His).

The incorporation of unnatural amino acids like D-4-Pal into peptides can significantly alter their physicochemical properties and biological activity. Consequently, their behavior in the gas phase during MS/MS analysis also deviates from that of standard peptides. The pyridine side chain of D-4-Pal, with its basic nitrogen atom, is expected to play a significant role in directing fragmentation pathways, much like natural basic residues.

Comparative Fragmentation Patterns

Collision-induced dissociation (CID) is a commonly employed technique for peptide fragmentation. In CID, precursor peptide ions are accelerated and collided with an inert gas, leading to the cleavage of amide bonds along the peptide backbone and the formation of characteristic b- and y-type fragment ions. The presence and position of certain amino acid residues can strongly influence the relative abundance of these fragment ions.

Influence of the D-4-Pal Side Chain

The pyridine ring in D-4-Pal possesses a basic nitrogen atom, which can be protonated in the gas phase. This localized positive charge is expected to influence fragmentation in several ways:

  • Charge-Directed Fragmentation: The protonated pyridyl group can act as a "mobile proton," directing cleavage to specific amide bonds. This is anticipated to result in a more predictable and potentially simplified fragmentation spectrum compared to peptides lacking a strong basic site.

  • Enhanced y-ion Series: Similar to peptides containing other basic residues like Arginine and Histidine, D-4-Pal-containing peptides are predicted to exhibit a predominant y-ion series. This is because the basic side chain tends to sequester the proton, leading to fragmentation pathways that favor the formation of C-terminal fragment ions.

  • Characteristic Neutral Losses and Reporter Ions: The pyridyl moiety may undergo characteristic fragmentation, such as the neutral loss of the entire pyridine ring (approximately 79 Da). Additionally, the pyridinium ion itself could be observed as a prominent reporter ion in the low mass region of the spectrum, which can be a useful diagnostic marker for the presence of D-4-Pal. This behavior is analogous to that observed for peptides derivatized with pyridinium salts to enhance ionization.[1]

Comparison with Natural Amino Acids

To illustrate the expected differences in fragmentation, a hypothetical model peptide, Ac-Gly-X-Ala-NH₂, where X can be D-4-Pal, Phe, Tyr, or His, is considered. The following table summarizes the anticipated relative intensities of the major fragment ions.

Precursor PeptidePredicted Dominant Ion SeriesExpected Relative Intensity of y₁ IonExpected Relative Intensity of b₂ IonPotential Characteristic Fragments
Ac-Gly-D-4-Pal-Ala-NH₂ y-ionsHighLowNeutral loss of pyridine (79 Da), Pyridinium ion
Ac-Gly-Phe-Ala-NH₂ Mixed b- and y-ionsModerateModerateImmonium ion of Phe (120 m/z)
Ac-Gly-Tyr-Ala-NH₂ Mixed b- and y-ionsModerateModerateImmonium ion of Tyr (136 m/z)
Ac-Gly-His-Ala-NH₂ y-ionsHighLowImmonium ion of His (110 m/z)

Note: The predicted intensities are qualitative and serve for comparative purposes. Actual intensities will depend on instrument parameters and the specific peptide sequence.

Experimental Protocols

To experimentally verify these fragmentation patterns, the following general protocols for peptide synthesis, purification, and LC-MS/MS analysis can be followed.

Solid-Phase Peptide Synthesis (SPPS) of D-4-Pal-Containing Peptides

A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-D-4-Pal-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a sufficient time to ensure complete reaction.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Chromatographic Separation: Inject the peptide solution onto a reversed-phase LC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the precursor peptide ion.

    • MS/MS Scan (CID): Select the precursor ion of interest and subject it to collision-induced dissociation. Acquire the product ion spectrum. Optimize the collision energy to achieve a good distribution of fragment ions.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Fragmentation_Pathway Peptide Peptide Ion [M+nH]n+ CID Collision-Induced Dissociation (CID) Peptide->CID Activation Fragments Fragment Ions (b- and y-ions) CID->Fragments Fragmentation

Caption: General workflow for peptide fragmentation in MS/MS.

D4Pal_Influence D4Pal D-4-Pal Residue Pyridyl Side Chain Protonation Protonation of Pyridyl Nitrogen D4Pal:p->Protonation ChargeDirected Charge-Directed Fragmentation Protonation->ChargeDirected Y_ions Predominant y-ion Series ChargeDirected->Y_ions NeutralLoss Neutral Loss of Pyridine (79 Da) ChargeDirected->NeutralLoss ReporterIon Pyridinium Reporter Ion ChargeDirected->ReporterIon

References

A Comparative Analysis of the Biological Activity of D-4F and L-4F Apolipoprotein A-I Mimetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The following guide compares the biological activities of D-4F and L-4F peptides. Based on the current scientific literature, it is understood that the query regarding "D-4-Pal" and "L-4-Pal" likely refers to the widely studied D- and L-isomers of the 4F peptide, an apolipoprotein A-I (ApoA-I) mimetic. The 'F' in 4F denotes the presence of four phenylalanine residues in the peptide sequence.

This guide provides a comprehensive comparison of the biological activities of D-4F and L-4F peptides for researchers, scientists, and drug development professionals. These synthetic peptides are designed to mimic the beneficial properties of ApoA-I, the primary protein component of high-density lipoprotein (HDL), and have been extensively studied for their anti-atherosclerotic and anti-inflammatory effects.

Overview of D-4F and L-4F Peptides

The 4F peptide is an 18-amino acid amphipathic helix that, like ApoA-I, can bind to lipids.[1][2][3] The key distinction between D-4F and L-4F lies in their stereochemistry. D-4F is synthesized from D-amino acids, while L-4F is composed of the naturally occurring L-amino acids.[4][5][6] This fundamental difference has significant implications for their pharmacokinetic properties and routes of administration.

  • D-4F: The use of D-amino acids makes D-4F resistant to degradation by proteases in the gastrointestinal tract, allowing for oral administration.[4][5][6][7]

  • L-4F: Being composed of L-amino acids, L-4F is susceptible to enzymatic degradation when taken orally and is therefore typically administered via injection (e.g., subcutaneously or intraperitoneally).[4]

Despite differences in administration, when they reach the circulation, both peptides exhibit a range of similar biological activities aimed at mitigating atherosclerosis and inflammation.[4][8]

Comparative Biological Activity and Efficacy

Both D-4F and L-4F have demonstrated potent anti-atherosclerotic and anti-inflammatory properties in various preclinical models.[4][8] Their primary mechanisms of action include improving HDL function, promoting reverse cholesterol transport, and reducing inflammation.

Key Similarities in Biological Activity:

  • Anti-atherosclerotic Effects: Both peptides have been shown to reduce the development of atherosclerotic lesions in animal models.[4][5][6][7][8][9][10] However, their efficacy can be dependent on the stage of lesion development, with greater effects observed on early, evolving lesions rather than established plaques.[9][10]

  • Anti-inflammatory Properties: D-4F and L-4F can convert pro-inflammatory HDL to anti-inflammatory HDL.[1][5][7] They achieve this by sequestering oxidized lipids and reducing the levels of inflammatory mediators.[5][11]

  • HDL Remodeling and Cholesterol Efflux: Both peptides can induce the formation of pre-β HDL, which is crucial for initiating cholesterol efflux from peripheral cells, a key step in reverse cholesterol transport.[1][5][7] D-4F has been shown to promote cholesterol efflux from macrophages via the ATP-binding cassette transporter A1 (ABCA1) pathway.[12]

Key Differences in Biological Activity:

  • Oral Bioavailability: The most significant difference is the oral bioavailability of D-4F, a consequence of its resistance to proteolysis.[4][6][7] L-4F is not orally active.[4][7]

  • Lipid Binding Affinity: While generally similar, some studies have noted minor differences in their affinity for certain lipids. For instance, a study mentioned a tenfold difference in affinity between L-4F and D-4F for 20(S)-hydroxycholesterol.[4]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies comparing the effects of D-4F and L-4F.

Table 1: Effects on Atherosclerosis and Inflammation

ParameterPeptideAnimal ModelDosage and AdministrationOutcomeReference
Atherosclerotic Lesion Area D-4FLDL receptor-null miceOral79% reduction in lesions[7]
D-4FApoE-null miceOral75% reduction in lesions[7]
D-4FApoE-null miceOral or Intraperitoneal~42-43% reduction in evolving vein graft lesions[10]
L-4F & D-4FNZW rabbitsSubcutaneousReduced aortic lesions[4]
HDL Inflammatory Index (HII) D-4FHigh-risk cardiovascular patientsOral (300-500 mg)Significant improvement in HII[13][14]
Hepatic Inflammation Markers (mRNA levels) D-4F & L-5F*C57BL/6 mice on high-fat dietOral (D-4F) or IP injection (L-5F)Significant decrease in SAA1, IL-1β, IFN-γ, TNFα[15]
Hepatic Macrophage Markers (mRNA levels) D-4F & L-4FC57BL/6 mice on high-fat dietOral (D-4F) or IP injection (L-4F)Significant decrease in F4/80 and CD68[16]

*Note: L-5F is a variant of the 4F peptide with five phenylalanine residues.

Table 2: Effects on Glucose Metabolism

ParameterPeptideAnimal ModelDosage and AdministrationOutcomeReference
Glucose Tolerance D-4FC57BL/6 mice on high-fat dietOral1.40-fold decrease in AUC[15]
L-5FC57BL/6 mice on high-fat dietIP injection1.17-fold decrease in AUC (not significant)[15]
Insulin Tolerance D-4FC57BL/6 mice on high-fat dietOral1.63-fold decrease in AUC[15]
L-5FC57BL/6 mice on high-fat dietIP injection1.39-fold decrease in AUC[15]

*Note: L-5F is a variant of the 4F peptide with five phenylalanine residues.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both D-4F and L-4F revolves around their ability to mimic ApoA-I, bind lipids, and modulate HDL function. A key pathway influenced by these peptides is the reverse cholesterol transport pathway.

G cluster_extra Extracellular Space cluster_liver Liver Peripheral_Cell Peripheral Cell (e.g., Macrophage) Pre_beta_HDL Pre-β HDL Peripheral_Cell->Pre_beta_HDL ABCA1-mediated Cholesterol Efflux HDL Mature HDL Liver_Cell Hepatocyte HDL->Liver_Cell SR-B1 Receptor Pre_beta_HDL->HDL LCAT D4F_L4F D-4F / L-4F D4F_L4F->Pre_beta_HDL Promotes formation Bile Bile Liver_Cell->Bile Bile Acid Synthesis

Caption: D-4F/L-4F promote reverse cholesterol transport.

D-4F has also been shown to promote cholesterol efflux through the cAMP-PKA-ABCA1 pathway in macrophages.

G D4F D-4F cAMP ↑ cAMP D4F->cAMP PKA ↑ PKA cAMP->PKA ABCA1 ↑ ABCA1 Expression PKA->ABCA1 Cholesterol_Efflux ↑ Cholesterol Efflux ABCA1->Cholesterol_Efflux

Caption: D-4F signaling pathway for cholesterol efflux.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of D-4F and L-4F.

5.1. In Vivo Atherosclerosis Assessment in Mouse Models

  • Objective: To determine the effect of D-4F or L-4F on the development of atherosclerotic lesions.

  • Animal Models: Apolipoprotein E-null (ApoE-/-) or LDL receptor-null (LDLR-/-) mice, which spontaneously develop atherosclerosis.

  • Peptide Administration:

    • D-4F: Administered orally, often dissolved in the drinking water.[7]

    • L-4F: Administered via subcutaneous or intraperitoneal injections.[4]

  • Protocol:

    • Mice are fed a standard chow or a high-fat/high-cholesterol Western diet for a specified period.

    • Treatment with the peptide or a placebo (e.g., saline or scrambled peptide) is initiated.

    • At the end of the study period, mice are euthanized, and the aorta is dissected.

    • Atherosclerotic lesions in the aortic root or the entire aorta are quantified. This is typically done by staining with Oil Red O (to visualize lipids) followed by image analysis to measure the lesion area.

  • Data Analysis: The mean lesion area in the peptide-treated group is compared to the control group using statistical tests like the t-test or ANOVA.

5.2. HDL Inflammatory Index (HII) Assay

  • Objective: To measure the anti-inflammatory or pro-inflammatory properties of HDL.

  • Protocol:

    • Human aortic endothelial cells are cultured in a multi-well plate.

    • LDL cholesterol is added to the cell cultures, which induces an inflammatory response (e.g., production of monocyte chemotactic protein-1, MCP-1).

    • HDL isolated from subjects (before and after peptide treatment) is added to the cell cultures along with the LDL.

    • The ability of the subject's HDL to inhibit the LDL-induced inflammatory response is measured. This is often quantified by measuring monocyte chemotaxis towards the conditioned media from the endothelial cells.

    • The HDL inflammatory index is calculated by normalizing the results to the inflammatory response induced by LDL alone. An index > 1.0 is pro-inflammatory, while an index < 1.0 is anti-inflammatory.[14]

5.3. Cholesterol Efflux Assay

  • Objective: To measure the capacity of HDL to accept cholesterol from macrophages.

  • Protocol:

    • Macrophage cells (e.g., J774 or RAW264.7) are cultured and loaded with radiolabeled cholesterol (e.g., ³H-cholesterol).

    • The cells are then incubated with HDL isolated from animals treated with D-4F, L-4F, or a control.

    • After incubation, the amount of radiolabeled cholesterol that has moved from the cells into the medium is quantified using a scintillation counter.

    • Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol released from the cells into the medium relative to the total amount of radiolabel in the cells.[1]

G Start Start Step1 Culture macrophages and load with ³H-cholesterol Start->Step1 Step2 Incubate cells with HDL from treated/control animals Step1->Step2 Step3 Collect medium and lyse cells Step2->Step3 Step4 Quantify ³H-cholesterol in medium and cell lysate Step3->Step4 Step5 Calculate % cholesterol efflux Step4->Step5 End End Step5->End

Caption: Workflow for a cholesterol efflux assay.

Conclusion

Both D-4F and L-4F peptides are potent ApoA-I mimetics that exhibit significant anti-atherosclerotic and anti-inflammatory activities. The primary difference between them is their stereochemistry, which dictates their pharmacokinetic profiles. D-4F's resistance to proteolysis allows for oral administration, representing a significant advantage for potential therapeutic development. When administered via appropriate routes, both peptides demonstrate comparable efficacy in preclinical models, primarily by improving HDL function and promoting reverse cholesterol transport. The choice between D-4F and L-4F in a research or clinical setting would largely depend on the desired route of administration and the specific experimental or therapeutic context.

References

A Researcher's Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of proteomics, drug discovery, and molecular biology, the precise determination of a peptide's amino acid sequence is a critical step for validating its identity, purity, and function. While tandem mass spectrometry (MS/MS) has become the dominant technology for this purpose, classical methods like Edman degradation and indirect validation through DNA sequencing still hold relevance in specific applications. This guide provides a comprehensive comparison of these techniques, offering researchers the insights needed to select the most appropriate method for their experimental goals.

Tandem Mass Spectrometry (MS/MS): The Modern Workhorse

Tandem mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.[1][2] In the context of peptide sequencing, MS/MS involves multiple stages of mass analysis.[1][2] Initially, peptide ions are generated and separated based on their mass-to-charge ratio. A specific peptide ion is then selected and fragmented, and the resulting fragment ions are analyzed to deduce the peptide's amino acid sequence.[1][3] This method is particularly effective for analyzing complex mixtures of proteins and can provide information on post-translational modifications.[1][2]

Key Advantages:

  • High Throughput and Speed: Capable of analyzing complex samples and identifying numerous peptides in a single run.[1][4]

  • High Sensitivity: Can detect and sequence peptides at very low concentrations.[1]

  • Post-Translational Modification (PTM) Analysis: Uniquely suited for identifying and localizing various PTMs.[2]

  • Versatility: Applicable to a wide range of sample types and complexities.[5]

Limitations:

  • Database Dependency: Often relies on existing protein databases to match fragmentation patterns, which can be a limitation when analyzing novel peptides.[6]

  • De Novo Sequencing Challenges: While possible, de novo sequencing (sequencing without a database) can be complex and may result in ambiguities, such as distinguishing between isomeric residues like leucine and isoleucine.[7]

Edman Degradation: The Classic Gold Standard

Developed by Pehr Edman in the 1950s, Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[8][9] The process involves reacting the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the modified amino acid, which is then identified by chromatography.[8][10] This cycle is repeated to determine the sequence one residue at a time.[9]

Key Advantages:

  • Unambiguous N-terminal Sequencing: Provides clear and direct identification of the N-terminal amino acid sequence.[5][8]

  • Database Independent: As a direct chemical method, it does not rely on sequence databases.[5][11]

  • High Precision for Short Peptides: Offers high accuracy for sequencing the first 10-50 amino acids of a purified peptide.[9][12]

Limitations:

  • Low Throughput and Time-Consuming: The sequential nature of the process makes it slow, taking approximately 45 minutes per amino acid residue.[13]

  • Requires Pure Samples: The sample must be highly purified, as contaminants can interfere with the sequencing process.[12]

  • Blocked N-termini: The method fails if the N-terminal amino group is chemically modified (e.g., acetylated).[13]

  • Limited Sequence Length: The efficiency of the reaction decreases with each cycle, limiting the practical sequencing length.

Indirect Validation via DNA Sequencing

An alternative approach to direct peptide sequencing is to sequence the corresponding DNA that codes for the peptide or protein. This method infers the amino acid sequence from the gene sequence.[9] While not a direct measure of the peptide itself, it can be a powerful tool for validation, especially when the gene sequence is known or can be readily determined.

Key Advantages:

  • High Accuracy of DNA Sequencing: Modern DNA sequencing technologies are highly accurate and can determine long sequences with great confidence.

  • Provides the Full-Length Sequence: Can provide the entire theoretical amino acid sequence of a protein.

Limitations:

  • Does Not Confirm the Actual Peptide: This method only provides the theoretical sequence and does not account for post-translational modifications, alternative splicing, or protein processing.

  • Indirect by Nature: It is an indirect validation method and does not provide information about the actual peptide present in a sample.

Quantitative Comparison of Peptide Sequencing Methods

FeatureTandem Mass Spectrometry (MS/MS)Edman DegradationIndirect Validation via DNA Sequencing
Principle Fragmentation and mass analysis of peptide ions.[1][5]Stepwise chemical cleavage from the N-terminus.[5][8]Inference of amino acid sequence from the corresponding gene sequence.[9]
Accuracy High, but can have ambiguities with isomeric residues.[7]Very high for N-terminal sequences.[12]Very high for the theoretical sequence.
Sensitivity High (attomole to femtomole range).[7]Moderate (picomole range).Not directly applicable.
Throughput High.[1][4]Low.[13]High.
Speed Fast.[1]Slow (approx. 45 min/residue).[13]Fast.
Sample Requirement Can analyze complex mixtures, small sample amounts.[1][12]Requires purified, single protein samples.[12]Requires DNA sample.
PTM Analysis Excellent.[2]Limited to N-terminal modifications.[11]Not possible.
De Novo Sequencing Possible but can be challenging.[6][7]The primary mode of operation.[11]Not applicable.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) Workflow for Peptide Sequencing
  • Sample Preparation: Proteins are extracted and purified from the biological sample. The purified proteins are then enzymatically digested (e.g., with trypsin) to generate a mixture of peptides.[14]

  • Chromatographic Separation: The peptide mixture is separated using liquid chromatography (LC), typically reversed-phase HPLC, to reduce complexity before introduction into the mass spectrometer.[1]

  • Ionization: Peptides eluting from the LC column are ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[14]

  • First Mass Analysis (MS1): The mass spectrometer separates the ionized peptides based on their mass-to-charge (m/z) ratio, generating a mass spectrum of the peptide mixture.

  • Peptide Selection and Fragmentation: A specific peptide ion of interest is selected from the MS1 scan and isolated. This precursor ion is then fragmented in a collision cell by colliding it with an inert gas (e.g., argon or nitrogen) in a process called collision-induced dissociation (CID).[3]

  • Second Mass Analysis (MS2): The resulting fragment ions (product ions) are analyzed in the second mass analyzer, generating a tandem mass spectrum (MS/MS spectrum).[14]

  • Data Analysis and Sequence Determination: The MS/MS spectrum, which contains information about the masses of the fragment ions, is used to determine the amino acid sequence. This can be done by matching the experimental spectrum to theoretical spectra from a protein database or through de novo sequencing algorithms.[15][16]

Edman Degradation Protocol
  • Sample Preparation: The protein or peptide sample must be highly purified and free of interfering substances. The sample is typically immobilized on a solid support.[17]

  • Coupling Reaction: The N-terminal α-amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.[8][10]

  • Cleavage Reaction: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid - TFA). This cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[9]

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.[10]

  • Identification: The PTH-amino acid is identified by a chromatographic method, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[9]

  • Repetitive Cycles: The remaining shortened peptide is subjected to the next cycle of coupling, cleavage, and identification to determine the subsequent amino acid in the sequence.[9][10]

Visualizing the Workflows

Tandem_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein_Mixture Protein Mixture Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Mixture->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_Separation LC Separation Peptide_Mixture->LC_Separation Ionization Ionization (ESI/MALDI) LC_Separation->Ionization MS1 MS1 Analysis (Precursor Scan) Ionization->MS1 Fragmentation Fragmentation (CID) MS1->Fragmentation Select Precursor Ion MS2 MS2 Analysis (Product Scan) Fragmentation->MS2 Data_Analysis Data Analysis & Sequence Identification MS2->Data_Analysis

Caption: Workflow for peptide sequencing using tandem mass spectrometry.

Edman_Degradation_Cycle Start Peptide (n residues) Coupling 1. Coupling with PITC Start->Coupling Cleavage 2. Cleavage with TFA Coupling->Cleavage Extraction 3. Extraction of ATZ-amino acid Cleavage->Extraction Remaining_Peptide Peptide (n-1 residues) Cleavage->Remaining_Peptide Conversion 4. Conversion to PTH-amino acid Extraction->Conversion Identification 5. Identification (HPLC) Conversion->Identification Result Identified Amino Acid Identification->Result Remaining_Peptide->Coupling Repeat Cycle

Caption: The cyclical process of Edman degradation for N-terminal sequencing.

DNA_to_Peptide_Validation DNA_Sequencing DNA Sequencing of Gene Transcription Transcription DNA_Sequencing->Transcription mRNA_Sequence mRNA Sequence Transcription->mRNA_Sequence Translation Translation mRNA_Sequence->Translation Theoretical_Peptide Theoretical Peptide Sequence Translation->Theoretical_Peptide Validation Comparison & Validation Theoretical_Peptide->Validation Actual_Peptide Actual Peptide (from MS/MS or Edman) Actual_Peptide->Validation

Caption: Logical workflow for indirect peptide validation via DNA sequencing.

References

A Researcher's Guide to Purity Assessment of Synthetic D-4-Pal Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable step in guaranteeing the validity and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of synthetic peptides, with a special focus on those containing the non-canonical amino acid D-4-Pyridylalanine (D-4-Pal), frequently incorporated into Gonadotropin-Releasing Hormone (GnRH) antagonists.

The inclusion of D-amino acids like D-4-Pal enhances peptide stability against enzymatic degradation, a desirable trait for therapeutic candidates.[1] However, this also introduces specific challenges in purity analysis, as stereoisomers can be process-related impurities.[2] This guide delves into the experimental protocols of the three gold-standard methods for peptide purity assessment—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA)—and presents a comparative analysis of their performance.

Core Analytical Techniques for Peptide Purity

The most common and critical methods for determining the purity of synthetic peptides are RP-HPLC, MS, and AAA.[3] RP-HPLC is the primary method for quantifying purity by separating the target peptide from its impurities.[3] Mass spectrometry is used to confirm the molecular weight of the target peptide and identify impurities, while Amino Acid Analysis provides an absolute quantification of the peptide content.[3]

A logical workflow is essential for a systematic approach to peptide purity analysis, ensuring both the identity and purity of the synthetic peptide are accurately determined.

Peptide Purity Assessment Workflow General Workflow for Peptide Purity Assessment cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results Crude Peptide Crude Peptide Purification (e.g., Preparative HPLC) Purification (e.g., Preparative HPLC) Crude Peptide->Purification (e.g., Preparative HPLC) RP-HPLC RP-HPLC Purification (e.g., Preparative HPLC)->RP-HPLC Mass Spectrometry Mass Spectrometry Purification (e.g., Preparative HPLC)->Mass Spectrometry Amino Acid Analysis Amino Acid Analysis Purification (e.g., Preparative HPLC)->Amino Acid Analysis Purity (%) Purity (%) RP-HPLC->Purity (%) Identity Confirmation Identity Confirmation Mass Spectrometry->Identity Confirmation Peptide Content Peptide Content Amino Acid Analysis->Peptide Content

Caption: General Workflow for Peptide Purity Assessment.

Comparative Performance of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or absolute peptide content. The following table summarizes the typical performance of RP-HPLC, Mass Spectrometry, and Amino Acid Analysis in the context of synthetic peptide purity assessment.

FeatureReverse-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)Amino Acid Analysis (AAA)
Primary Output Purity (%), Retention TimeMass-to-charge ratio (m/z)Amino Acid Composition & Content
Quantitative Yes (Relative Quantification)Semi-quantitative to QuantitativeYes (Absolute Quantification)
Precision High (<1% RSD typical)Moderate to HighHigh (<5% CV typical)[4]
Accuracy HighHigh (for mass determination)High
Limit of Detection Low (<0.1% for impurities)[5]Very Low (femtomole to attomole)Low (picomole)
Impurity Detection Excellent for separationExcellent for identificationLimited (only detects amino acids)
Structural Info Limited (retention time)Yes (Molecular Weight, Fragmentation)No (only composition)
Throughput HighModerate to HighLow

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the three primary techniques for assessing the purity of a synthetic D-4-Pal containing peptide, such as a GnRH antagonist.

Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic D-4-Pal peptide by separating it from its impurities.

Materials:

  • Synthetic D-4-Pal peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient: A typical gradient for a GnRH antagonist analog would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[5]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic D-4-Pal peptide and identify potential impurities.

Materials:

  • Peptide sample (can be the eluent from HPLC)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation (for direct infusion ESI):

    • Dilute the peptide sample to a concentration of 1-10 pmol/µL in a suitable solvent.

  • Mass Spectrometry Analysis:

    • Calibrate the mass spectrometer using a known standard.

    • Infuse or inject the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]+ ion (and other charge states like [M+2H]2+, etc.).

    • Deconvolute the spectrum if necessary to determine the molecular weight of the peptide.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide. MS/MS fragmentation can be used to confirm the amino acid sequence.[6]

Protocol 3: Absolute Quantification by Amino Acid Analysis (AAA)

Objective: To determine the absolute amount of the synthetic D-4-Pal peptide in a lyophilized powder.

Materials:

  • Lyophilized peptide sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid analyzer or HPLC with pre- or post-column derivatization

  • Amino acid standards

Procedure:

  • Hydrolysis:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[7][8]

  • Derivatization (if required):

    • Derivatize the resulting amino acid mixture using a suitable reagent (e.g., ninhydrin for post-column derivatization or phenylisothiocyanate for pre-column derivatization).[7][8]

  • Chromatographic Separation:

    • Separate the derivatized amino acids using ion-exchange chromatography or RP-HPLC.

  • Quantification:

    • Quantify the amount of each amino acid by comparing the peak areas to those of known amino acid standards.

    • Calculate the molar amount of the peptide based on the known sequence and the quantified amounts of stable amino acids.

    • The net peptide content is calculated by dividing the mass of the peptide by the initial mass of the lyophilized powder.

Biological Context: The GnRH Signaling Pathway

Synthetic D-4-Pal peptides, particularly GnRH antagonists, exert their biological effects by interacting with the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[3][9][10] Understanding the downstream signaling cascade is crucial for researchers in drug development. Upon binding of a GnRH antagonist, the receptor is blocked, inhibiting the physiological signaling cascade initiated by native GnRH.

GnRH_Signaling_Pathway Simplified GnRH Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GnRHR GnRH Receptor (GnRHR) Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Ca_release->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (LH, FSH synthesis) Transcription_Factors->Gene_Expression Regulates GnRH GnRH GnRH->GnRHR Activates D-4-Pal Antagonist D-4-Pal Antagonist D-4-Pal Antagonist->GnRHR Blocks

Caption: Simplified GnRH Receptor Signaling Pathway.

Conclusion

The purity of synthetic D-4-Pal peptides is paramount for their successful application in research and drug development. A multi-faceted approach to purity assessment, employing RP-HPLC for quantification, mass spectrometry for identity confirmation, and amino acid analysis for determining absolute peptide content, provides a comprehensive quality control strategy. By understanding the strengths and limitations of each technique and adhering to detailed experimental protocols, researchers can ensure the integrity of their synthetic peptides and the reliability of their scientific findings.

References

A Comparative Study of Coupling Reagents for Fmoc-D-4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Incorporation of Fmoc-D-4-Pal-OH in Solid-Phase Peptide Synthesis

The incorporation of non-natural amino acids, such as Fmoc-D-4-pyridylalanine (this compound), is a critical step in the development of novel peptide therapeutics, offering opportunities to enhance biological activity, stability, and solubility.[1] The efficiency of coupling this heterocyclic amino acid into a growing peptide chain is highly dependent on the choice of coupling reagent. This guide provides a comparative analysis of commonly used coupling reagents in Fmoc-based solid-phase peptide synthesis (SPPS), with a focus on their performance in the context of this compound incorporation.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent directly influences key parameters of peptide synthesis, including yield, purity, and the potential for racemization. While numerous coupling reagents are available, this study focuses on three widely utilized classes: uronium/aminium salts (HATU and HBTU) and a carbodiimide (DIC), often used in conjunction with an additive like HOBt.

Coupling ReagentAverage Yield (%)Crude Purity (%)Racemization (%)Key AdvantagesPotential Drawbacks
HATU 9895< 0.5High coupling efficiency, fast reaction times, low racemization.[2][3]Higher cost compared to other reagents.
HBTU 9592< 1.0Good coupling efficiency, widely used and well-established.[2][4][5]Can be less effective for hindered couplings compared to HATU, potential for guanidinylation side reaction if used in excess.[2][3]
DIC/HOBt 9288< 2.0Cost-effective, readily available.Slower reaction times, potential for side reactions including dehydration of Asn and Gln, formation of insoluble urea byproduct (with DCC).[3]

Note: The data presented in this table is a synthesis of expected outcomes based on the general performance of these reagents in solid-phase peptide synthesis and should be considered illustrative. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols outline a standard procedure for the coupling of this compound onto a resin-bound peptide chain using the compared reagents. These protocols assume a 0.1 mmol synthesis scale on a rink amide resin.[6]

General Deprotection Step (Fmoc Removal)
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.[6]

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to ensure complete removal of the Fmoc protecting group.[6]

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

Coupling Protocols

1. HATU Coupling

  • Activation Solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

  • Coupling: Add the activation solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

2. HBTU Coupling

  • Activation Solution: Prepare a solution of this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Coupling: Add the activation solution to the deprotected resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin as described in the HATU protocol.

3. DIC/HOBt Coupling

  • Activation Solution: Dissolve this compound (4 eq.) and HOBt (4 eq.) in DMF. Add DIC (4 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated solution to the deprotected resin and agitate for 2-4 hours.

  • Washing: Wash the resin as described in the HATU protocol.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of the coupling reagents.

SPPS_Workflow Resin Resin Swelling 1. Resin Swelling Resin->Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Cleavage 6. Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Mechanism cluster_Uronium Uronium/Aminium Reagent (e.g., HATU, HBTU) cluster_Carbodiimide Carbodiimide Reagent (e.g., DIC) AA1 Fmoc-AA-OH ActiveEster1 Active Ester (OBt or OAt ester) AA1->ActiveEster1 Activation Reagent1 HATU / HBTU + Base (DIPEA) PeptideBond Peptide Bond Formation ActiveEster1->PeptideBond AA2 Fmoc-AA-OH ActiveEster2 O-acylisourea -> HOBt Ester AA2->ActiveEster2 Activation Reagent2 DIC + Additive (HOBt) ActiveEster2->PeptideBond ResinBoundAmine Resin-Bound Free Amine ResinBoundAmine->PeptideBond

Caption: Simplified activation mechanisms for different classes of coupling reagents.

Conclusion and Recommendations

The choice of coupling reagent for the incorporation of this compound should be guided by the specific requirements of the synthesis.

  • For routine synthesis and applications where cost is a primary concern , DIC/HOBt offers a viable option, though careful monitoring of reaction times and purity is recommended.

  • HBTU represents a robust and reliable choice for most applications, providing a good balance of efficiency and cost.

  • For challenging sequences, rapid synthesis protocols, or when the highest purity is paramount , HATU is the reagent of choice due to its superior activation efficiency and ability to minimize racemization.[2][3]

Ultimately, empirical optimization for each specific peptide sequence is crucial for achieving the best possible outcomes in solid-phase peptide synthesis.

References

A Comparative Guide to the Impact of D-4-Pyridylalanine on Peptide Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, D-4-pyridylalanine (D-4-Pal), a D-amino acid with an aromatic pyridyl side chain, offers unique properties that can significantly influence peptide conformation. This guide provides a comparative analysis of the impact of D-4-Pal on peptide structure, with supporting experimental data and methodologies, to aid researchers in its effective application.

Structural Impact of D-4-Pyridylalanine: A Comparative Overview

The introduction of D-4-Pal into a peptide sequence can induce significant conformational changes compared to its natural L-amino acid counterparts and other non-natural D-amino acids. The D-configuration inherently alters the peptide backbone's geometry, often promoting the formation of specific secondary structures like β-turns. The pyridyl ring's aromaticity and hydrogen-bonding capability further influence local and global peptide conformation.

Comparison with Other Aromatic D-Amino Acids

To understand the specific influence of D-4-Pal, it is crucial to compare its effects with other commonly used aromatic D-amino acids, such as D-phenylalanine (D-Phe) and D-2-naphthylalanine (D-Nal).

FeatureD-4-Pyridylalanine (D-4-Pal)D-Phenylalanine (D-Phe)D-2-Naphthylalanine (D-Nal)
Side Chain PyridylPhenylNaphthyl
Aromaticity YesYesYes
Hydrogen Bonding Acceptor (Nitrogen)NoNo
Hydrophilicity IncreasedLowVery Low
Conformational Constraint Moderate to HighModerateHigh
Commonly Induced Structures β-turns, Helical structuresβ-turnsβ-turns, Constrained structures

Experimental Data and Analysis

The conformational effects of D-4-Pal can be elucidated through various experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters like chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants provide detailed insights into local and global conformation.

Illustrative Comparison of ¹H NMR Chemical Shifts (ppm) in a Model Hexapeptide (Ac-Y-X-G-L-M-NH₂)

ResidueD-4-PalD-Phe
Y¹ NH 8.158.20
X² αH 4.654.75
G³ NH 8.508.35
L⁴ αH 4.304.32
M⁵ NH 7.957.98

Note: This data is illustrative. Actual chemical shifts will vary depending on the peptide sequence and experimental conditions.

The differences in chemical shifts, particularly for the residues flanking the D-amino acid, are indicative of distinct local electronic environments and, consequently, different backbone and side-chain conformations.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. While obtaining suitable crystals of peptides can be challenging, crystal structures of peptides containing pyridylalanine derivatives have been reported, confirming their ability to be incorporated into well-defined structures. For instance, the crystal structure of a cyclic peptide containing 3-(4-pyridyl)-alanine, an isomer of D-4-Pal, has been determined, revealing specific intramolecular interactions and a defined backbone conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of peptides in solution. The incorporation of D-4-Pal can lead to characteristic changes in the CD spectrum, indicating a shift in the equilibrium towards specific conformations such as β-turns or helices. A comparative CD analysis of peptides containing D-4-Pal versus D-Phe would likely show differences in the positions and intensities of the characteristic minima and maxima, reflecting their distinct secondary structure propensities.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-4-Pal-Containing Peptides

Materials:

  • Fmoc-D-4-Pal-OH

  • Rink Amide MBHA resin or other suitable solid support

  • Standard Fmoc-protected L-amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Solvents (DMF, DCM, Ether)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Repeat for each AA Amino_Acid_Coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Repeat for each AA Washing Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat for each AA Washing->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage (TFA Cocktail) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-4-Pal-containing peptide.

NMR Conformational Analysis Protocol

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Add a small amount of a reference standard (e.g., DSS or TMS).

NMR Experiments:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and general spectral features.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons, which are crucial for determining the three-dimensional structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons, aiding in resonance assignment.

  • 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): For isotopically labeled peptides, an HSQC spectrum provides information on the backbone amide environment.

Data Analysis:

  • Resonance Assignment: Use the combination of TOCSY and HSQC spectra to assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.

  • NOE Assignment and Distance Restraints: Identify and assign cross-peaks in the NOESY/ROESY spectrum and convert their intensities into distance restraints (typically < 5 Å).

  • Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

  • Structure Calculation: Use a molecular dynamics or simulated annealing program (e.g., XPLOR-NIH, CYANA, or AMBER) to calculate an ensemble of structures that satisfy the experimental restraints.

  • Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR.

Peptide_Sample Purified Peptide Sample NMR_Acquisition NMR Data Acquisition (1D, 2D TOCSY, 2D NOESY) Peptide_Sample->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Restraint_Generation Generate Restraints (Distances, Dihedral Angles) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (Simulated Annealing) Restraint_Generation->Structure_Calculation Structural_Ensemble Conformational Ensemble Structure_Calculation->Structural_Ensemble

Caption: General workflow for NMR-based conformational analysis of a peptide.

Signaling Pathways and Logical Relationships

The incorporation of D-4-Pal can be a key strategy in designing peptide-based drugs that target specific signaling pathways. For example, in the design of receptor antagonists, the conformational constraints imposed by D-4-Pal can lock the peptide into a bioactive conformation that binds to a receptor but does not trigger the downstream signaling cascade.

Consider a hypothetical signaling pathway where a natural peptide agonist binds to a G-protein coupled receptor (GPCR), leading to the activation of a second messenger system. A D-4-Pal-containing antagonist would be designed to bind to the same receptor with high affinity, competitively inhibiting the binding of the natural agonist and thereby blocking the signaling pathway.

cluster_pathway GPCR Signaling Inhibition by a D-4-Pal Antagonist Agonist Natural Agonist Receptor GPCR Agonist->Receptor Binds & Activates Antagonist D-4-Pal Antagonist Antagonist->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: D-4-Pal antagonist blocking a GPCR signaling pathway.

Conclusion

D-4-Pyridylalanine is a valuable tool in peptide chemistry for influencing structure and conformation. Its unique combination of a D-configuration and a hydrogen-bonding aromatic side chain allows for the rational design of peptides with enhanced stability and specific conformational preferences. By leveraging the experimental and computational techniques outlined in this guide, researchers can effectively harness the properties of D-4-Pal to develop novel peptide-based therapeutics and research tools.

Harnessing the Power of Pyridyl-alanine: A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of novel peptides with enhanced properties is a critical step in the discovery of new therapeutics. The incorporation of non-natural amino acids, such as D-4-Pyridylalanine (D-4-Pal) using the Fmoc-D-4-Pal-OH building block, offers a promising strategy to improve the physicochemical and biological characteristics of peptides. This guide provides an objective comparison of the performance of peptides containing D-4-Pyridylalanine with their native counterparts, supported by experimental data from functional assays.

Enhanced Solubility and Stability with Pyridyl-alanine Substitution

A significant challenge in the development of peptide-based drugs is their often-poor solubility and stability in aqueous solutions at physiological pH. The substitution of natural aromatic amino acids with pyridyl-alanine has been shown to be a successful strategy to overcome these limitations. The pyridine ring, with its nitrogen atom, increases the hydrophilicity of the peptide, leading to improved solubility.

One notable study by Mroz et al. (2016) systematically investigated the effects of substituting aromatic residues in glucagon with 3- and 4-pyridyl-alanine.[1][2] Their findings demonstrated a significant enhancement in the aqueous solubility of the modified glucagon analogues. The table below summarizes the solubility of native glucagon and a pyridyl-alanine-containing analogue.

PeptideSequenceInitial Solubility (mg/mL) in PBS (pH 7.4)
Native GlucagonH-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH< 0.2
Analogue 9H-His-Ser-Gln-Gly-Thr-Pal(3) -Thr-Ser-Asp-Pal(3) -Ser-Lys-Pal(3) -Leu-Asp-Aib-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH> 2.0

Data sourced from Mroz et al. (2016).[1][2]

Comparative Functional Activity: Glucagon Receptor Activation

While improving physicochemical properties is crucial, it is equally important that the modified peptide retains its biological activity. The functional activity of glucagon and its analogues was assessed by measuring their ability to stimulate the glucagon receptor, a G-protein coupled receptor (GPCR), and induce the production of cyclic AMP (cAMP), a key second messenger in the signaling cascade.

The following table presents the half-maximal effective concentration (EC50) values for native glucagon and its pyridyl-alanine-containing analogues in a cAMP production assay using HEK293 cells expressing the human glucagon receptor. A lower EC50 value indicates higher potency.

PeptideModificationsEC50 (nM)
Native Glucagon-0.3 ± 0.1
Analogue 2[Aib16, 4-Pal22]-Glucagon0.4 ± 0.1
Analogue 3[Aib16, 3-Pal22]-Glucagon0.5 ± 0.1
Analogue 7[Aib16, 3-Pal6,10]-Glucagon0.7 ± 0.2
Analogue 9[Aib16, 3-Pal6,10,13]-Glucagon0.6 ± 0.1

Data sourced from Mroz et al. (2016).[1][2]

The data indicates that the substitution of aromatic residues with pyridyl-alanine results in analogues that maintain a high affinity for the glucagon receptor, with potencies comparable to that of the native hormone.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a peptide synthesizer.

  • Resin: Pre-loaded Wang resin.

  • Amino Acids: Fmoc-protected amino acids, including this compound, were used.

  • Coupling Reagent: HBTU/HOBt in DMF.

  • Deprotection: 20% piperidine in DMF.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide was characterized by mass spectrometry to confirm its identity and purity.

In Vitro Glucagon Receptor Activation Assay (cAMP Assay)

This assay measures the ability of a peptide to stimulate the glucagon receptor and induce the production of intracellular cAMP.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human glucagon receptor.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is replaced with assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX) and incubated for 15 minutes at 37°C.

    • Serial dilutions of the test peptides (native glucagon and analogues) are prepared in the assay buffer.

    • The peptide solutions are added to the cells and incubated for 30 minutes at 37°C.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The data are normalized to the maximum response of native glucagon, and EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Glucagon Signaling Pathway

Glucagon_Signaling_Pathway Glucagon Glucagon or Pyridyl-alanine Analogue GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds to G_protein Gs Protein GCGR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Gluconeogenesis) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Glucagon receptor activation signaling cascade.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-GCGR cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Buffer Replace medium with assay buffer + IBMX Incubate_1->Add_Buffer Incubate_2 Incubate for 15 min Add_Buffer->Incubate_2 Add_Peptides Add serial dilutions of peptides Incubate_2->Add_Peptides Incubate_3 Incubate for 30 min Add_Peptides->Incubate_3 Lyse_Cells Lyse cells Incubate_3->Lyse_Cells Measure_cAMP Measure intracellular cAMP (HTRF/ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and calculate EC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cAMP functional assay.

References

A Comparative Guide to the Stability of Peptides Containing D-4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Peptides are often susceptible to rapid degradation by proteases, limiting their bioavailability and therapeutic efficacy. A key strategy to overcome this is the incorporation of non-natural amino acids. This guide provides a comparative analysis of the stability imparted by D-4-pyridylalanine (D-4-Pal), an unnatural D-amino acid, and outlines the experimental protocols required to validate its performance.

The inclusion of D-amino acids is a well-established method for increasing the proteolytic resistance of peptides.[1][2] Proteolytic enzymes, which are chiral, are highly specific to L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site disrupts the stereospecific recognition by the enzyme's active site, thereby inhibiting hydrolysis and extending the peptide's half-life.[2][3] This principle is fundamental to the stability-enhancing properties of D-4-pyridylalanine.

Comparative Analysis of Stability Enhancement Strategies

While direct quantitative comparisons for D-4-pyridylalanine-containing peptides are sparse in the literature, its efficacy can be understood in the context of other common peptide stabilization techniques. The choice of strategy often involves a trade-off between stability, bioactivity, and synthetic complexity.

StrategyMechanism of ActionPotential Impact on BioactivitySynthetic Complexity
D-4-Pyridylalanine Incorporation Stereochemical hindrance of protease recognition at the cleavage site.[3]Can alter conformation; may impact receptor binding if incorporated at a critical position.Moderate: Requires solid-phase peptide synthesis (SPPS) with a non-standard amino acid.
N-terminal Acetylation Blocks degradation by exopeptidases (aminopeptidases) that target the N-terminus.[4]Generally minimal, but can affect charge and solubility.Low: Standard modification in SPPS.
C-terminal Amidation Blocks degradation by exopeptidases (carboxypeptidases) that target the C-terminus.[4]Generally minimal; mimics the native state of many peptide hormones.Low: Standard modification in SPPS.
Cyclization (Head-to-Tail, Side-Chain) Conformational constraint reduces accessibility of cleavage sites to proteases.[1]High: Can lock the peptide into a bioactive conformation but may also reduce flexibility needed for binding.High: Requires specific chemistries and purification steps.
PEGylation Covalent attachment of polyethylene glycol (PEG) creates steric shielding around the peptide.[1]Can sometimes reduce binding affinity due to steric hindrance.High: Involves post-synthetic conjugation and purification.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a peptide containing D-4-pyridylalanine, standardized in vitro assays are essential. Below are detailed methodologies for serum/plasma stability and specific enzymatic degradation assays.

Protocol 1: Human Serum Stability Assay

This assay evaluates the peptide's half-life in a biologically relevant medium containing a complex mixture of proteases.[5][6]

1. Materials:

  • Test peptide and control peptide (e.g., the all-L-amino acid equivalent).

  • Human serum (commercially available, e.g., from Sigma-Aldrich).

  • 10% (v/v) Trichloroacetic Acid (TCA) in water for protein precipitation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Incubator or water bath at 37°C.

2. Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent like water or DMSO.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add the peptide stock solution to the serum to achieve a final concentration of ~100 µM. Mix gently by vortexing.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

    • The t=0 sample should be taken immediately after adding the peptide and before significant degradation can occur.

  • Protein Precipitation:

    • Immediately add the 100 µL aliquot to a tube containing 20 µL of 10% TCA to stop the enzymatic reaction.[5]

    • Vortex the sample and incubate on ice for at least 30 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant by RP-HPLC, monitoring the peak area corresponding to the intact peptide at a specific wavelength (e.g., 214 or 280 nm).

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[7]

Protocol 2: Enzymatic Degradation Assay (e.g., using α-Chymotrypsin)

This assay assesses the peptide's stability against a specific endopeptidase, which can help identify specific cleavage sites.[8][9]

1. Materials:

  • Test peptide and control peptide.

  • α-Chymotrypsin (or another relevant protease like pepsin or trypsin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for chymotrypsin).

  • Quenching solution (e.g., 10% TFA or formic acid).

  • RP-HPLC system or LC-MS for fragment identification.

2. Procedure:

  • Solution Preparation:

    • Prepare a peptide stock solution (e.g., 1 mg/mL) in the assay buffer.

    • Prepare an enzyme stock solution (e.g., 1 mg/mL) in the same buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of ~100 µM.

    • Pre-incubate the solution at 37°C for 5 minutes.

  • Initiation of Digestion:

    • Initiate the reaction by adding the enzyme to the peptide solution. A typical enzyme:substrate ratio is 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw an aliquot.

    • Stop the reaction by adding the aliquot to a quenching solution (e.g., an equal volume of 10% TFA).

  • Analysis:

    • Analyze the samples by RP-HPLC to quantify the disappearance of the parent peptide peak.

    • Optionally, use LC-MS to identify the degradation products, which can confirm the cleavage site.[9]

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the degradation rate.

Data Presentation

Quantitative results from stability assays should be presented clearly to allow for direct comparison between different peptide analogues.

Peptide SequenceModificationHalf-Life (t½) in Human Serum (min)% Degradation by α-Chymotrypsin (60 min)
H-Phe-Ala-Tyr -Gly-Trp-NH₂All L-amino acids (Control)1585%
H-Phe-Ala-D-4-Pal -Gly-Trp-NH₂D-4-Pyridylalanine at P1'> 480< 5%
Ac-Phe-Ala-Tyr -Gly-Trp-NH₂N-terminal Acetylation4585%
H-Phe-Ala-Tyr -Gly-Trp-OHC-terminal Acid585%
Note: Data shown is hypothetical for illustrative purposes.

Visualizations

Diagrams illustrating the mechanism of action and experimental processes are crucial for clear communication in research.

G cluster_0 Standard Proteolytic Cleavage (L-Amino Acid) cluster_1 Inhibited Cleavage (D-Amino Acid) peptide_L Peptide Substrate (with L-Tyr) enzyme_L Protease Active Site peptide_L->enzyme_L Binds complex_L Enzyme-Substrate Complex (Stereo-fit) enzyme_L->complex_L Forms products_L Cleaved Peptide Fragments complex_L->products_L Hydrolysis peptide_D Peptide Substrate (with D-4-Pal) enzyme_D Protease Active Site peptide_D->enzyme_D Approaches no_complex_D Steric Hindrance (No Fit) enzyme_D->no_complex_D Blocked stable_peptide_D Intact Peptide no_complex_D->stable_peptide_D Results in G start Start: Peptide Solution incubation Incubate with Serum/Enzyme at 37°C start->incubation 1 sampling Withdraw Aliquots at Time Points incubation->sampling 2 quenching Stop Reaction (e.g., add TCA/TFA) sampling->quenching 3 centrifugation Centrifuge to Pellet Proteins quenching->centrifugation 4 analysis Analyze Supernatant by RP-HPLC centrifugation->analysis 5 data Calculate % Intact Peptide & Half-Life analysis->data 6

References

A Comparative Guide to Fmoc-D-4-Pal-OH and Other Unnatural Amino Acids in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic properties of peptide-based drugs.[1][2] By moving beyond the canonical 20 amino acids, researchers can fine-tune characteristics such as stability, solubility, receptor binding affinity, and pharmacokinetic profiles.[1][2] Among the diverse array of available unnatural amino acids, Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) presents a unique combination of properties that make it a valuable building block in peptide synthesis.

This guide provides an objective comparison of this compound with other classes of unnatural amino acids, supported by experimental data. We will delve into its impact on peptide properties, provide a detailed protocol for its incorporation, and visualize its relevance in a key biological pathway.

Performance Comparison: Enhanced Physicochemical Properties

The defining feature of the 4-pyridylalanine (4-Pal) residue is its aromatic pyridine ring, which imparts a degree of hydrophilicity, a characteristic not typically found in other aromatic amino acids like phenylalanine or naphthylalanine.[3] This enhanced aqueous solubility can be a critical advantage in drug development, as many peptide drug candidates suffer from poor solubility, complicating their formulation and delivery.[4][5]

A notable example of this advantage is in the development of glucagon analogues. Glucagon is a peptide hormone with therapeutic potential, but its use is hampered by poor solubility and a tendency to aggregate in aqueous solutions.[4][5] A study by Mroz et al. demonstrated that the substitution of native aromatic amino acids with 3- and 4-pyridylalanine in glucagon analogues significantly improved their aqueous solubility while maintaining their biological activity.[4][5]

Table 1: Enhanced Aqueous Solubility of Glucagon Analogues Containing 4-Pyridylalanine
Peptide AnalogueAmino Acid ModificationSolubility in PBS (pH 7.4)
Native Glucagon-< 0.1 mg/mL
Analogue with 4-PalSubstitution of Phe6, Tyr10, Tyr13 with 3-Pal> 10 mg/mL

Data summarized from Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry.[4][5]

Beyond solubility, the incorporation of a D-amino acid enantiomer like this compound offers inherent resistance to enzymatic degradation.[6] Peptides composed of naturally occurring L-amino acids are often rapidly cleared by proteases in the body, limiting their therapeutic window.[7] The stereochemistry of D-amino acids sterically hinders the action of these enzymes, prolonging the peptide's half-life in vivo.[6]

In comparison to other classes of unnatural amino acids:

  • Hydrophobic Unnatural Amino Acids (e.g., Naphthylalanine, Biphenylalanine): While these are effective in increasing receptor binding affinity through enhanced hydrophobic interactions, they can often exacerbate solubility issues.[8] this compound provides a balance of aromaticity for potential binding interactions and hydrophilicity for improved solubility.

  • Conformationally Constrained Amino Acids (e.g., Aib, Proline derivatives): These are primarily used to induce specific secondary structures (e.g., helices, turns) in peptides, which can be crucial for receptor recognition. While this compound does not impose the same rigid constraints, its aromatic side chain can still influence peptide conformation.

  • Halogenated Amino Acids (e.g., 4-Chlorophenylalanine): Halogenation can enhance binding affinity through halogen bonding and increase metabolic stability. However, it does not typically improve aqueous solubility to the same extent as the incorporation of a pyridyl group.

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a manual synthesis, which can be adapted for automated synthesizers.

Materials and Reagents:
  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile and water for purification

Protocol:
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • Dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.

    • Add the amino acid solution to the deprotected resin.

    • Add 3 equivalents of DIC to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and purify by reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final peptide powder.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of a peptide containing this compound.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage from Resin Wash->Cleavage Final Step Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry (Verification) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and subsequent purification and analysis.

GLP-1 Signaling Pathway

The use of pyridylalanine in glucagon analogues highlights its relevance in modulating the activity of peptides that target G-protein coupled receptors (GPCRs). Glucagon and Glucagon-Like Peptide-1 (GLP-1) are crucial hormones in glucose homeostasis, and their receptors are important drug targets for diabetes and obesity.[9] The following diagram illustrates the canonical GLP-1 signaling pathway in a pancreatic β-cell, a pathway that can be modulated by synthetic peptide analogues.[10][11]

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1 GLP-1 Analogue (with D-4-Pal) GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Simplified GLP-1 signaling pathway in a pancreatic β-cell leading to insulin secretion.

Conclusion

This compound stands out as a versatile unnatural amino acid that offers a unique combination of properties beneficial for the development of peptide therapeutics. Its ability to enhance aqueous solubility while maintaining or even improving biological activity and metabolic stability makes it a valuable alternative to other classes of unnatural amino acids. While direct quantitative comparisons of its performance in peptide synthesis are an area for further research, the demonstrated impact on the physicochemical properties of peptides underscores its importance for researchers, scientists, and drug development professionals seeking to optimize peptide drug candidates. The straightforward incorporation of this compound using standard SPPS protocols further enhances its utility in the design and synthesis of novel peptide-based therapies.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-4-Pal-OH: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-D-4-Pal-OH as a non-hazardous solid chemical waste.[1] Dispose of in a designated, sealed container, and ensure it is collected by a licensed chemical waste disposal service. Avoid mixing with other waste streams.

This guide provides detailed procedures for the safe and proper disposal of this compound, a crucial reagent in synthetic peptide chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. The information presented here is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

While this compound is not classified as a hazardous substance by OSHA, it is prudent to handle it with the standard precautions for laboratory chemicals.[1] Potential health effects include irritation of the skin, eyes, and respiratory tract upon exposure.[1]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from publicly available safety information.

The following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Protocol for this compound

The disposal of this compound should be managed through a licensed chemical waste disposal service. The following step-by-step protocol outlines the procedure for collecting and preparing the waste for disposal.

Materials Required:
  • Designated solid chemical waste container (e.g., a clearly labeled, sealable polyethylene or borosilicate glass container).

  • Waste label.

  • Spatula or scoop.

  • Personal Protective Equipment (PPE).

Step-by-Step Procedure:
  • Container Preparation:

    • Select a suitable container for solid chemical waste. Ensure the container is clean, dry, and in good condition.

    • Affix a "Solid Chemical Waste" label to the container.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, perform the transfer in a fume hood or a well-ventilated area.

  • Container Sealing and Labeling:

    • Securely seal the container lid.

    • On the waste label, clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Add the date of disposal and the name of the responsible individual.

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste container in a designated, secure area for chemical waste collection.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for the collection of the waste container by your institution's designated chemical waste disposal service.

    • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Caption: Waste segregation and disposal workflow for this compound.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as solid chemical waste. Place these items in the designated solid chemical waste container along with the unused or waste this compound.

Disposal of Solutions Containing this compound

Solutions containing this compound should be disposed of as liquid chemical waste. The specific disposal procedure will depend on the solvent used.

  • Halogenated Solvents (e.g., Dichloromethane - DCM): Collect in a designated "Halogenated Waste" container.

  • Non-Halogenated Solvents (e.g., Dimethylformamide - DMF): Collect in a designated "Non-Halogenated Solvent Waste" container.

  • Aqueous Solutions: Collect in a designated "Aqueous Waste" container.

Crucially, never mix different waste streams. Mixing incompatible chemicals can lead to dangerous reactions. Always use separate, clearly labeled containers for each type of liquid waste.

ChemicalCompatibility This compound Waste This compound Waste Halogenated Solvents Halogenated Solvents Non-Halogenated Solvents Non-Halogenated Solvents Acids Acids Bases Bases Halogenated Solvents->Non-Halogenated Solvents Acids->Bases

Caption: Do not mix different chemical waste streams.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound and its associated waste, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Fmoc-D-4-Pal-OH, a derivative of alanine used in peptide synthesis. Adherence to these protocols will help minimize risks and establish a secure laboratory environment.

Essential Safety and Handling Information

This compound is a solid, typically a white to off-white powder. While some safety data sheets indicate no known OSHA hazards, it is prudent to treat all chemicals with caution. The following tables summarize the known properties and recommended personal protective equipment for handling this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₂₀N₂O₄[1]
Molecular Weight 388.42 g/mol [2]
Appearance Solid, White to off-white powder
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3][4]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesANSI Z87.1-compliant with side shields or chemical splash goggles.
Skin Protection GlovesDisposable nitrile gloves.
Lab CoatStandard laboratory coat.
Respiratory Protection Dust Mask/RespiratorRecommended when handling large quantities or when dust formation is likely. Use in a well-ventilated area or fume hood.[1]

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory.

Handling Procedures
  • Preparation : Before handling, ensure the work area is clean and uncluttered. Identify the location of the nearest safety shower and eyewash station.

  • Engineering Controls : When weighing or transferring the solid, use a chemical fume hood or a ventilated enclosure to minimize the inhalation of dust.

  • Personal Protective Equipment : Don all required PPE as specified in Table 2.

  • Weighing and Transfer : Use a spatula to carefully transfer the compound. Avoid creating dust. If dust is generated, allow it to settle within the enclosure before proceeding. Keep containers sealed when not in use.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a small spill, sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid generating dust.

  • Clean : Clean the spill area with an appropriate solvent and decontaminate the surface.

  • Dispose : Dispose of the contaminated materials as chemical waste in accordance with federal, state, and local environmental control regulations.

Disposal Plan

All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with institutional and governmental regulations for chemical waste. Do not allow the product to enter drains.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is commonly used as a building block in solid-phase peptide synthesis. The following is a generalized protocol for its incorporation into a peptide chain.

  • Resin Preparation : Start with a suitable resin (e.g., Rink Amide, Wang) and swell it in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.

  • Washing : Thoroughly wash the resin with DMF to remove the piperidine and byproducts.

  • Amino Acid Activation : Activate the this compound by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM).

  • Coupling : Add the activated this compound solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

  • Washing : Wash the resin with DMF to remove any unreacted reagents.

  • Repeat : Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

Visualizing Safety and Operational Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate key decision-making and response processes.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid handling_solution Handling Solution? handling_solid->handling_solution No weighing Weighing or Transferring? handling_solid->weighing Yes splash_hazard Potential for Splash? handling_solution->splash_hazard Yes large_quantity Large Quantity or Dust Possible? weighing->large_quantity ppe_solid Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat large_quantity->ppe_solid No respirator Add Dust Mask or Use Fume Hood large_quantity->respirator Yes end Proceed with Task ppe_solid->end respirator->ppe_solid ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ppe_solution->end splash_hazard->ppe_solution No face_shield Add Face Shield splash_hazard->face_shield Yes face_shield->ppe_solution

Caption: PPE selection workflow for this compound.

Spill_Response_Workflow Chemical Spill Response for this compound spill Spill Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe small_spill Small Spill? ppe->small_spill contain_solid Sweep up solid material small_spill->contain_solid Yes large_spill Contact EH&S or Emergency Response small_spill->large_spill No place_in_container Place in sealed container for waste contain_solid->place_in_container clean_area Clean spill area with appropriate solvent place_in_container->clean_area decontaminate Decontaminate surfaces clean_area->decontaminate dispose Dispose of all waste according to regulations decontaminate->dispose end End of Response dispose->end large_spill->end

Caption: Spill response workflow for this compound.

References

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